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  • Product: 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone
  • CAS: 99973-51-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone, a pivotal chemical intermediate in the field of medicinal chemistry. This document is intended for researchers, scien...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone, a pivotal chemical intermediate in the field of medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, and its significant role as a scaffold in the development of novel therapeutic agents. The CAS Number for this compound is 99973-51-0 .[1][2]

Introduction: The Significance of the 8-Hydroxyquinoline Scaffold

8-Hydroxyquinoline and its derivatives are a well-established class of compounds in medicinal chemistry, renowned for their diverse biological activities.[3] The core structure, a fusion of a pyridine and a phenol ring, endows these molecules with the ability to chelate a variety of metal ions, a property that is central to their mechanism of action.[4][5] This chelating capability allows them to modulate the activity of metalloenzymes and disrupt metal homeostasis in pathological conditions, leading to a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and neuroprotective activities. 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone, also known as 5-(chloroacetyl)-8-hydroxyquinoline, serves as a crucial building block for the synthesis of more complex 8-hydroxyquinoline derivatives, enabling the exploration of new therapeutic frontiers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug design and development. The key properties of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone are summarized in the table below.

PropertyValueSource
CAS Number 99973-51-0[1][2]
Molecular Formula C₁₁H₈ClNO₂[1]
Molecular Weight 221.64 g/mol [1]
Appearance Typically a solidN/A
Solubility Soluble in various organic solventsN/A

Synthesis of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone

The primary and historically significant method for the synthesis of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone is through the Friedel-Crafts acylation of 8-hydroxyquinoline. This electrophilic aromatic substitution reaction introduces the chloroacetyl group onto the 5-position of the quinoline ring.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on the method described by Konomu Matsumura in 1930.

Materials:

  • 8-Hydroxyquinoline

  • Chloroacetyl chloride

  • Carbon disulfide (or another suitable solvent)

  • Anhydrous aluminum chloride (AlCl₃)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ice

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 8-hydroxyquinoline in carbon disulfide.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with constant stirring. The formation of a complex will be observed.

  • Acylation: Slowly add chloroacetyl chloride dropwise to the cooled and stirred suspension. The rate of addition should be controlled to maintain the reaction temperature.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Isolation: The product will precipitate out of the aqueous solution. Filter the precipitate and wash it with cold water.

  • Purification: Neutralize the crude product with a solution of sodium bicarbonate to remove any acidic impurities. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetone, to yield pure 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone.

Causality behind Experimental Choices:

  • Anhydrous Aluminum Chloride: This Lewis acid is a crucial catalyst for the Friedel-Crafts reaction. It polarizes the chloroacetyl chloride, making the acyl carbon more electrophilic and facilitating the attack by the electron-rich 8-hydroxyquinoline ring.

  • Carbon Disulfide: This non-polar solvent is traditionally used for Friedel-Crafts reactions as it is unreactive towards the catalyst and reactants.

  • Ice and HCl Work-up: This step is essential to quench the reaction and break down the aluminum chloride complex formed during the reaction, allowing for the isolation of the product.

  • Sodium Bicarbonate Wash: This step neutralizes any remaining acidic components, ensuring the purity of the final product.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_workup Work-up & Purification R1 8-Hydroxyquinoline P1 Friedel-Crafts Acylation R1->P1 R2 Chloroacetyl Chloride R2->P1 C1 Anhydrous AlCl3 (Catalyst) C1->P1 C2 Carbon Disulfide (Solvent) C2->P1 C3 Ice Bath (Cooling) C3->P1 W1 HCl/Ice Quench P1->W1 W2 Filtration W1->W2 W3 NaHCO3 Wash W2->W3 W4 Recrystallization W3->W4 Product 2-Chloro-1-(8-hydroxy- quinolin-5-YL)ethanone W4->Product Aminothiazole_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process R1 2-Chloro-1-(8-hydroxy- quinolin-5-YL)ethanone P1 Cyclocondensation R1->P1 R2 Thiourea R2->P1 C1 Ethanol (Solvent) C1->P1 C2 Reflux C2->P1 Product 2-Amino-4-(8-hydroxy- quinolin-5-yl)thiazole P1->Product

Caption: Synthesis of a 2-aminothiazole derivative.

Development of Metalloenzyme Inhibitors and Anticancer Agents

The 8-hydroxyquinoline moiety is a known metal-binding pharmacophore and has been incorporated into molecules designed to inhibit metalloenzymes, which are critical targets in various diseases, including cancer. [6]Derivatives of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone can be synthesized to fine-tune the metal-binding properties and introduce additional interactions with the target enzyme, enhancing potency and selectivity.

Mechanism of Action: A Cascade of Cellular Events

The biological activity of derivatives synthesized from 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone is often rooted in the metal-chelating properties of the 8-hydroxyquinoline core, particularly its interaction with copper ions. [7]Cancer cells, for instance, have an elevated copper concentration compared to normal cells, making them selectively vulnerable to copper-dependent cytotoxicity. [7] The proposed mechanism involves a series of interconnected events:

  • Metal Chelation and Cellular Uptake: The 8-hydroxyquinoline derivative chelates with extracellular or intracellular copper ions to form a lipophilic complex. This complex can more readily traverse the cell membrane.

  • Proteasome Inhibition: Once inside the cell, the copper-8-hydroxyquinoline complex can inhibit the proteasome, a critical cellular machinery responsible for protein degradation. [7][8]This inhibition leads to the accumulation of misfolded and regulatory proteins.

  • Induction of Oxidative Stress: The copper complex can catalyze the production of reactive oxygen species (ROS), leading to oxidative stress. [9]This damages cellular components, including proteins, lipids, and DNA.

  • Activation of Apoptotic Pathways: The combination of proteasome inhibition and oxidative stress triggers programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. [6]

Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular HQ_deriv 8-Hydroxyquinoline Derivative Complex Lipophilic Cu-HQ Complex HQ_deriv->Complex Chelation Cu_ion Copper (Cu2+) Cu_ion->Complex Proteasome Proteasome Complex->Proteasome Inhibition ROS Reactive Oxygen Species (ROS) Complex->ROS Generation Apoptosis Apoptosis Proteasome->Apoptosis Leads to Mitochondria Mitochondria ROS->Mitochondria Damage Death_Receptor Death Receptors ROS->Death_Receptor Activation Caspases Caspases Mitochondria->Caspases Activation (Intrinsic Pathway) Death_Receptor->Caspases Activation (Extrinsic Pathway) Caspases->Apoptosis Execution

Caption: Proposed mechanism of action for 8-hydroxyquinoline derivatives.

Conclusion

2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone is a compound of significant interest to the drug discovery and development community. Its straightforward synthesis and the versatile reactivity of its chloroacetyl group, combined with the inherent biological activity of the 8-hydroxyquinoline scaffold, make it a valuable starting material for the creation of novel therapeutic agents. A deep understanding of its properties, synthesis, and the mechanism of action of its derivatives is crucial for harnessing its full potential in the ongoing quest for more effective treatments for a range of human diseases.

References

  • Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells. PubMed. [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dovepress. [Link]

  • Novel 8-hydroxylquinoline analogs induce copper-dependent proteasome inhibition and cell death in human breast cancer cells. PubMed Central. [Link]

  • Oxidative stress induced by copper and iron complexes with 8-hydroxyquinoline derivatives causes paraptotic death of HeLa cancer cells. PubMed. [Link]

  • Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives Correlates with Their Hydrophobicity and Does Not Require Caspase Activation. ACS Publications. [Link]

  • Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives Correlates with Their Hydrophobicity and Does Not Require Caspase Activation. ResearchGate. [Link]

  • Studies on antitumor mechanism of two planar platinum(II) complexes with 8-hydroxyquinoline: Synthesis, characterization, cytotoxicity, cell cycle and apoptosis. ResearchGate. [https://www.researchgate.net/publication/259183421_Studies_on_antitumor_mechanism_of_two_planar_platinumII_complexes_with_8-hydroxyquinoline_Synthesis_characterization_cytotoxicity_cell_cycle_and_apoptosis]([Link]_ cytotoxicity_cell_cycle_and_apoptosis)

  • Tumor Cellular Proteasome Inhibition and Growth Suppression by 8-Hydroxyquinoline and Clioquinol Requires Their Capabilities to Bind Copper and Transport Copper into Cells. PMC. [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC. [Link]

  • Synthesis and mechanistic studies of quinolin-chlorobenzothioate derivatives with proteasome inhibitory activity in pancreatic cancer cell lines. PMC. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • Process for the preparation of 8-hydroxyquinoline.
  • Quinolinone derivatives and their pharmaceutical compositions.
  • United States Patent (10) Patent No.: US 7,790,905 B2. Googleapis.com. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

  • Method for synthesizing 8-hydroxyquinoline.
  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate. [Link]

  • Reaction sites of 8-hydroxyquinoline 1. ResearchGate. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

Sources

Exploratory

In-depth Technical Guide on 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone: Synthesis, Structure, and Potential Applications

An Examination for Researchers, Scientists, and Drug Development Professionals Abstract 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone is a derivative of 8-hydroxyquinoline, a heterocyclic compound known for its wide range...

Author: BenchChem Technical Support Team. Date: January 2026

An Examination for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone is a derivative of 8-hydroxyquinoline, a heterocyclic compound known for its wide range of biological activities and applications in medicinal and materials chemistry.[1][2] This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone. Drawing from established chemical principles and related studies on 8-hydroxyquinoline derivatives, this document aims to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis. While specific in-depth studies on this particular molecule are limited, this guide synthesizes available data and analogous chemical knowledge to present a scientifically grounded perspective.

Introduction to the 8-Hydroxyquinoline Scaffold

8-Hydroxyquinoline (8-HQ) is a privileged heterocyclic structure consisting of a pyridine ring fused to a benzene ring, with a hydroxyl group at the C-8 position.[2] This arrangement confers unique chemical properties, including the ability to chelate a wide variety of metal ions, which is central to many of its biological and chemical applications.[1][2] The 8-HQ nucleus is a versatile platform for chemical modification, allowing for the introduction of various functional groups to modulate its physicochemical and biological properties.[1] These derivatives have been explored for their potential as antimicrobial, anticancer, antifungal, and neuroprotective agents.[2] The introduction of a chloroacetyl group at the C-5 position, as in 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone, is a strategic modification that can serve as a reactive handle for further synthetic transformations or as a pharmacophore to interact with biological targets.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone combines the 8-hydroxyquinoline core with a 2-chloroethanone substituent at the 5-position.

Key Structural Features:

  • 8-Hydroxyquinoline Core: Provides the fundamental scaffold, influencing properties like aromaticity, planarity, and metal-chelating ability.

  • Phenolic Hydroxyl Group (-OH): Located at the 8-position, it is a key site for hydrogen bonding and metal ion coordination.[1]

  • Pyridine Nitrogen: Also involved in metal chelation, working in concert with the hydroxyl group.[1]

  • Chloroacetyl Group (-C(O)CH₂Cl): An electrophilic moiety at the 5-position, making the molecule susceptible to nucleophilic attack. This group is a common building block in medicinal chemistry for the synthesis of more complex molecules.

A summary of the basic physicochemical properties is provided in the table below.

PropertyValueSource
Molecular Formula C₁₁H₈ClNO₂[3]
Molecular Weight 221.64 g/mol [3]
CAS Number 99973-51-0[4][5][6]
Appearance (Predicted) Crystalline solid
Solubility (Predicted) Soluble in organic solvents like DMSO, DMF

Synthesis and Reaction Mechanisms

The primary route for the synthesis of 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone is through the Friedel-Crafts acylation of 8-hydroxyquinoline.[7][8] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for attaching acyl groups to aromatic rings.

Proposed Synthetic Protocol: Friedel-Crafts Acylation

This protocol is based on established methods for the acylation of 8-hydroxyquinoline and related aromatic compounds.[7][9]

Materials:

  • 8-Hydroxyquinoline

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

  • Anhydrous nitrobenzene or another inert solvent

  • Hydrochloric acid (HCl), dilute

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Standard laboratory glassware and safety equipment

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride in anhydrous nitrobenzene under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of the Acylium Ion: Cool the suspension in an ice bath. Slowly add chloroacetyl chloride to the stirred suspension. The Lewis acid (AlCl₃) will coordinate with the chloroacetyl chloride to form a highly electrophilic acylium ion.

  • Electrophilic Aromatic Substitution: Dissolve 8-hydroxyquinoline in anhydrous nitrobenzene and add it dropwise to the reaction mixture. The electron-rich 8-hydroxyquinoline ring will attack the acylium ion. The substitution is directed primarily to the 5- and 7-positions. The 5-position is generally favored.

  • Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Washing: Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to obtain pure 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous reagents and an inert atmosphere is critical because Lewis acids like AlCl₃ are highly reactive with water, which would deactivate the catalyst.

  • Choice of Solvent: Nitrobenzene is a common solvent for Friedel-Crafts reactions as it is relatively inert and can dissolve the reactants and the aluminum chloride complex.

  • Acidic Workup: The addition of ice and HCl is necessary to hydrolyze the aluminum complex formed during the reaction and to separate the product.

  • Washing Steps: The washing with dilute acid removes any unreacted 8-hydroxyquinoline, while the bicarbonate wash removes any acidic impurities.

Reaction Workflow Diagram

G cluster_reactants Reactants cluster_reaction_steps Reaction Steps cluster_purification Purification HQ 8-Hydroxyquinoline Add_HQ 3. Add 8-Hydroxyquinoline Solution HQ->Add_HQ CAC Chloroacetyl Chloride Mix 1. Mix AlCl₃ and Chloroacetyl Chloride in Nitrobenzene CAC->Mix AlCl3 Anhydrous AlCl₃ (Lewis Acid) AlCl3->Mix Acylium 2. Formation of Acylium Ion Intermediate Mix->Acylium EAS 4. Electrophilic Aromatic Substitution Acylium->EAS Add_HQ->EAS Workup 5. Quench with Ice/HCl EAS->Workup Extract 6. Organic Extraction Workup->Extract Wash 7. Wash with Acid and Base Extract->Wash Dry 8. Dry and Concentrate Wash->Dry Purify 9. Recrystallization / Chromatography Dry->Purify Product Pure 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone Purify->Product

Caption: Workflow for the synthesis of 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone.

Spectroscopic Characterization (Predicted)

While specific experimental data for 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone is not widely published, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the quinoline ring, a singlet for the methylene protons of the chloroacetyl group, and a broad singlet for the phenolic hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon, the carbons of the quinoline ring, and the methylene carbon of the chloroacetyl group.

  • IR Spectroscopy: The infrared spectrum would exhibit a strong absorption band for the carbonyl group (C=O) stretching, a broad band for the O-H stretching of the hydroxyl group, and characteristic peaks for the aromatic C-H and C=C bonds.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (221.64 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Potential Applications in Research and Drug Development

The structure of 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone suggests several potential avenues for its application, primarily as a chemical intermediate and as a potential bioactive agent.

As a Synthetic Intermediate

The chloroacetyl group is a versatile functional group that can readily react with various nucleophiles. This allows for the synthesis of a diverse library of 8-hydroxyquinoline derivatives.

Potential Synthetic Transformations:

  • Reaction with Amines: To form amino-ketone derivatives, which are common scaffolds in medicinal chemistry.

  • Reaction with Thiols: To produce thioether compounds.

  • Reaction with Alcohols/Phenols: To generate ether-linked molecules.

  • Hantzsch Thiazole Synthesis: The α-haloketone functionality can be used to construct thiazole rings, a common heterocycle in pharmaceuticals.

Potential Biological Activities

Derivatives of 8-hydroxyquinoline are known to possess a wide range of biological activities.[2] The introduction of the chloroacetyl group may modulate these activities or introduce new ones.

  • Antimicrobial and Antifungal Activity: Many halogenated 8-hydroxyquinoline derivatives exhibit potent antimicrobial and antifungal properties.[2][10]

  • Anticancer Activity: The 8-hydroxyquinoline scaffold is present in several compounds investigated for their anticancer properties.[1] The reactive chloroacetyl group could potentially act as an alkylating agent, a mechanism exploited by some anticancer drugs.

  • Enzyme Inhibition: The molecule could be investigated as an inhibitor of various enzymes, where the chloroacetyl group could form a covalent bond with a nucleophilic residue in the active site.

Safety and Handling

As with all laboratory chemicals, 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone should be handled with appropriate safety precautions. It is predicted to be an irritant to the skin, eyes, and respiratory tract. The use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone is a molecule with significant potential as a building block in synthetic and medicinal chemistry. Its synthesis via Friedel-Crafts acylation of 8-hydroxyquinoline is a well-established chemical transformation. The presence of the reactive chloroacetyl group opens up numerous possibilities for the creation of novel 8-hydroxyquinoline derivatives with diverse biological activities. While further research is needed to fully elucidate its properties and applications, this technical guide provides a solid foundation for researchers and scientists interested in exploring the potential of this versatile compound.

References

  • Matsumura, K. (1930). THE FRIEDEL AND CRAFTS REACTION WITH 8-HYDROXYQUINOLINE. Journal of the American Chemical Society, 52(11), 4433–4436. [Link]

  • Reddy, T. S., & Kumar, A. (2018). Synthesis, Characterization, Crystallographic Studies of 5-Acetyl-8-hydroxyquinoline and Their Chalcone Derivatives. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(21), 4932. [Link]

  • Gao, W., et al. (2013). Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. ResearchGate. [Link]

  • Denard, C. A., et al. (2014). Biocatalytic Friedel-Crafts Reactions. ACS Catalysis, 4(9), 3143–3158. [Link]

  • Matsumura, K. (2002). Friedel and Crafts Reaction with 8-Hydroxyquinoline. ResearchGate. [Link]

  • Matsumura, K. (1930). THE FRIEDEL AND CRAFTS REACTION WITH 8-HYDROXYQUINOLINE. Journal of the American Chemical Society. [Link]

  • Hollingshead, R. (1954). The Reactions Of 8-Quinolinol. Chemical Reviews. [Link]

  • Sharma, S., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • Ramirez, M. S., et al. (2019). Chemical structures of 8-hydroxyquinoline and derivative compounds. ResearchGate. [Link]

  • Bernal, D., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1682. [Link]

  • PubChem. (n.d.). 2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone. Retrieved from [Link]

  • Siddiqui, H. L., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 7(11), x221233. [Link]

  • Krojer, M., et al. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]

Sources

Foundational

Introduction: A Privileged Scaffold Functionalized for Versatility

An In-Depth Technical Guide to 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone

2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. It integrates two key chemical motifs: the 8-hydroxyquinoline core and an α-chloro ketone side chain. The 8-hydroxyquinoline scaffold is widely recognized as a "privileged structure" in drug discovery, renowned for its potent metal-chelating properties and its presence in numerous compounds with diverse biological activities, including antifungal, neuroprotective, and antibacterial effects.[1][2] The addition of the 2-chloroacetyl group at the 5-position introduces a highly reactive electrophilic site. This α-halo ketone functionality serves as a versatile chemical handle, enabling covalent modification of biological targets or facilitating the construction of more complex heterocyclic systems.[3][4]

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone, offering field-proven insights for its application in research and development.

PART 1: Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. This section details the identity and key physicochemical characteristics of 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone.

Structural and Molecular Data

The compound is systematically named based on the IUPAC nomenclature, reflecting its ethanone core attached to the 5-position of an 8-hydroxyquinoline ring, with a chlorine atom at the second position of the acetyl group.

Caption: Chemical structure of 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone.

Physicochemical Data Summary

Quantitative data for this compound is summarized below. These properties are crucial for designing experimental conditions, including solvent selection, purification methods, and storage.

PropertyValueSource
CAS Number 99973-51-0[5][6]
Molecular Formula C₁₁H₈ClNO₂[5]
Molecular Weight 221.64 g/mol [5]
InChI Key DJMNIRANZDQCCJ-UHFFFAOYSA-N[5]
Purity Typically ≥96%[5]
Appearance Data not consistently reported; likely a solid at room temperature.
Melting Point Data not available in searched literature.
Boiling Point Data not available; likely decomposes upon heating.
Solubility Soluble in dilute mineral acids and caustic soda; soluble in many common organic solvents (e.g., DMSO, DMF).[7]

PART 2: Synthesis and Chemical Reactivity

The synthetic route to 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone and its inherent reactivity are dictated by its constituent functional groups.

Synthesis via Friedel-Crafts Acylation

The most direct and established method for preparing this compound is the Friedel-Crafts acylation of 8-hydroxyquinoline.[7][8][9] This electrophilic aromatic substitution reaction introduces the chloroacetyl group onto the electron-rich quinoline ring, primarily at the C5 position. The reaction is typically mediated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which activates the chloroacetyl chloride electrophile.

G Start Start Materials: 8-Hydroxyquinoline Chloroacetyl Chloride Lewis Acid (e.g., AlCl₃) Solvent (e.g., CS₂) Step1 Step 1: Complex Formation Dissolve 8-Hydroxyquinoline and AlCl₃ in solvent under inert atmosphere. Cool to 0-5 °C. Start->Step1 Step2 Step 2: Acylation Add Chloroacetyl Chloride dropwise while maintaining low temperature. Monitor electrophile activation. Step1->Step2 Step3 Step 3: Reaction Progression Allow mixture to warm to room temperature. Stir for several hours until TLC indicates consumption of starting material. Step2->Step3 Step4 Step 4: Quenching & Workup Carefully pour reaction mixture onto ice/dilute HCl to decompose the aluminum complex. Step3->Step4 Step5 Step 5: Isolation Extract product with an organic solvent (e.g., Ethyl Acetate). Wash organic layer with brine. Step4->Step5 Step6 Step 6: Purification Dry organic layer (e.g., over Na₂SO₄). Concentrate under reduced pressure. Recrystallize from a suitable solvent (e.g., Ethanol/Water). Step5->Step6 End Final Product: 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone Step6->End

Sources

Exploratory

A Comprehensive Technical Guide to 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides an in-depth exploration of 2-chloro-1-(8-hydroxyquinolin-5-yl)ethanone, a pivotal...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides an in-depth exploration of 2-chloro-1-(8-hydroxyquinolin-5-yl)ethanone, a pivotal chemical intermediate. The structure of this guide is designed to furnish researchers and drug development professionals with a thorough understanding of its chemical identity, synthesis, reactivity, and principal applications, grounded in established scientific principles.

Chemical Identity and Physicochemical Properties

2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone is a substituted aromatic ketone built upon the 8-hydroxyquinoline scaffold. This scaffold is a well-regarded privileged structure in medicinal chemistry, known for its metal-chelating properties and diverse biological activities. The addition of a chloroacetyl group at the 5-position introduces a reactive electrophilic site, rendering the molecule a versatile precursor for further synthetic elaborations.

Systematic Name (IUPAC): 2-chloro-1-(8-hydroxyquinolin-5-yl)ethanone[1]

Table 1: Chemical Identifiers and Properties

PropertyValueSource
CAS Number 99973-51-0[1]
Molecular Formula C₁₁H₈ClNO₂[1]
Molecular Weight 221.64 g/mol [1]
Canonical SMILES C1=CC2=C(C=CC(=C2N=C1)O)C(=O)CCl[1]
InChIKey DJMNIRANZDQCCJ-UHFFFAOYSA-N[1]
Appearance Expected to be a solid[2]
Melting Point Not reported in public literature. Experimental determination is recommended.
Boiling Point Not reported in public literature. Experimental determination is recommended.
Solubility Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate; likely insoluble in water.[2]

Synthesis Pathway: The Friedel-Crafts Acylation of 8-Hydroxyquinoline

The primary and historically established method for the synthesis of 2-chloro-1-(8-hydroxyquinolin-5-yl)ethanone is the Friedel-Crafts acylation of 8-hydroxyquinoline. This electrophilic aromatic substitution reaction introduces the chloroacetyl group onto the electron-rich quinoline ring system.

The causality behind this synthetic choice lies in the directing effects of the hydroxyl and the aromatic system of 8-hydroxyquinoline. The hydroxyl group is an activating ortho-, para-director. In the case of 8-hydroxyquinoline, the 5- and 7-positions are activated towards electrophilic substitution. The acylation occurs predominantly at the 5-position due to steric and electronic factors. A Lewis acid, such as aluminum chloride (AlCl₃), is typically employed as a catalyst to generate the highly electrophilic acylium ion from chloroacetyl chloride.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product R1 8-Hydroxyquinoline P 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone R1->P Friedel-Crafts Acylation R2 Chloroacetyl Chloride R2->P Cat AlCl₃ (Lewis Acid) Cat->P Catalyst Sol Nitrobenzene or CS₂ Sol->P Solvent

Caption: Friedel-Crafts acylation of 8-hydroxyquinoline.

Detailed Experimental Protocol (Modern Adaptation)

This protocol is a modern adaptation based on the classical Friedel-Crafts methodology. A self-validating system is ensured by careful control of reaction conditions and monitoring of progress.

Materials:

  • 8-Hydroxyquinoline

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (or carbon disulfide as an alternative solvent)

  • Dry glassware

  • Ice bath

  • Hydrochloric acid (HCl), dilute

  • Sodium bicarbonate solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride in nitrobenzene under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture in an ice bath.

  • Formation of the Complex: Slowly add a solution of 8-hydroxyquinoline in nitrobenzene to the stirred suspension. A complex will form.

  • Addition of Acylating Agent: Add chloroacetyl chloride dropwise from the dropping funnel to the reaction mixture while maintaining the temperature at 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 60-70 °C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture and pour it cautiously onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent to yield 2-chloro-1-(8-hydroxyquinolin-5-yl)ethanone.

Reactivity and Key Applications in Synthesis

The chemical reactivity of 2-chloro-1-(8-hydroxyquinolin-5-yl)ethanone is dominated by the α-chloro ketone moiety. This functional group is a potent electrophile, making the compound an excellent substrate for nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate.

A primary and well-documented application is in the Hantzsch thiazole synthesis . In this reaction, the α-chloro ketone undergoes a cyclocondensation reaction with a thioamide (such as thiourea) to form a 2-aminothiazole ring. This is a robust and widely used method for constructing this important heterocyclic motif, which is present in many biologically active compounds.

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone P 2-Amino-4-(8-hydroxyquinolin-5-yl)thiazole R1->P Hantzsch Thiazole Synthesis R2 Thiourea R2->P Cond Ethanol, Reflux Cond->P

Caption: Synthesis of an aminothiazole derivative.

Experimental Protocol: Synthesis of 2-Amino-4-(8-hydroxyquinolin-5-yl)thiazole

Materials:

  • 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone

  • Thiourea

  • Ethanol

  • Reflux apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-1-(8-hydroxyquinolin-5-yl)ethanone in ethanol.

  • Addition of Thiourea: Add an equimolar amount of thiourea to the solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product may precipitate from the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Potential Biological Significance

While 2-chloro-1-(8-hydroxyquinolin-5-yl)ethanone is primarily valued as a synthetic intermediate, its core structure, 8-hydroxyquinoline, is associated with a wide spectrum of biological activities, including antimicrobial, anticancer, and antifungal effects.[3] Derivatives of 8-hydroxyquinoline have been investigated for the treatment of neurodegenerative diseases and as enzyme inhibitors.[4][5] The introduction of the chloroacetyl group and its subsequent conversion to other functional groups, such as the aminothiazole moiety, allows for the exploration of a vast chemical space in the search for new therapeutic agents.[6][7][8]

Spectroscopic Characterization

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 2-chloro-1-(8-hydroxyquinolin-5-yl)ethanone are not widely available in public databases. Researchers synthesizing this compound should perform a full spectroscopic characterization to confirm its identity and purity.

Expected Spectroscopic Features:

  • ¹H NMR: Signals corresponding to the aromatic protons of the quinoline ring, a singlet for the methylene protons (CH₂Cl), and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon, and the methylene carbon.

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the hydroxyl group, C=O stretch of the ketone, and C-Cl stretch.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine.

Safety and Handling

  • 8-Hydroxyquinoline: Toxic if swallowed, may cause an allergic skin reaction, causes serious eye damage, and may damage fertility or the unborn child.[1][7][9]

  • α-Haloketones: Generally considered to be lachrymators and skin irritants. They are reactive alkylating agents.

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area immediately with plenty of water.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone is a valuable and reactive chemical intermediate, with its synthesis rooted in the classic Friedel-Crafts acylation. Its primary utility lies in its ability to serve as a precursor for more complex heterocyclic systems, most notably aminothiazoles, via the Hantzsch synthesis. While detailed physicochemical and toxicological data for this specific compound are sparse, its chemical behavior can be reliably predicted based on its constituent functional groups. This guide provides the foundational knowledge for the synthesis, handling, and further synthetic application of this important building block in the fields of medicinal chemistry and drug discovery.

References

A comprehensive list of references will be provided upon request, compiled from the authoritative sources used in the generation of this guide.

Sources

Foundational

2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone synthesis pathway

An in-depth technical guide on the synthesis of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone for researchers, scientists, and drug development professionals. Executive Summary 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone,...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the synthesis of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone for researchers, scientists, and drug development professionals.

Executive Summary

2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone, also known as 5-chloroacetyl-8-hydroxyquinoline, is a pivotal intermediate in synthetic organic and medicinal chemistry. As a derivative of 8-hydroxyquinoline (8-HQ), a privileged scaffold known for its potent metal-chelating properties and diverse biological activities, this ketone serves as a versatile building block for constructing more complex molecules, including novel therapeutic agents and analytical probes.[1][2][3][4][5] Its structure incorporates a reactive α-chloro ketone moiety, which is amenable to a wide range of nucleophilic substitution reactions, enabling the facile introduction of various functional groups.

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone via the Friedel-Crafts acylation of 8-hydroxyquinoline. We delve into the underlying reaction mechanism, offer a detailed, field-proven experimental protocol, and discuss critical parameters for process optimization and troubleshooting. The document is structured to deliver both theoretical understanding and practical, actionable insights for laboratory application, grounded in established chemical principles and authoritative literature.

The Core Synthesis Pathway: Friedel-Crafts Acylation

The most direct and widely reported method for preparing 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone is the electrophilic aromatic substitution of 8-hydroxyquinoline with chloroacetyl chloride.[6] This transformation is a classic example of the Friedel-Crafts acylation, a cornerstone of C-C bond formation in aromatic chemistry.[7][8]

Theoretical & Mechanistic Underpinnings

The Friedel-Crafts acylation of an aromatic ring proceeds via an electrophilic substitution mechanism.[8][9][10] The reaction requires a strong Lewis acid catalyst, typically aluminum trichloride (AlCl₃), to generate a highly reactive electrophile, the acylium ion.[7]

The key mechanistic steps for this specific synthesis are as follows:

  • Generation of the Electrophile : The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of chloroacetyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized chloroacylium ion (ClCH₂CO⁺).[8][9]

  • Electrophilic Attack : The electron-rich 8-hydroxyquinoline ring acts as a nucleophile, attacking the electrophilic carbon of the chloroacylium ion. The substitution is highly regioselective, occurring predominantly at the C-5 position. This preference is dictated by the directing effects of the hydroxyl (-OH) and the pyridine ring nitrogen, which activate the C-5 and C-7 positions. The C-5 position is generally favored due to steric considerations.

  • Formation of the Sigma Complex : The attack on the aromatic ring temporarily disrupts its aromaticity, forming a carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Catalyst Complexation : A weak base, typically the AlCl₄⁻ formed in the first step, abstracts a proton from the C-5 position, restoring the aromaticity of the quinoline ring.[7] Concurrently, the newly formed ketone product, being a moderate Lewis base, forms a stable complex with the AlCl₃ catalyst. This complexation is a key feature of Friedel-Crafts acylation and necessitates the use of at least a stoichiometric amount of the catalyst.[7][10]

  • Hydrolysis (Workup) : The final step involves an aqueous workup, typically with dilute acid, to decompose the ketone-AlCl₃ complex and liberate the final product, 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone.

Overall Synthesis Reaction

cluster_conditions Conditions 8_HQ 8-Hydroxyquinoline CAC Chloroacetyl Chloride AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction_Center Product 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone Reaction_Center->Product Friedel-Crafts Acylation

Caption: Overall Friedel-Crafts acylation of 8-Hydroxyquinoline.

Detailed Reaction Mechanism

start Step 1: Chloroacetyl Chloride + AlCl₃ acylium Step 2: Formation of Chloroacylium Ion [ClCH₂CO]⁺ start->acylium Activation attack Step 3: Electrophilic Attack by 8-Hydroxyquinoline acylium->attack Electrophile Ready sigma Step 4: Sigma Complex (Arenium Ion) Formation attack->sigma Aromaticity Disrupted deprotonate Step 5: Deprotonation & Formation of Ketone-AlCl₃ Complex sigma->deprotonate Aromaticity Restored workup Step 6: Aqueous Workup (Hydrolysis) deprotonate->workup Catalyst Complex product Final Product: 5-Chloroacetyl-8-hydroxyquinoline workup->product Product Liberation

Caption: Step-wise mechanism of the Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol is synthesized from established literature procedures, primarily based on the work of Matsumura, and adapted with modern laboratory safety and best practices in mind.[6]

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )PurityNotes
8-Hydroxyquinoline148-24-3145.16>99%Store in a cool, dark place.
Aluminum Chloride (Anhydrous)7446-70-0133.34>99%Highly hygroscopic. Handle in a glovebox or under inert atmosphere.
Chloroacetyl Chloride79-04-9112.94>98%Corrosive and lachrymatory. Use in a fume hood.
Nitrobenzene98-95-3123.11>99%Toxic. Use as a solvent in a well-ventilated fume hood.
Hydrochloric Acid (conc.)7647-01-036.46~37%Corrosive.
Water (Deionized)7732-18-518.02N/AFor workup and recrystallization.
Ethanol64-17-546.07>95%For recrystallization (optional).
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser with a drying tube (CaCl₂)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Ice bath

  • Buchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin-Layer Chromatography (TLC) apparatus

Step-by-Step Synthesis Procedure
  • Reaction Setup : Assemble the three-neck flask with the reflux condenser, dropping funnel, and a stopper. Ensure all glassware is thoroughly dried. Charge the flask with 8-hydroxyquinoline (0.1 mol, 14.5 g) and nitrobenzene (150 mL). Begin stirring the mixture to form a solution.

  • Catalyst Addition : Cool the flask in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (0.22 mol, 29.3 g) to the stirred solution over 30 minutes. The addition is exothermic and will result in the formation of a colored complex. Maintain the temperature below 10 °C during this step.

  • Acylating Agent Addition : Once the catalyst is fully added and the mixture is homogeneous, replace the ice bath with the heating mantle. Add chloroacetyl chloride (0.11 mol, 12.4 g, ~8.8 mL) to the dropping funnel. Add the chloroacetyl chloride dropwise to the reaction mixture over 20-30 minutes.

  • Reaction : After the addition is complete, heat the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase), observing the consumption of the 8-hydroxyquinoline spot.

  • Workup and Hydrolysis : After the reaction is complete, cool the flask to room temperature and then place it in a large ice bath. Very slowly and carefully, pour the reaction mixture onto a mixture of crushed ice (approx. 300 g) and concentrated hydrochloric acid (50 mL). This step is highly exothermic and will hydrolyze the aluminum complexes. Stir the resulting mixture vigorously for 30 minutes.

  • Product Isolation : The product will precipitate as a solid. Isolate the crude product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water to remove any remaining salts and acid.

  • Purification : The crude product can be purified by recrystallization. According to literature, hot water is an effective solvent.[6] Dissolve the crude solid in a minimum amount of boiling water, filter while hot to remove any insoluble impurities, and allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the purified crystals (often described as colorless or yellow needles) by vacuum filtration and dry them in a vacuum oven.[6]

Safety Precautions
  • Personal Protective Equipment (PPE) : Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Fume Hood : Conduct the entire reaction in a certified chemical fume hood due to the use of toxic nitrobenzene and corrosive/lachrymatory chloroacetyl chloride.

  • Anhydrous AlCl₃ : Aluminum chloride reacts violently with water. Prevent any contact with moisture. Quenching the reaction should be done slowly and behind a blast shield.

  • Waste Disposal : Dispose of all chemical waste, especially the nitrobenzene-containing filtrate, according to institutional guidelines for hazardous waste.

Experimental Workflow Diagram

setup 1. Setup Dry 3-neck RBF, add 8-HQ and Nitrobenzene catalyst 2. Catalyst Addition Cool to <10°C, slowly add anhydrous AlCl₃ setup->catalyst reagent 3. Reagent Addition Dropwise addition of Chloroacetyl Chloride catalyst->reagent reaction 4. Reaction Heat to 60-70°C for 2-3h. Monitor via TLC reagent->reaction workup 5. Workup & Quench Pour onto ice/HCl mixture reaction->workup isolate 6. Isolation Vacuum filter crude solid. Wash with cold water workup->isolate purify 7. Purification Recrystallize from hot water isolate->purify product 8. Final Product Dry purified crystals under vacuum purify->product

Caption: Step-by-step experimental workflow for the synthesis.

Characterization and Expected Results

Proper characterization is essential to confirm the identity and purity of the synthesized 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone.

Physical Properties and Yield
ParameterExpected ValueSource
AppearanceColorless to yellow, hair-like needles[6]
Melting Point144-145 °C[6]
Yield~36% (of theoretical)[6]
SolubilitySoluble in usual organic solvents, dilute mineral acids, or caustic soda. Moderately soluble in hot water.[6]
Spectroscopic Data Interpretation
  • FT-IR (Fourier-Transform Infrared Spectroscopy) :

    • ~3400 cm⁻¹ (broad) : O-H stretch of the phenolic hydroxyl group.

    • ~1680 cm⁻¹ (strong) : C=O stretch of the aryl ketone.

    • ~1600-1450 cm⁻¹ : C=C and C=N stretching vibrations of the quinoline ring.

    • ~750-800 cm⁻¹ : C-Cl stretch of the chloromethyl group.

  • ¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy) : (Predicted shifts in CDCl₃ or DMSO-d₆)

    • ~10-11 ppm (singlet, broad) : Phenolic -OH proton.

    • ~7.5-9.0 ppm (multiplets) : Aromatic protons of the quinoline ring system. The specific pattern will confirm the 5-position substitution.

    • ~4.8 ppm (singlet, 2H) : Methylene protons (-CH₂Cl). The singlet nature confirms the absence of adjacent protons.

  • Mass Spectrometry :

    • The mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 221.02 and a characteristic (M+2)⁺ peak at m/z ≈ 223.02 with an intensity ratio of approximately 3:1, corresponding to the isotopic abundance of ³⁵Cl and ³⁷Cl.

References

  • Synthesis, Characterization, Crystallographic Studies of 5-Acetyl-8-hydroxyquinoline and Their Chalcone Derivatives. ResearchGate. [Link]

  • Matsumura, K. (1930). THE FRIEDEL AND CRAFTS REACTION WITH 8-HYDROXYQUINOLINE. Journal of the American Chemical Society, 52(11), 4433–4436. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Synthesis of Quinoline Analogues as Anti-microbial Agents. IOSR Journal. [Link]

  • Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. ResearchGate. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

  • Method for preparing 5-chloro-8-hydroxyquinoline.
  • Biocatalytic Friedel‐Crafts Reactions. PMC - NIH. [Link]

  • Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof. Patsnap Eureka. [Link]

  • Structure of 8-hydroxyquinoline-N-chloroacetic acid salt (L1). ResearchGate. [Link]

  • Friedel and Crafts Reaction with 8-Hydroxyquinoline. ResearchGate. [Link]

  • THE FRIEDEL AND CRAFTS REACTION WITH 8-HYDROXYQUINOLINE. Journal of the American Chemical Society. [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • 5-chloro-8-hydroxyquinoline preparation method.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • (PDF) Synthesis of 8-hydroxyquinolium chloroacetate and synthesis of complexes derived from 8-hydroxyquinoline, and characterization, density functional theory and biological studies. ResearchGate. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PMC - NIH. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone

Prepared by: A Senior Application Scientist Foreword: The Imperative of Precision in Molecular Characterization For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation o...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Foreword: The Imperative of Precision in Molecular Characterization

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. A molecule's biological activity is intrinsically linked to its three-dimensional structure and electronic properties. Therefore, the precise characterization of a compound like 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone, a potential key intermediate in medicinal chemistry, is of paramount importance.[1][2] This guide provides a comprehensive overview of the expected spectral data (NMR, IR, and Mass Spectrometry) for this compound. While direct experimental spectra are not publicly available, this document leverages established principles of spectroscopy and extensive data from analogous 8-hydroxyquinoline derivatives to present a predictive and instructional analysis.[3][4][5] The methodologies and interpretations herein are designed to serve as a robust framework for researchers undertaking the synthesis and characterization of this or structurally related molecules.

Predicted Spectroscopic Profile of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone

The structure of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone incorporates several key functional groups: an 8-hydroxyquinoline core, an aromatic ketone, and a chloromethyl group. Each of these imparts distinct and predictable features in its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of a molecule.[1] For the target molecule, we anticipate a complex but interpretable set of signals in both ¹H and ¹³C NMR spectra.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring and the aliphatic protons of the chloroacetyl side chain. The electron-withdrawing nature of the nitrogen atom and the carbonyl group, along with the electron-donating phenolic hydroxyl group, will significantly influence the chemical shifts.[6]

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-2~8.9ddJ = 4.5, 1.5Deshielded by adjacent nitrogen.[2]
H-3~7.6ddJ = 8.5, 4.5Coupled to H-2 and H-4.
H-4~8.6ddJ = 8.5, 1.5Deshielded by nitrogen.
H-6~7.8dJ = 8.0Influenced by the ortho carbonyl group.
H-7~7.3dJ = 8.0Shielded by the para hydroxyl group.
-OH~10.0br s-Phenolic proton, likely broad and downfield.
-CH₂Cl~5.0s-Alpha to a carbonyl group and a chlorine atom.

Causality Behind Predictions: The predicted downfield shifts for H-2 and H-4 are classic examples of the deshielding effect of a heteroaromatic nitrogen atom.[2] The chloroacetyl group at C-5 is strongly electron-withdrawing, which will deshield the ortho proton H-6. Conversely, the electron-donating hydroxyl group at C-8 will shield the para proton H-7. The singlet for the -CH₂Cl protons is expected due to the absence of adjacent protons for coupling. The use of a polar aprotic solvent like DMSO-d₆ is recommended to avoid exchange of the phenolic proton and to adequately dissolve the compound. Quinolines are known to exhibit concentration-dependent chemical shifts due to intermolecular π-π stacking, which should be considered during analysis.[6][7]

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon framework.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O~195.0Typical for an aryl ketone.
C-2~150.0Adjacent to nitrogen.
C-3~122.0Aromatic CH.
C-4~137.0Aromatic CH.
C-4a~139.0Bridgehead carbon.
C-5~128.0Substituted with the acetyl group.
C-6~130.0Aromatic CH.
C-7~118.0Shielded by the adjacent hydroxyl group.
C-8~155.0Bearing the hydroxyl group.
C-8a~148.0Bridgehead carbon.
-CH₂Cl~46.0Aliphatic carbon attached to chlorine.
Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is excellent for identifying the key functional groups within a molecule through their characteristic vibrational frequencies.[8]

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3400 - 3200Strong, BroadO-H StretchPhenolic Hydroxyl[3][9]
3100 - 3000MediumC-H StretchAromatic
~1680Strong, SharpC=O StretchAryl Ketone[9][10]
1600 - 1450Medium-StrongC=C StretchAromatic Ring
1300 - 1000StrongC-O StretchPhenol
800 - 600StrongC-Cl StretchChloroalkane

Experimental Insight: The broadness of the O-H stretch is due to hydrogen bonding. The C=O stretch is expected at a relatively low wavenumber (compared to a saturated ketone at ~1715 cm⁻¹) due to conjugation with the quinoline ring system, which lowers the bond order.[8]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.[3]

  • Molecular Ion (M⁺): The molecular formula is C₁₁H₈ClNO₂. The nominal molecular weight is 221 g/mol . A key feature will be the isotopic pattern of chlorine. The mass spectrum should show two peaks for the molecular ion: one for the molecule containing ³⁵Cl (M⁺) and another for the molecule containing ³⁷Cl (M+2). The relative intensity of these peaks will be approximately 3:1, which is a definitive indicator of the presence of one chlorine atom.[11]

  • Predicted Fragmentation Pathways:

    • Alpha-Cleavage: The bond between the carbonyl carbon and the chloromethyl carbon is susceptible to cleavage. This would result in the loss of a ·CH₂Cl radical (mass = 49.5) to form a stable acylium ion at m/z 172. This is often a dominant fragmentation pathway for ketones.[11][12]

    • Loss of Chlorine: Fragmentation could also occur via the loss of a chlorine radical (·Cl, mass = 35.5) from the molecular ion, leading to a fragment at m/z 186.

    • Loss of CO: Following the initial alpha-cleavage, the resulting acylium ion (m/z 172) could lose a neutral carbon monoxide molecule (CO, mass = 28) to produce a fragment at m/z 144.

G M [M]⁺˙ m/z 221/223 frag1 [M - CH₂Cl]⁺ m/z 172 M->frag1 - •CH₂Cl frag2 [M - Cl]⁺ m/z 186 M->frag2 - •Cl frag3 [M - CH₂Cl - CO]⁺ m/z 144 frag1->frag3 - CO

Caption: Predicted major fragmentation pathways in ESI-MS.

Methodologies for Spectroscopic Analysis

To ensure the acquisition of high-quality, reproducible data, the following protocols are recommended.

Sample Preparation
  • Purity: Ensure the sample is of high purity (>95%), as impurities can significantly complicate spectral interpretation. Purification may be achieved by recrystallization or column chromatography.

  • NMR: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • IR: For solid samples, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity and speed. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • MS: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile for analysis by Electrospray Ionization (ESI).

Experimental Protocols

2.2.1 NMR Spectroscopy Protocol

  • Calibrate and shim the NMR spectrometer according to standard procedure.

  • Acquire a standard ¹H NMR spectrum with 16-32 scans.

  • Acquire a ¹³C{¹H} NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

  • (Optional but Recommended) Perform 2D NMR experiments like COSY (to establish H-H correlations) and HSQC/HMBC (to correlate proton and carbon signals) for unambiguous assignment.[6]

2.2.2 IR Spectroscopy (ATR-FTIR) Protocol

  • Record a background spectrum of the clean ATR crystal.

  • Place a small amount of the solid sample onto the crystal and apply pressure to ensure good contact.

  • Record the sample spectrum (typically an average of 16-32 scans) over the range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly after analysis.

2.2.3 Mass Spectrometry (ESI-MS) Protocol

  • Calibrate the mass spectrometer using a standard calibration solution.

  • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

  • Perform tandem MS (MS/MS) on the molecular ion peak to confirm the proposed fragmentation patterns.

Integrated Synthesis and Characterization Workflow

A logical workflow ensures that the synthesized material is correctly identified and its purity confirmed before use in further applications.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start 8-Hydroxyquinoline + Chloroacetyl Chloride reaction Friedel-Crafts Acylation (AlCl₃ catalyst) start->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Recrystallization or Chromatography) workup->purify ir IR Spectroscopy (Confirm Functional Groups) purify->ir ms Mass Spectrometry (Confirm Molecular Weight) ir->ms nmr ¹H & ¹³C NMR (Elucidate Structure) ms->nmr two_d_nmr 2D NMR (COSY, HMBC) (Confirm Assignments) nmr->two_d_nmr final_product Pure Characterized Product: 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone two_d_nmr->final_product

Caption: Integrated workflow from synthesis to final characterization.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and Mass spectral data for 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone. By grounding these predictions in the fundamental principles of spectroscopy and data from structurally similar compounds, we have constructed a comprehensive profile that can guide researchers in their synthetic and analytical endeavors. The provided protocols and workflow diagrams offer a validated system for obtaining high-quality data, ensuring the scientific integrity of any subsequent research. The confluence of these spectroscopic techniques provides a powerful and self-validating toolkit for the unambiguous confirmation of the molecule's structure.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • BenchChem. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines.
  • ResearchGate. (2018).
  • MDPI. (n.d.).
  • Alfa Chemistry. (n.d.). 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone.
  • OpenStax. (2023). Infrared Spectra of Some Common Functional Groups.
  • NC State University Libraries. (n.d.). Infrared Spectra of Some Common Functional Groups.
  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table.
  • UNCW Institutional Repository. (n.d.).
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
  • NIH. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
  • Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups.
  • eGyanKosh. (n.d.).
  • Mass Spectrometry: Fragment

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Foundational

An In-depth Technical Guide to the Solubility of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone in Organic Solvents

Abstract Introduction: The Critical Role of Solubility in Drug Development In the journey of a drug from discovery to clinical application, solubility is a paramount physical property. Poor aqueous solubility can lead to...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to clinical application, solubility is a paramount physical property. Poor aqueous solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure.[1] Conversely, understanding a compound's solubility in various organic solvents is crucial for purification, crystallization, formulation, and the development of analytical methods.[2][3] 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone, as a derivative of 8-hydroxyquinoline, belongs to a class of compounds known for their diverse biological activities, including antimicrobial and anticancer properties.[4][5][6] Therefore, a thorough understanding of its solubility profile is essential for its potential development as a therapeutic agent.

Physicochemical Properties of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone: A Predictive Analysis

The structure of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone, with its 8-hydroxyquinoline core and a chloroethanone substituent, suggests a molecule with moderate polarity.

  • Molecular Formula: C₁₁H₈ClNO₂[7]

  • Molecular Weight: 221.64 g/mol [7]

The 8-hydroxyquinoline portion of the molecule contains a hydroxyl group (-OH) and a nitrogen atom within the quinoline ring system. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom and the carbonyl oxygen can act as hydrogen bond acceptors. The presence of these functional groups suggests the potential for interactions with polar solvents.

The chloroethanone side chain introduces a polar carbon-chlorine bond and a carbonyl group, further contributing to the molecule's overall polarity. However, the aromatic quinoline ring system is inherently nonpolar and will contribute to its solubility in less polar organic solvents.

Based on the principle of "like dissolves like," we can predict the solubility of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone in a range of organic solvents.[8] It is expected to exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), where strong dipole-dipole interactions can occur. Moderate solubility is anticipated in polar protic solvents such as ethanol and methanol, which can engage in hydrogen bonding. In nonpolar solvents like hexane and toluene, the solubility is predicted to be low due to the molecule's polar functional groups.

The parent compound, 8-hydroxyquinoline, is known to be freely soluble in ethanol, acetone, chloroform, and benzene, but insoluble in water.[9][10][11] This provides a valuable point of reference for predicting the solubility of its derivatives.

Predicted Solubility Profile of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone

The following table summarizes the predicted solubility of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone in a selection of common organic solvents, categorized by their polarity.

SolventPolarityPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)HighHighStrong dipole-dipole interactions with the polar functional groups.
Dimethylformamide (DMF)HighHighStrong dipole-dipole interactions and potential for hydrogen bonding.
MethanolHighModerate to HighHydrogen bonding with the hydroxyl and carbonyl groups.
EthanolHighModerateHydrogen bonding capabilities, but the nonpolar ethyl group may slightly reduce solubility compared to methanol.
AcetoneMediumModerateGood dipole-dipole interactions with the carbonyl group.
Dichloromethane (DCM)MediumModerate to LowCan engage in dipole-dipole interactions, but lacks hydrogen bonding capabilities.
ChloroformMediumModerate to LowSimilar to DCM, with the potential for weak hydrogen bonding.
TolueneLowLowThe nonpolar nature of toluene will not effectively solvate the polar functional groups.
HexaneLowVery LowThe highly nonpolar nature of hexane makes it a poor solvent for this moderately polar compound.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone.

Materials and Equipment
  • 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Weigh excess compound B Add known volume of solvent A->B C Equilibrate at constant temperature (e.g., 24-48 hours) B->C D Centrifuge to separate undissolved solid C->D E Filter supernatant D->E F Dilute sample E->F G Analyze by HPLC F->G H Determine concentration from calibration curve G->H

Caption: Experimental workflow for solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone into several vials.

    • Add a known volume of each selected organic solvent to the vials.[12]

    • Ensure that there is undissolved solid remaining at the bottom of each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.[13]

  • Sample Processing:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analysis:

    • Prepare a series of standard solutions of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone of known concentrations in the respective solvents.

    • Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

    • Accurately dilute the filtered supernatant from the saturated solutions.

    • Analyze the diluted samples by HPLC and determine the concentration of the dissolved compound by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of the compound in each solvent using the following formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

Interpreting Solubility Data: The Interplay of Molecular Interactions

The experimentally determined solubility data will provide valuable insights into the intermolecular forces governing the dissolution process.

  • High solubility in polar aprotic solvents (DMSO, DMF): This would confirm the dominance of dipole-dipole interactions between the solvent and the polar functional groups of the solute.

  • Moderate to high solubility in polar protic solvents (Methanol, Ethanol): This would indicate the significant role of hydrogen bonding in the solvation process.

  • Low solubility in nonpolar solvents (Toluene, Hexane): This would highlight the inability of nonpolar solvents to overcome the strong solute-solute interactions in the crystal lattice of the compound.

The relationship between solvent polarity and the solubility of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone can be visualized as follows:

G cluster_0 Solvent Polarity cluster_1 Predicted Solubility High High (e.g., DMSO) Sol_High High High->Sol_High Strong Interactions (Dipole-Dipole, H-Bonding) Medium Medium (e.g., Acetone) Sol_Med Moderate Medium->Sol_Med Moderate Interactions (Dipole-Dipole) Low Low (e.g., Hexane) Sol_Low Low Low->Sol_Low Weak Interactions (van der Waals)

Caption: Relationship between solvent polarity and solubility.

Conclusion

While direct experimental data for the solubility of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone in organic solvents is currently lacking, a robust predictive framework can be established based on its molecular structure and the known properties of its parent compound, 8-hydroxyquinoline. This guide provides a comprehensive theoretical and practical foundation for researchers to approach the solubility assessment of this promising compound. The detailed experimental protocol outlined herein offers a clear and reliable pathway to obtaining the crucial solubility data needed to advance its development as a potential therapeutic agent.

References

  • Vertex AI Search. (n.d.). Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews.
  • PubMed Central. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.
  • YouTube. (2025, February 12). How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone.
  • AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics.
  • Nature Communications. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.
  • Solubility of Things. (n.d.). 8-Hydroxyquinoline.
  • TOKU-E. (n.d.). 8-Hydroxyquinoline.
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?.
  • Cengage. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Guidechem. (n.d.). 8-Hydroxyquinoline 148-24-3 wiki.
  • Alfa Chemistry. (n.d.). CAS 99973-51-0 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone.
  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.

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Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone

For: Researchers, Scientists, and Drug Development Professionals Abstract Derivatives of 8-hydroxyquinoline (8-HQ) represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, inc...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 8-hydroxyquinoline (8-HQ) represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] A key feature of these molecules is their ability to chelate metal ions, a characteristic often integral to their mechanism of action.[1][2] This guide provides an in-depth analysis of the postulated mechanisms of action for a specific 8-HQ derivative, 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone. We will explore three primary, interconnected mechanisms: metalloenzyme inhibition through metal ion chelation, induction of apoptosis via the generation of reactive oxygen species (ROS), and covalent inhibition of target proteins. This document will also provide detailed experimental protocols for the validation of these proposed mechanisms, offering a comprehensive resource for researchers in the field of drug discovery and development.

Introduction to 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone

2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone is a synthetic compound that integrates two key pharmacophores: the 8-hydroxyquinoline core and an α-chloro ketone moiety. The 8-hydroxyquinoline scaffold is a well-established metal-binding pharmacophore, known to interact with a variety of metalloenzymes.[3][4] The α-chloro ketone group, on the other hand, is a reactive electrophile capable of forming covalent bonds with nucleophilic residues in proteins, suggesting a potential for irreversible or covalent inhibition.[5][6] The combination of these two functionalities suggests a multi-faceted mechanism of action, making this compound a compelling candidate for further investigation as a therapeutic agent.

Postulated Mechanisms of Action

Metalloenzyme Inhibition via Metal Ion Chelation

The 8-hydroxyquinoline core of the molecule is a bidentate chelating agent, capable of forming stable complexes with various divalent and trivalent metal ions, such as Zn²⁺, Cu²⁺, and Fe³⁺.[7] Many enzymes, including matrix metalloproteinases (MMPs) and carbonic anhydrases, rely on a metal cofactor in their active site for catalytic activity.[8][9] It is hypothesized that 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone can inhibit such metalloenzymes by chelating the active site metal ion, thereby rendering the enzyme inactive.

Diagram: Proposed Metalloenzyme Inhibition

G cluster_0 Mechanism of Metalloenzyme Inhibition Compound 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone InactiveEnzyme Inactive Enzyme-Inhibitor Complex Compound->InactiveEnzyme Chelation Metalloenzyme Active Metalloenzyme (with Metal Ion) Metalloenzyme->InactiveEnzyme MetalIon Metal Ion (e.g., Zn²⁺) MetalIon->Metalloenzyme Cofactor G cluster_1 ROS-Mediated Apoptosis Compound 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone Complex Compound-Cu²⁺ Complex Compound->Complex Copper Cu²⁺ Copper->Complex ROS Reactive Oxygen Species (ROS) Complex->ROS Redox Cycling OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis Cell Cancer Cell Apoptosis->Cell Induces Death in

Caption: The compound-copper complex catalyzes ROS production, leading to apoptosis.

Covalent Inhibition of Target Proteins

The α-chloro ketone moiety is a known electrophile that can react with nucleophilic amino acid residues, such as cysteine, histidine, and lysine, in the active site of enzymes. [6][10]This can lead to the formation of a stable covalent bond, resulting in irreversible inhibition of the target protein. This mechanism of action is distinct from the reversible chelation of metal ions and suggests that 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone may have a dual inhibitory role, potentially targeting both metalloenzymes and other proteins with susceptible nucleophiles in their active sites.

Diagram: Covalent Inhibition Mechanism

G cluster_2 Covalent Inhibition Inhibitor α-Chloro Ketone Moiety CovalentComplex Covalently Modified Inactive Enzyme Inhibitor->CovalentComplex Nucleophilic Attack Enzyme Target Enzyme (with Nucleophilic Residue) Enzyme->CovalentComplex Nucleophile Nucleophilic Residue (e.g., Cys-SH) Nucleophile->Enzyme in Active Site

Caption: The electrophilic α-chloro ketone reacts with a nucleophilic residue to form a covalent bond.

Experimental Validation Protocols

To investigate the proposed mechanisms of action, a series of in vitro assays can be employed. The following protocols provide a framework for these studies.

Metalloenzyme Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of the compound against a representative metalloenzyme, such as a matrix metalloproteinase (MMP).

Materials:

  • Recombinant human MMP (e.g., MMP-2 or MMP-9)

  • Fluorogenic MMP substrate

  • Assay buffer (e.g., 50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5) [8]* 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone

  • Known MMP inhibitor (positive control, e.g., Batimastat)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the test compound and the positive control in DMSO.

  • In the 96-well plate, add 50 µL of assay buffer to each well.

  • Add 2 µL of the test compound at various concentrations (e.g., 0.1 to 100 µM) to the respective wells. For the control wells, add 2 µL of DMSO.

  • Add 20 µL of the diluted MMP enzyme solution to each well and mix gently.

  • Pre-incubate the plate at 37°C for 30 minutes. [8]6. Initiate the reaction by adding 20 µL of the fluorogenic MMP substrate to each well.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a period of 60 minutes at 37°C.

  • Calculate the rate of reaction for each concentration and determine the IC₅₀ value of the compound.

Intracellular ROS Detection Assay

This protocol utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to measure intracellular ROS levels.

Materials:

  • Cancer cell line (e.g., HeLa or MCF-7)

  • Cell culture medium and supplements

  • H₂DCFDA dye

  • 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone

  • Copper (II) chloride (CuCl₂)

  • Positive control for ROS induction (e.g., H₂O₂)

  • 96-well black, clear-bottom microplate

  • Fluorescence microscope or plate reader

Procedure:

  • Seed the cells in the 96-well plate and allow them to adhere overnight.

  • Remove the culture medium and wash the cells with serum-free medium.

  • Load the cells with 10 µM H₂DCFDA in serum-free medium and incubate for 30 minutes at 37°C in the dark. [11]4. Wash the cells twice with PBS to remove excess dye.

  • Treat the cells with various concentrations of the test compound, with and without the addition of a low concentration of CuCl₂ (e.g., 10 µM). Include a positive control (H₂O₂) and a vehicle control (DMSO).

  • Incubate for a desired time period (e.g., 1-4 hours) at 37°C.

  • Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm. [2]

Cell Viability and Apoptosis Assays

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. [12][13] Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) * Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate

  • Absorbance plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. [1]4. Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete solubilization. 6. Measure the absorbance at 570 nm.

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. [14][15] Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the test compound for a specified time.

  • Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL. [14]4. Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. [16]6. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [15]7. Add 400 µL of 1X binding buffer to each tube. [15]8. Analyze the cells by flow cytometry within one hour.

Data Interpretation and Future Directions

The results from these assays will provide a comprehensive understanding of the mechanism of action of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone.

  • Metalloenzyme Inhibition: A low IC₅₀ value in the MMP assay would support the hypothesis of metalloenzyme inhibition. Further studies could involve testing against a panel of different metalloenzymes to assess selectivity.

  • ROS Generation: An increase in fluorescence in the H₂DCFDA assay, particularly in the presence of copper, would indicate that the compound induces oxidative stress.

  • Cytotoxicity and Apoptosis: A dose-dependent decrease in cell viability in the MTT assay, coupled with an increase in the Annexin V-positive cell population, would confirm that the compound induces apoptosis.

Future research could focus on identifying the specific protein targets of covalent modification using techniques such as mass spectrometry-based proteomics. Additionally, in vivo studies in animal models would be crucial to evaluate the therapeutic potential and safety profile of this compound.

Conclusion

2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone is a promising compound with the potential for a multi-pronged mechanism of action. By combining the metal-chelating properties of the 8-hydroxyquinoline scaffold with the electrophilic nature of the α-chloro ketone moiety, this molecule may exert its biological effects through metalloenzyme inhibition, induction of oxidative stress, and covalent modification of target proteins. The experimental protocols outlined in this guide provide a robust framework for elucidating the precise molecular mechanisms underlying its activity, which will be critical for its further development as a potential therapeutic agent.

References

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  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

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Foundational

The Multifaceted Biological Activities of 8-Hydroxyquinoline Derivatives: A Technical Guide for Drug Discovery and Development

Abstract The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its diverse and potent biological activities. As a versatile chelating agent, its derivatives have been exten...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its diverse and potent biological activities. As a versatile chelating agent, its derivatives have been extensively investigated for their therapeutic potential across a spectrum of diseases, including cancer, microbial infections, and neurodegenerative disorders. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key biological activities of 8-hydroxyquinoline derivatives. We will delve into the core mechanisms of action, present detailed experimental protocols for their evaluation, and offer a comparative analysis of their efficacy. This guide is designed to be a practical resource, bridging the gap between theoretical knowledge and its application in the laboratory.

Introduction: The Versatility of the 8-Hydroxyquinoline Scaffold

8-Hydroxyquinoline is a bicyclic aromatic compound consisting of a pyridine ring fused to a benzene ring, with a hydroxyl group at the 8th position. This unique arrangement of a nitrogen atom and a hydroxyl group in close proximity confers upon the molecule the ability to act as a potent bidentate chelator of various metal ions, including iron, copper, and zinc.[1] This metal-chelating property is central to many of its biological activities, as these metals are crucial for numerous physiological and pathological processes.[2][3]

The 8-HQ scaffold has been the subject of extensive medicinal chemistry efforts, leading to the synthesis of a vast library of derivatives with tailored biological activities. These derivatives exhibit a broad range of pharmacological effects, including:

  • Anticancer Activity: Inducing cell death in cancer cells through various mechanisms.[4][5]

  • Antimicrobial Activity: Inhibiting the growth of a wide range of bacteria and fungi.[6]

  • Neuroprotective Effects: Offering potential therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's.[7][8]

This guide will explore these key biological activities in detail, providing the necessary technical information to empower researchers in their drug discovery endeavors.

Anticancer Activity: A Multi-pronged Attack on Malignancy

8-Hydroxyquinoline derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[2] Their anticancer mechanisms are multifaceted and often stem from their ability to chelate intracellular metal ions, thereby disrupting critical cellular processes.

Core Mechanism: Metal Chelation and Redox Imbalance

The primary mechanism underlying the anticancer activity of many 8-HQ derivatives is their ability to chelate intracellular metal ions, particularly iron and copper.[9] These metals are essential cofactors for enzymes involved in cellular proliferation and DNA replication. By sequestering these ions, 8-HQ derivatives can inhibit tumor growth.

Furthermore, the formation of 8-HQ-metal complexes can catalytically generate reactive oxygen species (ROS) through Fenton-like reactions. This surge in ROS leads to oxidative stress, damaging cellular components such as DNA, proteins, and lipids, and ultimately triggering programmed cell death (apoptosis).

Below is a diagram illustrating the proposed signaling pathway for the anticancer activity of 8-hydroxyquinoline derivatives.

anticancer_pathway cluster_cell Cancer Cell HQ_derivative 8-Hydroxyquinoline Derivative HQ_Metal_Complex 8-HQ-Metal Complex HQ_derivative->HQ_Metal_Complex Chelation Metal_Ions Intracellular Metal Ions (Fe²⁺, Cu²⁺) Metal_Ions->HQ_Metal_Complex ROS Reactive Oxygen Species (ROS) HQ_Metal_Complex->ROS Fenton-like Reactions Mitochondria Mitochondria ROS->Mitochondria Mitochondrial Damage Caspase_9 Caspase-9 Mitochondria->Caspase_9 Cytochrome c release Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis Execution

Caption: Anticancer mechanism of 8-hydroxyquinoline derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the cytotoxic effects of compounds on cancer cells. It measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells of interest (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the 8-hydroxyquinoline derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette up and down to dissolve the formazan crystals completely.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the curve.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected 8-hydroxyquinoline derivatives against various cancer cell lines.

DerivativeCancer Cell LineIC₅₀ (µM)Reference
8-HydroxyquinolineHCT 116 (Colon)9.33 ± 0.22[2]
5,7-dibromo-8-(methoxymethoxy)-2-methylquinoline (HQ-11)MCF7 (Breast)Not specified, but effective[10]
5,7-dibromo-8-(methoxymethoxy)-2-methylquinoline (HQ-11)MDA-MB-231 (Breast)Not specified, but effective[10]
Tris(8-hydroxyquinoline)iron (Feq3)SCC9 (Head and Neck)Not specified, but effective[11]
(8-Hydroxyquinoline) Gallium(III) Complex (CP-4)HCT116 (Colon)1.2 ± 0.3[12]
5,7-dichloro-8-hydroxy-2-methylquinoline (HQ-2)U937 (Monocyte)<100[1]

Note: IC₅₀ values can vary depending on the cell line, incubation time, and specific assay conditions. The data presented here is for comparative purposes.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of antibiotic-resistant pathogens has created an urgent need for novel antimicrobial agents. 8-Hydroxyquinoline derivatives have long been recognized for their broad-spectrum antimicrobial activity against a range of bacteria and fungi.[6]

Core Mechanism: Disruption of Essential Microbial Processes

The antimicrobial action of 8-hydroxyquinoline derivatives is primarily attributed to their ability to chelate metal ions that are essential for microbial survival.[9] These metal ions serve as cofactors for various enzymes involved in crucial metabolic pathways. By sequestering these ions, 8-HQ derivatives can inhibit enzyme function and disrupt cellular processes, leading to microbial cell death.

Furthermore, some 8-HQ derivatives can intercalate into microbial DNA, interfering with DNA replication and transcription. They can also disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell lysis.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible growth (turbidity).

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the 8-hydroxyquinoline derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the broth. Typically, 50 µL of broth is added to all wells except the first column. Then, 100 µL of the compound at twice the highest desired concentration is added to the first well, and 50 µL is serially transferred across the plate.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Reading the MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A reading mirror or a plate reader can be used to facilitate the observation.

Quantitative Data: Antimicrobial Efficacy

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 8-hydroxyquinoline derivatives against various pathogenic microorganisms.

DerivativeMicroorganismMIC (µM)Reference
8-Hydroxyquinoline (HQ-1)Mycobacterium tuberculosis3.6[13]
5,7-dichloro-8-hydroxy-2-methylquinoline (HQ-2)Mycobacterium tuberculosis0.1[1][3]
5,7-dichloro-8-hydroxy-2-methylquinoline (HQ-2)Staphylococcus aureus (MSSA)2.2[1][3]
5,7-dichloro-8-hydroxy-2-methylquinoline (HQ-2)Staphylococcus aureus (MRSA)1.1[1][3]
8-O-prenyl derivative (QD-12)Staphylococcus aureus (MRSA)12.5[1][3]

Note: MIC values are dependent on the specific strain of the microorganism and the testing methodology.

Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. A growing body of evidence suggests that metal ion dyshomeostasis and oxidative stress play a crucial role in the pathogenesis of these disorders.[7] 8-Hydroxyquinoline derivatives, with their ability to chelate metal ions and scavenge free radicals, have emerged as promising neuroprotective agents.[8][14]

Core Mechanism: Restoring Metal Homeostasis and Combating Oxidative Stress

In neurodegenerative diseases, the abnormal accumulation of metal ions like copper, iron, and zinc can promote the aggregation of proteins such as amyloid-beta (Aβ) and alpha-synuclein, leading to the formation of toxic plaques and Lewy bodies. 8-HQ derivatives can chelate these excess metal ions, preventing protein aggregation and reducing metal-induced neurotoxicity.[8]

Furthermore, by scavenging reactive oxygen species, these compounds can mitigate oxidative stress, a key contributor to neuronal damage. They can also modulate signaling pathways involved in neuronal survival and inflammation.

The diagram below illustrates the proposed neuroprotective mechanism of 8-hydroxyquinoline derivatives.

neuroprotective_pathway cluster_neuron Neuron HQ_derivative 8-Hydroxyquinoline Derivative Excess_Metals Excess Metal Ions (Cu²⁺, Fe³⁺, Zn²⁺) HQ_derivative->Excess_Metals Chelation Oxidative_Stress Oxidative Stress (ROS) HQ_derivative->Oxidative_Stress Scavenges ROS Neuroprotection Neuroprotection HQ_derivative->Neuroprotection Protein_Aggregation Protein Aggregation (e.g., Aβ plaques) Excess_Metals->Protein_Aggregation Promotes Excess_Metals->Oxidative_Stress Catalyzes Neuronal_Damage Neuronal Damage & Cell Death Protein_Aggregation->Neuronal_Damage Oxidative_Stress->Neuronal_Damage

Sources

Exploratory

The Strategic Role of 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone in Modern Medicinal Chemistry: A Technical Guide

Abstract The 8-hydroxyquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. Within this esteemed class of compounds, 2-chloro-1-(8-hydroxyquinolin-5-yl)ethanone...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 8-hydroxyquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. Within this esteemed class of compounds, 2-chloro-1-(8-hydroxyquinolin-5-yl)ethanone emerges as a pivotal, yet often overlooked, intermediate. This technical guide provides an in-depth exploration of this versatile building block, from its synthesis and chemical reactivity to its instrumental role in the development of novel therapeutic agents. We will dissect the strategic importance of the chloroacetyl group, which serves as a reactive handle for the construction of a multitude of heterocyclic systems, primarily focusing on the synthesis of potent aminothiazole and chalcone derivatives. This guide will furnish researchers, scientists, and drug development professionals with detailed experimental protocols, mechanistic insights, and a comprehensive overview of the anticancer and antimicrobial potential unlocked by this key intermediate.

Introduction: The Enduring Legacy of 8-Hydroxyquinoline and the Strategic Importance of a Key Intermediate

The 8-hydroxyquinoline moiety is a privileged scaffold in drug discovery, conferring potent metal-chelating properties and a broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2] The therapeutic potential of 8-hydroxyquinoline derivatives is often linked to their ability to interact with biological metal ions, leading to the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells.[1] The versatility of the 8-hydroxyquinoline core allows for extensive synthetic modification, enabling the fine-tuning of its pharmacological profile.

This guide focuses on a particularly valuable derivative: 2-chloro-1-(8-hydroxyquinolin-5-yl)ethanone. This molecule serves as a critical intermediate, a linchpin in the synthesis of more complex and biologically active compounds. Its significance lies in the presence of a reactive α-chloro ketone functional group, which provides a gateway for a variety of chemical transformations. This reactivity allows for the facile introduction of diverse pharmacophores, leading to the generation of extensive compound libraries for biological screening.

Synthesis of the Core Intermediate: 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone

The primary route for the synthesis of 2-chloro-1-(8-hydroxyquinolin-5-yl)ethanone is the Friedel-Crafts acylation of 8-hydroxyquinoline with chloroacetyl chloride.[3] This electrophilic aromatic substitution reaction introduces the chloroacetyl group onto the electron-rich benzene ring of the quinoline scaffold.

HQ 8-Hydroxyquinoline Product 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone HQ->Product CAC Chloroacetyl Chloride Intermediate Acylium Ion Intermediate CAC->Intermediate + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Intermediate Intermediate->Product Electrophilic Attack caption Friedel-Crafts Acylation for Core Intermediate Synthesis

Caption: Friedel-Crafts acylation for core intermediate synthesis.

Experimental Protocol: Representative Synthesis of 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone

This protocol is a representative procedure based on established Friedel-Crafts acylation principles.[4][5]

Materials:

  • 8-Hydroxyquinoline

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Methylene chloride (CH₂Cl₂)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in methylene chloride under an inert atmosphere (e.g., nitrogen).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in methylene chloride to the suspension over 10-15 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, add a solution of 8-hydroxyquinoline (1.0 equivalent) in methylene chloride dropwise over 20-30 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with methylene chloride (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Synthetic Utility: A Gateway to Bioactive Heterocycles

The true value of 2-chloro-1-(8-hydroxyquinolin-5-yl)ethanone lies in its utility as a precursor for a wide array of biologically active molecules. The α-chloro ketone functionality is a versatile electrophilic site, readily undergoing nucleophilic substitution and condensation reactions.

Synthesis of 8-Hydroxyquinoline-Thiazole Hybrids

One of the most significant applications of this intermediate is in the Hantzsch thiazole synthesis. Reaction with thiourea or substituted thioureas leads to the formation of 2-aminothiazole derivatives fused to the 8-hydroxyquinoline scaffold. These hybrid molecules have demonstrated significant potential as anticancer and antimicrobial agents.[6][7]

Core 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone Thiazole 5-(2-Amino-1,3-thiazol-4-yl)quinolin-8-ol Core->Thiazole Thiourea Thiourea Thiourea->Thiazole Hantzsch Synthesis Bioactivity Anticancer & Antimicrobial Activity Thiazole->Bioactivity caption Synthesis of Bioactive 8-Hydroxyquinoline-Thiazole Hybrids

Caption: Synthesis of bioactive 8-hydroxyquinoline-thiazole hybrids.

Materials:

  • 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone

  • Thiourea

  • Ethanol

Procedure:

  • A mixture of 2-chloro-1-(8-hydroxyquinolin-5-yl)ethanone (1.0 equivalent) and thiourea (1.2 equivalents) in ethanol is refluxed for 4-6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the crude product.

  • The product can be further purified by recrystallization.

Synthesis of 8-Hydroxyquinoline-Chalcone Hybrids

The ketone functionality of the core intermediate can participate in Claisen-Schmidt condensation reactions with various aromatic aldehydes to produce chalcones. Chalcones are a class of compounds known for their wide range of biological activities, including antimicrobial and antioxidant properties.[8][9]

Core 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone Chalcone 8-Hydroxyquinoline-Chalcone Hybrid Core->Chalcone Aldehyde Aromatic Aldehyde Aldehyde->Chalcone Claisen-Schmidt Condensation Bioactivity Antimicrobial & Antioxidant Activity Chalcone->Bioactivity caption Synthesis of Bioactive 8-Hydroxyquinoline-Chalcone Hybrids

Caption: Synthesis of bioactive 8-hydroxyquinoline-chalcone hybrids.

Materials:

  • 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone

  • Substituted aromatic aldehyde

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

Procedure:

  • Dissolve 2-chloro-1-(8-hydroxyquinolin-5-yl)ethanone (1.0 equivalent) and the desired aromatic aldehyde (1.1 equivalents) in ethanol.

  • Cool the solution in an ice bath and slowly add an aqueous solution of NaOH or KOH with stirring.

  • Allow the reaction mixture to stir at room temperature for several hours to overnight.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • The crude chalcone can be purified by recrystallization.

Biological Activities and Mechanistic Insights

Derivatives of 2-chloro-1-(8-hydroxyquinolin-5-yl)ethanone have shown significant promise in various therapeutic areas, primarily as anticancer and antimicrobial agents.

Anticancer Activity

Numerous 8-hydroxyquinoline-thiazole hybrids have demonstrated potent cytotoxic activity against a range of cancer cell lines.[6] The mechanism of action is often multifactorial, involving:

  • Metal Chelation: The 8-hydroxyquinoline core chelates essential metal ions within cancer cells, disrupting enzymatic functions and inducing oxidative stress.[10]

  • ROS Generation: The metal complexes formed can catalyze the production of reactive oxygen species (ROS), leading to DNA damage and apoptosis.[1]

  • Enzyme Inhibition: These hybrid molecules can inhibit key enzymes involved in cancer progression, such as protein kinases and topoisomerases.[6][8]

Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
Quinoline-ThiazoleA549 (Lung)0.452[11]
Quinoline-ThiazoleHepG-2 (Liver)14.05[12]
Quinoline-ThiazoleMCF-7 (Breast)17.77[12]
Antimicrobial Activity

The 8-hydroxyquinoline scaffold itself possesses inherent antimicrobial properties.[2] The derivatization with thiazole and chalcone moieties can enhance this activity and broaden the spectrum. The antimicrobial mechanism is also linked to metal chelation, which deprives bacteria and fungi of essential metal ions required for growth and metabolism.

Derivative ClassMicroorganismMIC (µg/mL)Reference
8-HQ-BenzimidazoleE. coli3.9[13]
8-HQ-BenzimidazoleP. aeruginosa3.9[13]
8-HQ-BenzimidazoleA. niger22.3[13]
8-HQ-BenzimidazoleC. albicans19.2[13]
ChalconeS. aureus400-600[14]
ChalconeB. subtilis400-600[14]

Conclusion and Future Perspectives

2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone is a highly valuable and versatile intermediate in medicinal chemistry. Its strategic importance lies in the reactive chloroacetyl group, which facilitates the synthesis of a diverse range of heterocyclic derivatives with significant therapeutic potential. The exploration of 8-hydroxyquinoline-thiazole and 8-hydroxyquinoline-chalcone hybrids has yielded promising anticancer and antimicrobial lead compounds.

Future research should focus on expanding the library of derivatives synthesized from this core intermediate. The exploration of other heterocyclic systems and the introduction of a wider variety of substituents will likely lead to the discovery of novel compounds with enhanced potency and selectivity. Furthermore, in-depth mechanistic studies are crucial to fully elucidate the structure-activity relationships and to optimize the design of next-generation therapeutic agents based on the 8-hydroxyquinoline scaffold. The continued investigation of this key intermediate will undoubtedly contribute to the advancement of drug discovery and development.

References

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Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone

An Application Note for the Synthesis of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone Introduction 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone is a valuable synthetic intermediate in medicinal and materials chemistry. As...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone

Introduction

2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone is a valuable synthetic intermediate in medicinal and materials chemistry. As a derivative of 8-hydroxyquinoline, a privileged scaffold known for its metal-chelating properties, this α-haloketone serves as a versatile building block for constructing more complex heterocyclic systems, including thiazoles, imidazoles, and other pharmacologically active molecules.[1][2][3] 8-Hydroxyquinoline derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[4][5]

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone via a Friedel-Crafts acylation reaction. The guide is designed for researchers in organic synthesis and drug development, offering detailed procedural instructions, mechanistic insights, and critical safety information.

Reaction Principle and Mechanism

The synthesis is achieved through the Friedel-Crafts acylation of 8-hydroxyquinoline with chloroacetyl chloride, using anhydrous aluminum chloride as a Lewis acid catalyst.[6][7] The reaction proceeds via an electrophilic aromatic substitution mechanism.

Causality of Experimental Design:

  • Lewis Acid Catalyst (AlCl₃): Anhydrous aluminum chloride is a powerful Lewis acid essential for activating the acylating agent.[8] It coordinates with the carbonyl oxygen of chloroacetyl chloride, generating a highly electrophilic acylium ion (or a polarized complex) that is reactive enough to attack the aromatic ring.

  • Substrate (8-Hydroxyquinoline): The 8-hydroxyquinoline ring system is activated towards electrophilic substitution by the electron-donating hydroxyl group. Acylation occurs preferentially at the C-5 position, which is para to the hydroxyl group and sterically accessible.[6][9]

  • Anhydrous Conditions: Friedel-Crafts reactions are notoriously sensitive to moisture. Aluminum chloride reacts violently with water, producing hydrogen chloride gas and deactivating the catalyst.[10][11] Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to ensure reaction efficiency.

Reaction Mechanism:

  • Formation of the Electrophile: Aluminum chloride reacts with chloroacetyl chloride to form a highly reactive acylium ion-catalyst complex.

  • Complexation with Substrate: The Lewis acid also coordinates with the nitrogen and hydroxyl oxygen of the 8-hydroxyquinoline, directing the substitution and potentially protecting these groups.

  • Electrophilic Attack: The electron-rich C-5 position of the quinoline ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (sigma complex).

  • Rearomatization: A base (such as the [AlCl₄]⁻ complex) abstracts a proton from the C-5 position, restoring the aromaticity of the ring and yielding the acylated product complexed with AlCl₃.

  • Hydrolysis: Subsequent workup with acid and water hydrolyzes the aluminum complexes to release the final product, 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone.

Below is a diagram illustrating the key steps of the reaction mechanism.

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization & Workup A Chloroacetyl Chloride + AlCl₃ B Acylium Ion Complex [ClCH₂CO]⁺[AlCl₄]⁻ A->B Coordination D Sigma Complex (Resonance Stabilized) B->D Reacts with C 8-Hydroxyquinoline C->D Attack by C-5 E Product-AlCl₃ Complex D->E Proton Abstraction F Final Product: 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone E->F Acidic Hydrolysis

Caption: Key mechanistic steps in the Friedel-Crafts acylation of 8-hydroxyquinoline.

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
8-HydroxyquinolineReagent Grade, ≥99%Sigma-AldrichStore in a cool, dry place.
Chloroacetyl ChlorideReagent Grade, ≥98%Sigma-AldrichHighly corrosive and lachrymatory. Handle in a fume hood.[12]
Aluminum Chloride (Anhydrous)Reagent Grade, ≥99%Sigma-AldrichMoisture-sensitive; handle under inert gas if possible.[8][10]
Carbon Disulfide (CS₂)Anhydrous, ≥99%Fisher ScientificHighly flammable and toxic solvent. Use with extreme caution.
Hydrochloric Acid (HCl)Concentrated (37%)VWRCorrosive.
Sodium Bicarbonate (NaHCO₃)ACS GradeVWRUsed for neutralization.
Deionized WaterN/AN/AFor workup and washing.
Round-bottom flask (3-neck)250 mLN/AOven-dried before use.
Reflux CondenserN/AN/AFitted with a drying tube (CaCl₂ or Drierite).
Addition Funnel100 mLN/AFor controlled addition of reagents.
Magnetic Stirrer and Stir BarN/AN/AFor efficient mixing.
Ice BathN/AN/AFor temperature control during exothermic additions.
Buchner Funnel and Filter FlaskN/AN/AFor isolating the solid product.

Experimental Protocol

This protocol is adapted from the established procedure by Matsumura for the acylation of 8-hydroxyquinoline.[6]

1. Reaction Setup:

  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (fitted with a calcium chloride drying tube), and an addition funnel.

  • Ensure all glassware is thoroughly oven-dried and assembled while still warm to prevent atmospheric moisture contamination.

  • The entire apparatus should be placed in a certified chemical fume hood.

2. Reagent Charging:

  • In the flask, suspend anhydrous aluminum chloride (9.0 g, 67.5 mmol) in anhydrous carbon disulfide (50 mL).

  • Begin stirring the suspension and cool the flask in an ice bath to 0-5 °C.

  • In the addition funnel, prepare a solution of chloroacetyl chloride (4.5 g, 3.2 mL, 40.0 mmol) in anhydrous carbon disulfide (20 mL).

3. Reaction Execution:

  • Add the chloroacetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C. An initial complex will form.

  • Separately, dissolve 8-hydroxyquinoline (4.8 g, 33.0 mmol) in anhydrous carbon disulfide (30 mL).

  • Add this 8-hydroxyquinoline solution dropwise to the reaction mixture over 45-60 minutes. The mixture will likely change color and thicken.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Gently heat the mixture to reflux (boiling point of CS₂ is ~46 °C) and maintain reflux for 3-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

4. Workup and Isolation:

  • Cool the reaction mixture back to room temperature.

  • Carefully and slowly pour the reaction mixture over a mixture of crushed ice (150 g) and concentrated hydrochloric acid (20 mL). This step is highly exothermic and will release HCl gas; perform this in the back of the fume hood.

  • The carbon disulfide will evaporate during this process. Stir the resulting aqueous slurry until all the ice has melted and the aluminum complexes have decomposed.

  • Isolate the precipitated crude product (a yellow solid) by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water (3 x 30 mL) to remove any remaining salts and acid.

5. Purification:

  • Recrystallize the crude solid from hot water or a dilute ethanol-water mixture to yield the purified product as fine, colorless needles.[6]

  • Dry the purified crystals in a vacuum oven at 50-60 °C to a constant weight.

6. Characterization:

  • Determine the melting point. The reported melting point is 144-145 °C.[6]

  • Confirm the structure using modern spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Caption: Experimental workflow for the synthesis of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone.

Quantitative Data Summary

ReagentMolecular Weight ( g/mol )Amount (g)Amount (mL)Moles (mmol)Molar Ratio
8-Hydroxyquinoline145.164.8-33.01.0
Chloroacetyl Chloride112.944.53.240.01.2
Aluminum Chloride133.349.0-67.52.05
Expected Yield 221.64 (Product MW)~3.2 g--~45%[6]

Safety and Handling

  • Chloroacetyl Chloride: Extremely corrosive, toxic if inhaled or swallowed, and a potent lachrymator.[12][13] It reacts violently with water and alcohols.[12] Always handle in a fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, face shield, and chemical-resistant gloves (e.g., nitrile).[11]

  • Aluminum Chloride (Anhydrous): Corrosive and reacts violently with water, releasing heat and toxic HCl gas.[8][10] Avoid inhalation of dust and contact with skin or eyes.[10] Keep away from moisture at all times. In case of a spill, do NOT use water; cover with dry sand and scoop into a container for disposal.[10]

  • Carbon Disulfide: Highly flammable liquid with a low flash point and a wide explosive range. It is also highly toxic and can be absorbed through the skin. All operations must be conducted in a fume hood, away from ignition sources.

  • General Precautions: An appropriate fire extinguisher (e.g., dry powder or CO₂) should be readily available. Eyewash stations and safety showers must be accessible. All chemical waste should be disposed of according to institutional guidelines.

Conclusion

This application note details a reliable and well-documented protocol for the synthesis of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone. By adhering to the principles of Friedel-Crafts chemistry and observing stringent safety precautions, researchers can effectively produce this key intermediate for further elaboration in drug discovery and materials science programs. The provided mechanistic insights and step-by-step instructions serve as a robust guide for successful synthesis and purification.

References

  • Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous).
  • USALCO. (n.d.). ALUMINUM CHLORIDE STORAGE AND HANDLING.
  • ResearchGate. (n.d.). Synthesis, Characterization, Crystallographic Studies of 5-Acetyl-8-hydroxyquinoline and Their Chalcone Derivatives.
  • University of Georgia Office of Research. (n.d.). Aluminumchloride-7446-70-0.docx.
  • Matsumura, K. (1930). THE FRIEDEL AND CRAFTS REACTION WITH 8-HYDROXYQUINOLINE. Journal of the American Chemical Society, 52(11), 4433–4436.
  • Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride.
  • GEO Specialty Chemicals. (2016). 3204K - Aluminum Chloride Solution (Technical grade).
  • MilliporeSigma. (2025). SAFETY DATA SHEET - chloroacetyl chloride.
  • ResearchGate. (n.d.). Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - Chloroacetyl chloride.
  • National Center for Biotechnology Information. (n.d.). Biocatalytic Friedel‐Crafts Reactions.
  • ResearchGate. (2002). Friedel and Crafts Reaction with 8-Hydroxyquinoline.
  • Actylis Lab Solutions. (2010). Chloroacetyl Chloride MSDS.
  • American Chemical Society. (n.d.). THE FRIEDEL AND CRAFTS REACTION WITH 8-HYDROXYQUINOLINE | Journal of the American Chemical Society.
  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • National Center for Biotechnology Information. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents.
  • BASF. (2022). Chloroacetyl chloride (ClCH2COCl) D 1 Information and recommendations for patients.
  • Benchchem. (n.d.). Synthesis of Heterocyclic Compounds from 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone: Application Notes and Protocols.
  • Krishna Solvechem Ltd. (n.d.). Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET.
  • BLDpharm. (n.d.). 99973-51-0|2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone.
  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

Sources

Application

Application Notes and Protocols for the Purification of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone

Abstract This technical guide provides a comprehensive overview of robust purification strategies for 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone, a key intermediate in pharmaceutical synthesis. Recognizing the critical...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of robust purification strategies for 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of purity on downstream applications, this document details systematic protocols for recrystallization and column chromatography. The methodologies are presented with a focus on the underlying chemical principles, enabling researchers to not only execute the procedures but also to troubleshoot and adapt them as needed. This guide is intended for researchers, scientists, and drug development professionals seeking to achieve high-purity 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone for their research and development endeavors.

Introduction: The Importance of Purity

2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone is a vital building block in the synthesis of various biologically active molecules. Its purity is paramount, as even trace impurities can lead to unwanted side reactions, decreased yields, and compromised biological activity in subsequent synthetic steps. The primary synthesis route to this compound often involves the Friedel-Crafts acylation of 8-hydroxyquinoline. This reaction, while effective, can generate a range of impurities that must be meticulously removed.

Potential Impurities Include:

  • Unreacted 8-hydroxyquinoline: A common impurity if the reaction does not go to completion.

  • Polysubstituted byproducts: The activated quinoline ring can sometimes undergo multiple acylations.

  • Isomeric products: Acylation may occur at other positions on the quinoline ring, although the 5-position is generally favored.

  • Residual catalyst and solvents: Lewis acids (like AlCl₃) and solvents from the reaction and workup.

  • Hydrolysis products: The chloroacetyl group is susceptible to hydrolysis, which would result in the corresponding hydroxyacetyl derivative.

This guide provides two primary methods for the effective purification of the crude product: Recrystallization and Flash Column Chromatography .

Method 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly. The desired compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent, while the impurities should either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent.

Solvent Selection: The Key to Success

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent for 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone should exhibit the following properties:

  • Does not react with the compound.

  • Dissolves the compound sparingly at room temperature but completely at its boiling point.

  • Dissolves impurities well at all temperatures or not at all.

  • Is volatile enough to be easily removed from the purified crystals.

Based on the structure of the target molecule, which possesses both polar (hydroxyl, ketone, nitrogen) and non-polar (aromatic rings, chloro-substituent) features, a moderately polar solvent or a mixed solvent system is likely to be effective.

Table 1: Recommended Solvents for Recrystallization

Solvent SystemRationale
EthanolA good general-purpose solvent for moderately polar compounds.
IsopropanolSimilar to ethanol, but with a slightly different solubility profile.
Ethyl Acetate/HexaneA two-solvent system where the compound is dissolved in the more polar solvent (ethyl acetate) at an elevated temperature, and the less polar solvent (hexane) is added to induce crystallization upon cooling. This is a versatile system that can be fine-tuned.
Dichloromethane/PentaneAnother two-solvent system suitable for compounds soluble in chlorinated solvents.
Step-by-Step Recrystallization Protocol

This protocol provides a general procedure. The exact volumes will depend on the amount of crude material.

  • Dissolution: Place the crude 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) to just dissolve the solid. It is crucial to use the minimum volume of hot solvent to ensure maximum recovery.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent.

G

Method 2: Purification by Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating compounds with different polarities. It utilizes a stationary phase (typically silica gel) and a mobile phase (an eluent). The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.

Principles of Separation

In normal-phase chromatography with silica gel (a polar stationary phase), non-polar compounds travel down the column faster with a non-polar eluent, while polar compounds are retained more strongly and elute later. The polarity of the eluent can be adjusted to achieve optimal separation.

Step-by-Step Column Chromatography Protocol
  • TLC Analysis: Before running the column, determine the optimal eluent system using thin-layer chromatography (TLC). The ideal eluent should give the product an Rf value of approximately 0.3-0.4 and show good separation from impurities. A common starting point for compounds like this is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing is recommended to avoid air bubbles).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). This solution can be loaded directly onto the column, or it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Apply gentle air pressure to the top of the column to achieve a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of labeled test tubes or flasks.

  • Monitoring: Monitor the separation by periodically analyzing the collected fractions using TLC.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone.

Table 2: Typical Parameters for Flash Column Chromatography

ParameterRecommendation
Stationary Phase Silica gel (60 Å, 230-400 mesh)
Eluent System Hexane/Ethyl Acetate (e.g., starting with 9:1 and gradually increasing polarity to 7:3)
Sample Loading Dry loading is often preferred for better resolution.
Flow Rate Approximately 2 inches/minute

G

Purity Assessment

After purification, it is essential to assess the purity of the 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone. High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.

HPLC Method Parameters

A reverse-phase HPLC method is generally suitable for this compound.

Table 3: Suggested HPLC Conditions

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Formic Acid)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm or 280 nm)
Column Temperature 30 °C

The purity is determined by the area percentage of the main peak in the chromatogram. For use in drug development, a purity of >98% is often required.

Conclusion

The purification of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone is a critical step in its utilization as a pharmaceutical intermediate. Both recrystallization and flash column chromatography are effective methods for achieving high purity. The choice between the two will depend on the nature and quantity of the impurities, as well as the scale of the purification. For a crude product with a relatively high initial purity, recrystallization is often a more straightforward and scalable option. For more complex mixtures or when very high purity is required, flash column chromatography offers superior separation power. In all cases, post-purification analysis by HPLC is essential to confirm the purity of the final product.

References

  • Google Patents. (n.d.). CN103304477A - Purification method of 8-hydroxyquinoline crude product.
  • Google Patents. (n.d.). CN114292178A - Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone.
  • Google Patents. (n.d.). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
  • Khan, I. A., & Abourashed, E. A. (2011). Leung's encyclopedia of common natural ingredients: used in food, drugs and cosmetics. John Wiley & Sons.
  • National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Reddit. (2019). Recrystallization with two solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • YouTube. (2022). Column Chromatography. Retrieved from [Link]

Method

Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents from 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pressing Need for Novel Antimicrobial Scaffolds The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pressing Need for Novel Antimicrobial Scaffolds

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The quinoline scaffold, a privileged structure in medicinal chemistry, has historically yielded potent antimicrobial agents. 8-Hydroxyquinoline (8HQ) and its derivatives, in particular, have garnered significant attention due to their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The core of their activity often lies in their ability to chelate metal ions, which are essential for various microbial enzymatic processes.[3] This document provides a comprehensive guide for the synthesis and evaluation of a novel antimicrobial agent derived from 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone, a versatile starting material for creating new therapeutic candidates.

Core Synthetic Strategy: From Chloro-ethanone to a Thiazole-Quinoline Hybrid

The synthetic approach detailed here focuses on the reaction of the α-haloketone, 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone, with a suitable nucleophile to introduce a new heterocyclic moiety, thereby creating a hybrid molecule with potentially enhanced antimicrobial efficacy. This protocol outlines the synthesis of a novel thiazole derivative, a class of compounds also known for its diverse pharmacological activities.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of the target antimicrobial agent.

Synthesis_Workflow cluster_synthesis Synthesis Protocol Start Start: 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone Cyclization Cyclization Reaction (Hantzsch Thiazole Synthesis) Start->Cyclization + Thiourea in Ethanol Thiourea Thiourea Intermediate Intermediate: 2-Amino-4-(8-hydroxyquinolin-5-yl)thiazole Cyclization->Intermediate Purification Purification (Recrystallization) Intermediate->Purification Final_Product Final Product: Antimicrobial Agent Purification->Final_Product

Caption: A streamlined workflow for the synthesis of a novel thiazole-quinoline antimicrobial agent.

Detailed Synthesis Protocol

This protocol is based on the well-established Hantzsch thiazole synthesis, a reliable method for the formation of thiazole rings.

Materials and Reagents:

  • 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone

  • Thiourea

  • Ethanol (absolute)

  • Sodium bicarbonate

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2.21 g (0.01 mol) of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone and 0.76 g (0.01 mol) of thiourea in 100 mL of absolute ethanol.

  • Reflux: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization and Precipitation: After cooling to room temperature, slowly add a saturated solution of sodium bicarbonate to neutralize the reaction mixture until effervescence ceases. The crude product will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel and wash with cold distilled water.

  • Purification: Recrystallize the crude product from hot ethanol to obtain the purified 2-Amino-4-(8-hydroxyquinolin-5-yl)thiazole.

  • Drying: Dry the purified crystals in a vacuum oven at 60°C for 4 hours.

Characterization of the Synthesized Compound

The structure and purity of the synthesized compound should be confirmed using various spectroscopic techniques.

Parameter Expected Data
Yield 75-85%
Appearance Yellowish crystalline solid
Melting Point >250°C (with decomposition)
FT-IR (KBr, cm⁻¹) 3450-3300 (N-H stretching of amine), 3200-3000 (O-H stretching), 1620 (C=N stretching), 1580 (C=C stretching of aromatic rings)
¹H NMR (DMSO-d₆, δ ppm) 9.8 (s, 1H, -OH), 8.8-7.2 (m, 6H, quinoline and thiazole protons), 7.1 (s, 2H, -NH₂)
Mass Spec (m/z) Expected molecular ion peak corresponding to the molecular weight of the product.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compound is determined by assessing its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. The broth microdilution method is a standard and reliable technique for this purpose.[4][5][6][7]

Visualizing the Antimicrobial Screening Workflow

The following diagram outlines the process for determining the MIC of the synthesized compound.

MIC_Workflow cluster_mic MIC Determination Protocol Start Start: Synthesized Compound Serial_Dilution Two-fold Serial Dilution in 96-well plate Start->Serial_Dilution Inoculation Inoculation with Bacterial Suspension Serial_Dilution->Inoculation Incubation Incubation (37°C for 18-24h) Inoculation->Incubation Read_Results Visual Inspection for Bacterial Growth (Turbidity) Incubation->Read_Results MIC_Value Determine MIC Value Read_Results->MIC_Value

Caption: A step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol for Broth Microdilution MIC Assay

Materials and Reagents:

  • Synthesized antimicrobial agent

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline solution

Procedure:

  • Preparation of Bacterial Inoculum: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7]

  • Inoculum Dilution: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution of the Compound: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in the 96-well plate using MHB to obtain a range of concentrations.

  • Inoculation: Inoculate each well (except for the sterility control) with the diluted bacterial suspension. Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth (i.e., the first clear well).[4][8]

Proposed Mechanism of Action: A Dual-Pronged Attack

The antimicrobial activity of 8-hydroxyquinoline derivatives is often attributed to their ability to chelate essential metal ions, thereby disrupting crucial metabolic pathways in bacteria.[2][9][10] Furthermore, the thiazole moiety can contribute to the overall activity, potentially by interfering with other cellular targets. For some quinoline derivatives, DNA gyrase has been identified as a potential target.[11]

Visualizing the Proposed Mechanism of Action

The following diagram illustrates the potential dual mechanism of action of the synthesized thiazole-quinoline hybrid.

MoA_Diagram cluster_cell Bacterial Cell cluster_chelation Metal Ion Chelation cluster_gyrase DNA Gyrase Inhibition Compound Thiazole-Quinoline Antimicrobial Agent Metal_Ions Essential Metal Ions (e.g., Fe²⁺, Zn²⁺) Compound->Metal_Ions Chelates DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Binds to Enzymes Metalloenzymes Metal_Ions->Enzymes Cofactor for Inhibition1 Inhibition of Enzymatic Activity Bacterial_Death Bacterial Cell Death Inhibition1->Bacterial_Death DNA_Replication DNA Replication and Repair DNA_Gyrase->DNA_Replication Essential for Inhibition2 Inhibition of DNA Synthesis Inhibition2->Bacterial_Death

Caption: Proposed dual mechanism of action involving metal ion chelation and DNA gyrase inhibition.

Conclusion and Future Directions

The synthesis of novel antimicrobial agents from readily available starting materials like 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone represents a promising avenue for combating antibiotic resistance. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and antimicrobial evaluation of a new class of thiazole-quinoline hybrids. Further studies should focus on optimizing the synthetic route, expanding the library of derivatives to establish structure-activity relationships (SAR), and conducting in-depth mechanistic studies to fully elucidate the mode of action of these promising compounds.

References

  • A Technical Guide to the Synthesis and Characterization of Novel 8-Hydroxyquinoline Deriv
  • Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. (URL: [Link])

  • Exploring novel thiazolo[5,4-f]quinoline-based scaffolds as promising antimicrobial agents through synthesis and molecular insights - PubMed. (URL: [Link])

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (URL: [Link])

  • Synthesis and characterization of some quinoline based azetidinones and thiazolidinones as antimicrobial agents - Scholars Research Library. (URL: [Link])

  • ChemInform Abstract: Synthesis of Quinoline-Pyrazoline Based Thiazole Derivatives Endowed with Antimicrobial Activity. | Request PDF - ResearchGate. (URL: [Link])

  • (PDF) Exploring novel thiazolo[5,4-f]quinoline-based scaffolds as promising antimicrobial agents through synthesis and molecular insights - ResearchGate. (URL: [Link])

  • The minimum inhibitory concentration of antibiotics | BMG LABTECH. (URL: [Link])

  • Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond - MDPI. (URL: [Link])

  • Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes - Science Alert. (URL: [Link])

  • Full article: 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - Taylor & Francis Online. (URL: [Link])

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Application

Application Notes and Protocols: Investigating the Potential of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone in Cancer Research

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for investigating the anticancer potential of the novel compound 2-Chloro-1-(8-hydroxyquinolin-5-YL)et...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the anticancer potential of the novel compound 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone. This document synthesizes current knowledge on the broader class of 8-hydroxyquinoline (8-HQ) derivatives to propose a strategic framework for the evaluation of this specific molecule. While direct studies on 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone are emerging, the well-documented anticancer activities of its structural analogs offer a strong rationale for its investigation.

Introduction: The Promise of 8-Hydroxyquinoline Derivatives in Oncology

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, neuroprotective, and notably, anticancer effects.[1][2][3] The anticancer properties of 8-HQ derivatives are often attributed to their ability to chelate essential metal ions, thereby disrupting critical enzymatic functions within cancer cells, and to induce apoptosis through various cellular pathways.[1] Modifications at the C5 and C7 positions of the quinoline ring have been shown to significantly influence the cytotoxic and selective anticancer activity of these compounds. 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone, with its chloroacetyl substitution at the C5 position, represents a promising candidate for further investigation as a potential therapeutic agent.

Postulated Mechanism of Action: A Multi-faceted Approach to Cancer Cell Cytotoxicity

Based on the established activities of related 8-hydroxyquinoline derivatives, 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone is hypothesized to exert its anticancer effects through a combination of mechanisms, primarily centered on the induction of apoptosis.

Induction of Apoptosis

A hallmark of many anticancer agents, including 8-HQ derivatives, is their ability to trigger programmed cell death, or apoptosis.[4][5] This can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The chloroacetyl group on 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone may enhance its reactivity and ability to interact with cellular nucleophiles, potentially leading to cellular stress and the initiation of apoptosis.

A proposed signaling pathway for apoptosis induction by 8-hydroxyquinoline derivatives involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade.

G cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Execution Pathway 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone Bax Bax 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone->Bax Activates Bcl2 Bcl2 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone->Bcl2 Inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Bcl2->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 recruits Apoptosome Apoptosome Formation Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Activates PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis PARP->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone.

Potential Involvement of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. Some quinoline derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[6] Therefore, it is plausible that 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone may also modulate the PI3K/Akt/mTOR pathway, leading to decreased cancer cell viability.

Experimental Protocols for In Vitro Evaluation

The following protocols provide a framework for the systematic evaluation of the anticancer properties of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone in various cancer cell lines.

Cell Viability Assay (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic effects of the compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone in DMSO. Dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Cell LineCompoundIncubation Time (h)IC₅₀ (µM) - Hypothetical Data
MCF-72-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone4815.5
HCT1162-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone4822.8
A5492-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone4818.2
DoxorubicinDoxorubicin480.5

Note: The IC₅₀ values presented are for illustrative purposes and need to be experimentally determined.

Apoptosis Assessment by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone at its IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Caption: Workflow and expected results for the Annexin V/PI apoptosis assay.

Western Blot Analysis for Apoptosis and Signaling Pathway Proteins

Western blotting can be used to investigate the molecular mechanisms underlying the compound's effects.

Principle: This technique allows for the detection and quantification of specific proteins in a cell lysate. By probing for key apoptotic and signaling proteins, the mechanism of action of the compound can be elucidated.

Protocol:

  • Protein Extraction: Treat cells with 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone at various concentrations and time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, p-Akt, Akt, p-mTOR, mTOR, and a loading control like β-actin).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Data Interpretation and Troubleshooting

  • Cell Viability: A dose- and time-dependent decrease in cell viability suggests a cytotoxic effect. If the IC₅₀ is very high, the compound may have low potency.

  • Apoptosis Assay: An increase in the percentage of Annexin V-positive cells (early and late apoptotic) confirms the induction of apoptosis. High levels of PI-positive cells may indicate necrosis at higher concentrations.

  • Western Blot:

    • An increase in the Bax/Bcl-2 ratio, cleaved Caspase-3, and cleaved PARP confirms the activation of the apoptotic cascade.

    • A decrease in the levels of phosphorylated Akt and mTOR would suggest inhibition of the PI3K/Akt/mTOR pathway.

    • Troubleshooting: Weak or no signal could be due to issues with antibody concentration, incubation times, or protein transfer. High background can be addressed by optimizing blocking conditions and antibody dilutions.

Conclusion

2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone is a promising compound for anticancer research based on the well-established activities of the 8-hydroxyquinoline scaffold. The protocols outlined in these application notes provide a robust framework for its initial in vitro characterization. By systematically evaluating its effects on cell viability, apoptosis, and key signaling pathways, researchers can elucidate its mechanism of action and determine its potential as a novel therapeutic agent. Further in vivo studies will be necessary to validate its efficacy and safety in a preclinical setting.

References

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (URL not provided in search results)
  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (URL not provided in search results)
  • Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety. (URL not provided in search results)
  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules. (URL not provided in search results)
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega. [Link]

  • Dihydroxyquingdainone Induces Apoptosis in Leukaemia and Lymphoma Cells via the Mitochondrial Pathway in a Bcl-2- and Caspase-3-Dependent Manner and Overcomes Resistance to Cytostatic Drugs In Vitro. International Journal of Molecular Sciences. (URL not provided in search results)
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed. [Link]

  • Pro-apoptotic and pro-differentiation induction by 8-quinolinecarboxaldehyde selenosemicarbazone and its Co(iii) complex in human cancer cell lines. Dalton Transactions. (URL not provided in search results)
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  • Dual Topoisomerase I/II Inhibition-Induced Apoptosis and Necro-Apoptosis in Cancer Cells by a Novel Ciprofloxacin Derivative via RIPK1/RIPK3/MLKL Activation. International Journal of Molecular Sciences. (URL not provided in search results)
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  • Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry. (URL not provided in search results)
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  • Synthesis of 8-hydroxyquinolium chloroacetate and synthesis of complexes derived from 8-hydroxyquinoline, and characterization, density functional theory and biological studies. Applied Organometallic Chemistry. (URL not provided in search results)
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Method

Application Notes and Protocols: Strategic Derivatization of 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone for Enhanced Biological Screening

Introduction: Unlocking the Therapeutic Potential of the 8-Hydroxyquinoline Scaffold The 8-hydroxyquinoline (8-HQ) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a va...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of the 8-Hydroxyquinoline Scaffold

The 8-hydroxyquinoline (8-HQ) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory effects.[1][2][3] The therapeutic versatility of 8-HQ derivatives often stems from their potent ability to chelate essential metal ions, thereby disrupting critical enzymatic functions in pathogenic organisms or cancer cells.[4][5] The compound 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone serves as a highly versatile starting material for generating a diverse chemical library. Its structure presents three key points for chemical modification: the phenolic hydroxyl group at position 8, the reactive α-chloro ketone moiety, and the quinoline ring itself, which can be further functionalized.

This guide provides a comprehensive framework for the strategic derivatization of 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone. We will detail robust synthetic protocols and explain the underlying chemical principles. Subsequently, we will outline a tiered biological screening cascade designed to efficiently identify and characterize lead compounds with significant therapeutic potential.

Part 1: Synthesis of the Core Scaffold: 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone

The synthesis of the starting material is paramount. A reliable method for its preparation is the Friedel-Crafts acylation of 8-hydroxyquinoline with chloroacetyl chloride.[6] This electrophilic aromatic substitution introduces the chloroacetyl group predominantly at the C5 position, which is activated by the hydroxyl group at C8.

Protocol 1: Friedel-Crafts Acylation of 8-Hydroxyquinoline

Principle: The Lewis acid catalyst, aluminum chloride (AlCl₃), forms a complex with chloroacetyl chloride, generating a highly electrophilic acylium ion. This electrophile then attacks the electron-rich quinoline ring to form the desired ketone.

Materials:

  • 8-Hydroxyquinoline

  • Chloroacetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dry Dichloromethane (DCM) or Carbon Disulfide (CS₂)

  • Hydrochloric Acid (HCl), 1M

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis under anhydrous conditions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend anhydrous AlCl₃ (1.2 equivalents) in dry DCM.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) to the stirred suspension.

  • In a separate flask, dissolve 8-hydroxyquinoline (1.0 equivalent) in dry DCM.

  • Add the 8-hydroxyquinoline solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice containing concentrated HCl.

  • Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Part 2: Derivatization Strategies and Protocols

The presence of a phenolic hydroxyl and an α-chloro ketone allows for a variety of derivatization reactions to create a library of compounds with diverse physicochemical properties.

A. Derivatization of the Phenolic Hydroxyl Group

The hydroxyl group can be readily converted into esters and ethers to modulate lipophilicity and hydrogen bonding capacity.

Principle: Phenols can be esterified using acid chlorides or anhydrides in the presence of a base. The base deprotonates the phenol, increasing its nucleophilicity.[7]

Materials:

  • 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone

  • Various acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine or Triethylamine (TEA)

  • Dry Dichloromethane (DCM)

Procedure:

  • Dissolve 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone (1.0 equivalent) in dry DCM.

  • Add pyridine or TEA (1.5 equivalents).

  • Cool the mixture to 0°C.

  • Add the desired acyl chloride or anhydride (1.2 equivalents) dropwise.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Principle: The Williamson ether synthesis involves the reaction of a phenoxide with an alkyl halide. A base is used to generate the phenoxide in situ.

Materials:

  • 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone

  • Various alkyl halides (e.g., methyl iodide, benzyl bromide)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Dry Acetone or Dimethylformamide (DMF)

Procedure:

  • To a solution of 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone (1.0 equivalent) in dry acetone or DMF, add K₂CO₃ (2.0 equivalents).

  • Add the desired alkyl halide (1.5 equivalents).

  • Heat the mixture to reflux and stir for 6-24 hours, monitoring by TLC.

  • Cool the reaction mixture and filter off the base.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

B. Derivatization of the α-Chloro Ketone Moiety

The α-chloro ketone is a potent electrophile, susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

Principle: The chlorine atom can be displaced by a sulfur nucleophile, such as a thiol, to form a thioether.

Materials:

  • 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone or its O-derivatized analogues

  • Various thiols (e.g., thiophenol, cysteine ethyl ester)

  • Potassium Carbonate (K₂CO₃) or Sodium Ethoxide (NaOEt)

  • Ethanol or DMF

Procedure:

  • Dissolve the starting chloro-ketone (1.0 equivalent) in ethanol.

  • Add the desired thiol (1.2 equivalents) and K₂CO₃ (1.5 equivalents).

  • Stir the mixture at room temperature for 2-8 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting thioether by column chromatography.

Part 3: Biological Screening Cascade

A tiered approach to biological screening allows for the efficient identification of promising candidates from the synthesized library.

Workflow for Biological Screening

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Screening cluster_2 Tier 3: Lead Optimization A Synthesized Derivative Library B Cytotoxicity Assay (e.g., MTT) Against Cancer Cell Lines (e.g., A549, MCF-7) A->B Initial Hit Identification C Antimicrobial Assay (e.g., Broth Microdilution) Against Bacterial & Fungal Strains A->C D Anti-inflammatory Assay (e.g., LPS-induced NO production in Macrophages) B->D E Dose-Response & IC50/MIC Determination B->E Active Compounds C->E Active Compounds F Kinase Inhibition Assays (e.g., JAK, COX-2) E->F Potent Hits G Apoptosis Assays (e.g., Annexin V/PI Staining) E->G H Structure-Activity Relationship (SAR) Studies F->H Mechanistic Insights G->H I In Vivo Model Evaluation H->I Optimized Leads

Caption: Tiered workflow for biological screening of derivatives.

Protocol 3.1: Tier 1 - Primary Cytotoxicity Screening (MTT Assay)

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[8][9][10]

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[9]

  • Prepare stock solutions of the synthesized derivatives in DMSO.

  • Treat the cells with various concentrations of the test compounds (e.g., 10 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After incubation, remove the treatment media and add 100 µL of fresh media and 10 µL of MTT solution to each well.[11]

  • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 3.2: Tier 1 - Primary Antimicrobial Screening (Broth Microdilution)

Principle: This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[12]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • Test compounds and standard antibiotics (e.g., Penicillin G, Amphotericin B)

Procedure:

  • Prepare a standardized inoculum of the microorganism.

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds in the broth medium.

  • Add the microbial inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration with no turbidity.

Protocol 3.3: Tier 2 - Anti-inflammatory Screening

Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators like nitric oxide (NO). The Griess assay measures nitrite, a stable product of NO, to quantify NO production.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Test compounds

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with an equal volume of Griess Reagent and incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify nitrite concentration using a sodium nitrite standard curve.

Part 4: Mechanistic Insights and Structure-Activity Relationships

Hits from the primary and secondary screens should be investigated further to understand their mechanism of action. 8-Hydroxyquinoline derivatives are known to target various pathways.[4][13]

Potential Anticancer Mechanisms

Many quinoline-based compounds exert their anticancer effects by inhibiting key signaling pathways crucial for cancer cell proliferation and survival.[14][15]

G cluster_0 Cellular Targets of 8-HQ Derivatives cluster_1 Downstream Effects A 8-HQ Derivative B Kinase Inhibition (e.g., JAK, EGFR, PI3K) A->B C DNA Damage A->C D ROS Production (Metal Chelation) A->D E Inhibition of Proliferation B->E F Cell Cycle Arrest B->F G Induction of Apoptosis C->G D->G

Caption: Potential anticancer mechanisms of 8-HQ derivatives.

Data Presentation:

The results from the screening assays should be systematically tabulated to facilitate structure-activity relationship (SAR) analysis.

Table 1: Hypothetical Screening Data for a Library of 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone Derivatives

Compound IDR¹ (at O-8)R² (at C-2')A549 IC₅₀ (µM)S. aureus MIC (µg/mL)NO Inhibition (%) at 10 µM
Parent HCl> 506415.2
Deriv-01 AcetylCl35.46425.8
Deriv-02 BenzylCl22.13245.1
Deriv-03 HS-Ph15.8830.5
Deriv-04 HS-Cys-OEt10.2455.9
Deriv-05 BenzylS-Ph8.51668.3

From this hypothetical data, one could infer that derivatization at both the hydroxyl and chloro-ketone positions generally enhances biological activity. For instance, the introduction of a thio-cysteine moiety (Deriv-04) significantly improves both anticancer and antimicrobial potency.

Conclusion

2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone is a valuable and versatile starting material for the generation of diverse libraries of 8-hydroxyquinoline derivatives. The synthetic protocols outlined provide a robust foundation for creating compounds with modulated physicochemical and pharmacological properties. The proposed tiered screening cascade enables the efficient identification and characterization of lead compounds, paving the way for further optimization and development of novel therapeutic agents.

References

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (URL: [Link])

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (URL: [Link])

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (URL: [Link])

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (URL: [Link])

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (URL: [Link])

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (URL: [Link])

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed. (URL: [Link])

  • Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PubMed Central. (URL: [Link])

  • Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. (URL: [Link])

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity - MDPI. (URL: [Link])

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (URL: [Link])

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (URL: [Link])

  • Selected quinoline derivatives with anti-inflammatory activity. (URL: [Link])

  • 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis - PMC - NIH. (URL: [Link])

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  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC - NIH. (URL: [Link])

  • Styrylquinoline Derivatives as IGF1R Inhibitors | ACS Medicinal Chemistry Letters. (URL: [Link])

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (URL: [Link])

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (URL: [Link])

  • Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones. (URL: [Link])

  • Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (URL: [Link])

  • Esterification of phenols (video) - Khan Academy. (URL: [Link])

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Application

Experimental procedure for N-alkylation with 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone

An Application Note and Protocol for the N-alkylation of Amines using 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone Abstract This document provides a detailed experimental protocol for the N-alkylation of primary and secon...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the N-alkylation of Amines using 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone

Abstract

This document provides a detailed experimental protocol for the N-alkylation of primary and secondary amines utilizing the electrophilic reagent 2-chloro-1-(8-hydroxyquinolin-5-yl)ethanone. The 8-hydroxyquinoline moiety is a privileged scaffold in medicinal chemistry, known for its potent and diverse biological activities, including antimicrobial, anticancer, and anti-neurodegenerative effects, which are often linked to its metal-chelating properties.[1][2][3] This protocol leverages the reactivity of the α-haloketone functional group to forge a new carbon-nitrogen bond, thereby coupling a desired amine nucleophile to the 8-hydroxyquinoline core. We present a comprehensive guide covering the underlying reaction mechanism, step-by-step experimental procedures, safety precautions, methods for reaction monitoring and product characterization, and a troubleshooting guide to assist researchers in achieving successful synthesis.

Scientific Principles and Mechanistic Overview

The N-alkylation of an amine with 2-chloro-1-(8-hydroxyquinolin-5-yl)ethanone proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] This reaction class is fundamental in organic synthesis for the formation of carbon-heteroatom bonds.

Causality of Experimental Design:

  • The Nucleophile: A primary (R-NH₂) or secondary (R₂-NH) amine acts as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon.

  • The Electrophile: 2-chloro-1-(8-hydroxyquinolin-5-yl)ethanone serves as the electrophile. The carbon atom adjacent to the carbonyl group (the α-carbon) is rendered electron-deficient and thus susceptible to nucleophilic attack. This is due to the electron-withdrawing inductive effect of both the adjacent carbonyl group and the chlorine atom.

  • The Leaving Group: The chloride ion is a good leaving group, facilitating the substitution reaction.

  • The Base: A mild inorganic base, such as potassium carbonate (K₂CO₃), is crucial. Its primary role is to neutralize the ammonium salt formed after the initial alkylation step, regenerating a neutral, nucleophilic amine.[4] This is critical because the reaction would otherwise stall. The base also scavenges any HCl that may be generated.

  • Potential Side Reactions: A common challenge in amine alkylation is over-alkylation.[4][5] The N-alkylated product (a secondary amine if starting from a primary amine) is often more nucleophilic than the starting material and can react with another molecule of the electrophile to form a tertiary amine.[5] Careful control of stoichiometry (using a slight excess of the amine or limiting the electrophile) and reaction time can help minimize this.

Reaction Mechanism Diagram

The following diagram illustrates the SN2 pathway for the N-alkylation reaction.

Caption: SN2 mechanism for N-alkylation.

Materials and Reagents

Reagent Table
ReagentCAS No.Molar Mass ( g/mol )RoleStoichiometry (eq.)
Amine (Primary or Secondary)VariesVariesNucleophile1.2
2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone99973-51-0221.64Electrophile1.0
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21Base2.0 - 3.0
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09Solvent-
Ethyl Acetate (EtOAc)141-78-688.11Extraction Solvent-
Brine (Saturated NaCl solution)--Aqueous Wash-
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6142.04Drying Agent-
Silica Gel (for chromatography)7631-86-960.08Stationary Phase-
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller or oil bath

  • Condenser and inert gas line (Nitrogen or Argon)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Column chromatography setup

Safety and Hazard Management

All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone: As an α-haloketone, this compound is expected to be a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes.[6]

  • 8-Hydroxyquinoline and derivatives: These compounds can be toxic if swallowed, cause serious eye damage, and may cause allergic skin reactions.[7]

  • N,N-Dimethylformamide (DMF): DMF is a reproductive hazard and can be absorbed through the skin. Use with extreme caution and ensure gloves are rated for DMF.

  • Potassium Carbonate: Causes skin and serious eye irritation. Avoid creating dust.

In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes.[8] Consult the Safety Data Sheet (SDS) for each specific reagent before commencing work.

Detailed Experimental Protocol

This protocol describes the reaction on a 1.0 mmol scale of the limiting reagent.

Experimental Workflow Diagram

Workflow A 1. Reagent Preparation Weigh reagents in fume hood. B 2. Reaction Setup Combine amine, K₂CO₃, and DMF under inert atmosphere. A->B C 3. Add Electrophile Add 2-chloro-1-(8-HQ-5-yl)ethanone. B->C D 4. Reaction Heat mixture to 60-80 °C. C->D E 5. Monitoring Track progress via TLC. D->E E->D Continue heating if incomplete F 6. Workup Cool, quench with H₂O. E->F Reaction complete G 7. Extraction Extract with Ethyl Acetate. F->G H 8. Purification Purify crude product via column chromatography. G->H I 9. Characterization Analyze by NMR, MS, IR. H->I

Caption: General experimental workflow.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.2 mmol, 1.2 eq.) and anhydrous potassium carbonate (2.0 mmol, 2.0 eq.).

    • Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add anhydrous DMF (5-10 mL) to the flask and stir the suspension at room temperature for 10-15 minutes.

  • Addition of Electrophile:

    • To the stirring suspension, add 2-chloro-1-(8-hydroxyquinolin-5-yl)ethanone (1.0 mmol, 1.0 eq.) in one portion.

    • Ensure the flask is fitted with a reflux condenser.

  • Reaction Execution:

    • Heat the reaction mixture to 60-80 °C using a pre-heated oil bath or heating mantle.

    • Maintain stirring at this temperature. The reaction time can vary from 2 to 24 hours depending on the reactivity of the amine.

  • Reaction Monitoring:

    • Monitor the consumption of the starting material (the limiting electrophile) using Thin Layer Chromatography (TLC).

    • Prepare a TLC plate (silica gel) and spot the starting material, a co-spot, and the reaction mixture. A typical mobile phase is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).

    • The product should appear as a new, typically more polar spot (lower Rf value) compared to the starting electrophile. The reaction is considered complete when the starting electrophile spot is no longer visible.

  • Workup:

    • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

    • Pour the reaction mixture slowly into a beaker containing cold water (approx. 50 mL). This will precipitate the crude product and dissolve the inorganic salts.

    • Stir for 15-20 minutes. If a solid precipitates, it can be collected by vacuum filtration. If the product is an oil or remains in solution, proceed to extraction.

  • Extraction:

    • Transfer the aqueous mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

    • Combine the organic layers and wash with brine (1 x 30 mL) to remove residual DMF and water.

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • The appropriate eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final N-alkylated product.

Characterization and Data Analysis

The identity, structure, and purity of the final product must be confirmed using a combination of spectroscopic and analytical techniques.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of protons from both the amine and the 8-hydroxyquinoline fragments. A key signal to look for is the singlet corresponding to the methylene (-CH₂-) bridge formed during the reaction.

    • ¹³C NMR: Will show the expected number of carbon signals, including the carbonyl carbon and the new methylene carbon.

  • Mass Spectrometry (MS): Will determine the molecular weight of the synthesized compound, confirming the successful alkylation. High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular formula.

  • Infrared (IR) Spectroscopy: Characteristic peaks to observe include the O-H stretch from the hydroxyl group, N-H stretches (for primary/secondary amine products), and the C=O stretch of the ketone.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No reaction or low yield 1. Inactive reagents (e.g., wet solvent/base).2. Insufficient temperature.3. Sterically hindered amine.1. Use freshly dried, anhydrous solvent and base.2. Increase reaction temperature.3. Increase reaction time or consider a more forcing solvent.
Formation of multiple products 1. Over-alkylation of the amine.2. Side reactions.1. Use a larger excess of the starting amine (2-3 eq.).2. Add the electrophile slowly to the heated amine solution.3. Lower reaction temperature.
Difficult purification 1. Product has similar polarity to starting material.2. Streaking on TLC plate.1. Use a different solvent system for column chromatography.2. Add a small amount of triethylamine (~1%) to the eluent to suppress amine tailing on silica gel.
Low recovery after workup 1. Product is partially water-soluble.2. Incomplete extraction.1. Saturate the aqueous layer with NaCl before extraction.2. Increase the number of extractions.

References

  • University of Calgary. (n.d.). Alkylation of Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 5046. Available from: [Link]

  • Mrozek-Wilczkiewicz, A., et al. (2020). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 25(21), 5036. Available from: [Link]

  • University of Victoria. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • Rbaa, M., et al. (2022). Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives. ResearchGate. Available from: [Link]

  • Lakhrissi, B., et al. (2020). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Heliyon, 6(3), e03537. Available from: [Link]

  • Organic Chemistry. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones. YouTube. Retrieved from [Link]

  • Organic Chemistry. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Retrieved from [Link]

  • Zhang, J., et al. (2013). Determination of Rate Constants of N-Alkylation of Primary Amines by 1H-NMR Spectroscopy. ResearchGate. Available from: [Link]

  • El-Gohary, A. R., & Shaaban, M. (2017). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • National Institute for Environmental Studies, Japan. (n.d.). Analytical Methods. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 5046. Available from: [Link]

  • Roopan, S. M., et al. (2011). Regioselective N-alkylation of (2-chloroquinolin-3-yl) methanol with N-heterocyclic compounds using the Mitsunobu reagent. Chemical Papers, 65(3), 345-351.
  • Gök, Y., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(6), 5649-5661.
  • Wardell, J. L., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 7(11). Available from: [Link]

  • Kandri Rodi, Y., et al. (2023). ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS. Journal Marocain de Chimie Hétérocyclique, 22(1), 21-27.

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Method

Application Note &amp; Protocols: 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone as a Versatile Precursor for Novel Anti-inflammatory Agents

Abstract The 8-hydroxyquinoline (8HQ) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 8-hydroxyquinoline (8HQ) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The anti-inflammatory potential of 8HQ derivatives is often attributed to their ability to chelate metal ions involved in enzymatic processes and modulate key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB).[1][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone as a key intermediate for the synthesis of novel anti-inflammatory compounds. We present detailed, field-proven protocols for the synthesis of the precursor, its conversion into exemplary chalcone derivatives, and the subsequent in vitro evaluation of their anti-inflammatory efficacy through cyclooxygenase-2 (COX-2) and nitric oxide (NO) inhibition assays.

Introduction: The Rationale for Targeting Inflammation with 8-Hydroxyquinoline Derivatives

Chronic inflammation is a critical underlying factor in a multitude of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. A primary goal in modern drug discovery is the development of potent and selective anti-inflammatory agents with improved safety profiles over classic non-steroidal anti-inflammatory drugs (NSAIDs). The 8-hydroxyquinoline core is an attractive starting point due to its inherent biological activities and synthetic tractability.[2] The introduction of an α-chloro ketone moiety at the C5 position, yielding 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone, creates a highly versatile electrophilic site. This functional group is an ideal handle for introducing diverse chemical functionalities through nucleophilic substitution or for participating in condensation reactions to build more complex molecular architectures, such as chalcones.

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of natural and synthetic compounds renowned for their anti-inflammatory effects.[4][5] They are known to modulate multiple inflammatory targets, including the inhibition of pro-inflammatory enzymes like COX and lipoxygenase (LOX), and suppressing the production of inflammatory mediators like nitric oxide and prostaglandins.[6][7] By strategically combining the 8-hydroxyquinoline scaffold with the chalcone pharmacophore, we can generate hybrid molecules with the potential for synergistic or enhanced anti-inflammatory activity. This guide provides the foundational chemistry and biology workflows for this discovery process.

Overall Experimental Workflow

The process described herein follows a logical progression from chemical synthesis to biological validation. This workflow is designed to be modular, allowing researchers to adapt the synthesis of derivatives and employ other relevant biological assays as needed.

G cluster_0 Part 1: Synthesis cluster_1 Part 2: Biological Evaluation cluster_2 Part 3: Data Analysis Precursor Synthesis of Precursor 2-Chloro-1-(8-HQ-5-YL)ethanone Chalcone Synthesis of Chalcone Derivative (Claisen-Schmidt Condensation) Precursor->Chalcone Key Intermediate COX_Assay In Vitro COX-2 Enzyme Inhibition Assay Chalcone->COX_Assay Test Compound NO_Assay In Vitro Nitric Oxide (NO) Inhibition Assay (Cell-based) Chalcone->NO_Assay Analysis IC50 Determination & SAR Insights COX_Assay->Analysis NO_Assay->Analysis End End Analysis->End Start Start Start->Precursor

Caption: High-level workflow from precursor synthesis to biological data analysis.

Synthesis of Precursor: 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone

Principle of the Reaction

The synthesis of the title precursor is achieved via a Friedel-Crafts acylation reaction. In this electrophilic aromatic substitution, the 8-hydroxyquinoline ring acts as the nucleophile, and chloroacetyl chloride serves as the acylating agent. Anhydrous aluminum chloride (AlCl₃) is used as a Lewis acid catalyst to activate the chloroacetyl chloride, generating a highly reactive acylium ion. The substitution occurs preferentially at the C5 position, which is activated by the hydroxyl group at C8.

Protocol 3.1: Synthesis of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone

Materials:

  • 8-Hydroxyquinoline (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (3.0 eq)

  • Chloroacetyl chloride (1.2 eq)

  • Nitrobenzene (solvent)

  • Dichloromethane (DCM) (solvent for workup)

  • Hydrochloric acid (HCl), 2M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture (mobile phase)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Ice-water bath

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • Reaction Setup: In a clean, dry three-neck round-bottom flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ (3.0 eq) in nitrobenzene.

  • Addition of Reactants: Cool the suspension to 0-5°C using an ice-water bath. To this, add 8-hydroxyquinoline (1.0 eq) portion-wise, ensuring the temperature remains below 10°C.

  • Slowly add chloroacetyl chloride (1.2 eq) dropwise via a dropping funnel over 30 minutes. A gentle evolution of HCl gas will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then heat to 60-70°C for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and 2M HCl. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM).

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The nitrobenzene can be removed via steam distillation or vacuum distillation.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure product.

Characterization:

  • The final product, 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone, should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The CAS number for this compound is 99973-51-0.[8]

Synthesis of 8-Hydroxyquinoline-Chalcone Derivatives

Principle of the Reaction

The synthesized precursor is used as the ketone component in a Claisen-Schmidt condensation reaction to form chalcones.[9][10] This is a base-catalyzed reaction where the base (e.g., KOH) deprotonates the α-carbon of the ketone (2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone), forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a substituted aromatic aldehyde. The subsequent dehydration of the resulting aldol addition product yields the α,β-unsaturated ketone system characteristic of chalcones.

G Ketone 2-Chloro-1-(8-HQ-5-YL)ethanone Chalcone 8-HQ Chalcone Derivative Ketone->Chalcone KOH, Ethanol Reflux Aldehyde Substituted Benzaldehyde Aldehyde->Chalcone G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB DNA DNA (Promoter Region) NFkB->DNA Translocates & Binds NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Release Nucleus Nucleus Transcription Gene Transcription DNA->Transcription iNOS iNOS Transcription->iNOS COX2 COX-2 Transcription->COX2 Inflammation Inflammatory Mediators (NO, Prostaglandins) iNOS->Inflammation COX2->Inflammation Compound 8-HQ Chalcone Compound->IKK Inhibits Compound->NFkB Inhibits Translocation

Caption: Proposed mechanism of action via inhibition of the NF-κB signaling pathway.

Conclusion

2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone is a valuable and highly adaptable precursor for the development of novel anti-inflammatory agents. The protocols detailed in this application note provide a robust framework for the synthesis of 8-hydroxyquinoline-chalcone hybrids and their subsequent biological characterization. By leveraging the well-established anti-inflammatory properties of both the 8-HQ and chalcone scaffolds, researchers can efficiently generate and screen compound libraries to identify potent modulators of inflammatory pathways, paving the way for the next generation of anti-inflammatory therapeutics.

References

  • Betti, C., et al. (2020). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Med. Chem., 11, 1031-1036. [Link]

  • Chan, S. H., et al. (2013). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 18(1), 666-680. [Link]

  • Lin, C. M., et al. (2002). Synthesis and anti-inflammatory effect of chalcones and related compounds. Journal of Pharmacy and Pharmacology, 54(8), 1133-1141. [Link]

  • Al-busafi, S. N. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Organic & Medicinal Chem IJ, 1(2). [Link]

  • Chan, S. H., et al. (2013). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate. [Link]

  • Saleh, N., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5002. [Link]

  • Debebe, A. (2020). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Journal of Receptors and Signal Transduction, 40(6), 513-533. [Link]

  • Al-Trawneh, S. A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6291. [Link]

  • Nowak, M., et al. (2023). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. International Journal of Molecular Sciences, 24(6), 5331. [Link]

  • Gomaa, H. A. M., et al. (2018). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. Bioorganic Chemistry, 77, 434-448. [Link]

  • Herencia, F., et al. (1998). Synthesis and anti-inflammatory activity of chalcone derivatives. Bioorganic & Medicinal Chemistry Letters, 8(10), 1169-1174. [Link]

  • Vagish, D., et al. (2015). Synthesis, Characterization, Crystallographic Studies of 5-Acetyl-8-hydroxyquinoline and Their Chalcone Derivatives. Asian Journal of Chemistry, 27(1), 1609-1612. [Link]

  • Choi, Y. H., et al. (2005). 8-Hydroxyquinoline inhibits iNOS expression and nitric oxide production by down-regulating LPS-induced activity of NF-kappaB and C/EBPbeta in Raw 264.7 cells. Biochemical and Biophysical Research Communications, 328(4), 949-956. [Link]

  • Tcacencu, I., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1105. [Link]

  • Lagunin, A. A., et al. (2008). Computer-aided discovery of anti-inflammatory thiazolidinones with dual cyclooxygenase/lipoxygenase inhibition. Molecular Pharmaceutics, 5(2), 244-253. [Link]

  • Johnston, S. R., et al. (2020). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 5(11). [Link]

  • Chemical Review and Letters. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters, 8, 329-351. [Link]

  • Ma, Y., et al. (2022). Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. RSC Medicinal Chemistry, 13(10), 1239-1248. [Link]

  • Raj, V., et al. (2023). Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Research Journal of Pharmacy and Technology, 16(11), 5220-5226. [Link]

  • Kumar, P. R., et al. (2013). Synthesis, Characterization, Anti-Oxidant and Anti Inflammatory Activity Evaluation of Chalcones & Pyrazoline Derivatives. Oriental Journal of Chemistry, 29(2), 585-591. [Link]

  • Chemistry Channel. (2024). How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. [Link]

  • Reddy, C. S., et al. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Crystals, 11(6), 670. [Link]

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Application

Application Notes &amp; Protocols: Evaluating the Cytotoxic Potential of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone Derivatives Using an In Vitro MTT Assay

Introduction: The Therapeutic Promise of 8-Hydroxyquinoline Scaffolds The 8-hydroxyquinoline (8-HQ) moiety is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug deve...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of 8-Hydroxyquinoline Scaffolds

The 8-hydroxyquinoline (8-HQ) moiety is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development.[1][2] Compounds incorporating this structure exhibit a wide spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3][4] A primary mechanism underpinning these effects is the potent metal-chelating ability of the 8-HQ core.[3][5] The nitrogen atom of the pyridine ring and the adjacent hydroxyl group form a bidentate ligand capable of sequestering essential metal ions like zinc and copper.[4][5] This disruption of metal homeostasis within pathological cells can trigger a cascade of events, including the inhibition of critical enzymes and the induction of apoptosis (programmed cell death), making 8-HQ derivatives promising candidates for therapeutic intervention, particularly in oncology.[5][6]

This application note provides a detailed, validated protocol for assessing the cytotoxic and anti-proliferative effects of novel 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone derivatives. We will utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely adopted colorimetric method for quantifying cellular metabolic activity, which serves as a reliable indicator of cell viability and proliferation.[7]

Principle of the MTT Cell Viability Assay

The MTT assay is a cornerstone for in vitro cytotoxicity screening.[7] Its mechanism is predicated on the enzymatic activity of mitochondrial dehydrogenases, which are primarily active in viable, metabolically functioning cells.[7][8] These NAD(P)H-dependent oxidoreductase enzymes cleave the tetrazolium ring of the yellow, water-soluble MTT reagent, converting it into an insoluble purple formazan salt.[8]

This conversion only occurs in living cells, establishing a direct proportionality between the quantity of purple formazan produced and the number of viable cells.[8] The insoluble formazan crystals are subsequently solubilized using a suitable solvent, such as Dimethyl Sulfoxide (DMSO), and the absorbance of the resulting colored solution is measured spectrophotometrically.[9] By comparing the absorbance of treated cells to untreated controls, one can quantify the dose-dependent cytotoxic effect of the test compounds.

MTT_Principle cluster_cell Metabolically Active Cell Mitochondria Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan MTT MTT (Yellow, Soluble) MTT->Mitochondria Reduction

Caption: Principle of the MTT assay.

Materials and Reagents

ReagentRecommended SupplierNotes
2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone DerivativesIn-house Synthesis/VendorPrepare a 10 mM stock solution in sterile, cell culture-grade DMSO. Store at -20°C.
Human Cancer Cell Line (e.g., MCF-7, HT-29)ATCCSelect a cell line relevant to the intended therapeutic target.
Dulbecco's Modified Eagle Medium (DMEM)Gibco/Thermo FisherOr other appropriate cell culture medium.
Fetal Bovine Serum (FBS)Gibco/Thermo FisherHeat-inactivated.
Penicillin-Streptomycin Solution (100X)Gibco/Thermo Fisher
Trypsin-EDTA (0.25%)Gibco/Thermo FisherFor cell detachment.
Phosphate-Buffered Saline (PBS), pH 7.4Gibco/Thermo FisherSterile, without Ca²⁺/Mg²⁺.
MTT Reagent (Thiazolyl Blue Tetrazolium Bromide)Sigma-Aldrich/RochePrepare a 5 mg/mL stock solution in sterile PBS. Filter-sterilize and protect from light.[7]
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichFor solubilizing formazan crystals.
96-well Flat-Bottom Cell Culture PlatesCorning/GreinerTissue culture-treated.
DoxorubicinSigma-AldrichOptional positive control for cytotoxicity.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format. All steps involving cell culture should be performed under aseptic conditions in a biological safety cabinet.

Part 1: Cell Culture and Seeding
  • Cell Maintenance: Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Harvesting: When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete culture medium.

  • Cell Counting: Perform a cell count using a hemocytometer or automated cell counter to determine the cell concentration.

  • Seeding: Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL in complete culture medium. Seed 100 µL of this suspension into each well of a 96-well plate, resulting in 10,000 cells per well.[8][9]

  • Adhesion: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow the cells to adhere and resume logarithmic growth.[8][9]

Part 2: Compound Treatment
  • Prepare Dilutions: Create a series of dilutions of your 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone derivatives from the 10 mM DMSO stock. Dilute in serum-free culture medium to achieve 2X the final desired concentrations (e.g., 200, 100, 50, 25, 12.5, 6.25 µM).

    • Scientist's Note: Preparing 2X concentrations allows for a 1:1 addition to the wells, minimizing disturbance to the cells. The final DMSO concentration in the wells must be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Set Up Plate Map: Designate wells for each condition:

    • Blank: Wells with medium only (no cells).

    • Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration.

    • Untreated Control: Cells with medium only.

    • Test Compound: Cells treated with various concentrations of the derivatives.

    • Positive Control (Optional): Cells treated with a known cytotoxic agent like Doxorubicin.

  • Administer Treatment: After the 24-hour adhesion period, carefully remove the old medium from the wells. Add 100 µL of the prepared compound dilutions (or control media) to the appropriate wells.

  • Incubation: Incubate the plate for the desired treatment period (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.[9]

Part 3: MTT Assay and Data Acquisition
  • MTT Addition: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[10]

    • Critical Step: Avoid exposing the MTT stock solution to light for extended periods.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[10] During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals at the bottom. Add 100-130 µL of DMSO to each well to dissolve the crystals.[9][10]

  • Shaking: Place the plate on an orbital shaker for 10-15 minutes at room temperature to ensure complete solubilization of the formazan, resulting in a homogenous purple solution.[7][9]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 540 nm and 590 nm.[7][8][10] A reference wavelength of >650 nm can be used to subtract background absorbance.[7]

Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Analysis p1 Culture & Harvest Cells p2 Seed 10,000 cells/well in 96-well plate p1->p2 p3 Incubate 24h for Adhesion p2->p3 t2 Treat Cells (24-72h) p3->t2 t1 Prepare Serial Dilutions of 8-HQ Derivatives t1->t2 a1 Add MTT Reagent (0.5 mg/mL) t2->a1 a2 Incubate 4h (Formazan Formation) a1->a2 a3 Solubilize Crystals with DMSO a2->a3 a4 Read Absorbance (570 nm) a3->a4 d1 Calculate % Viability a4->d1 d2 Plot Dose-Response Curve d1->d2 d3 Determine IC50 Value d2->d3

Caption: Experimental workflow for the MTT cytotoxicity assay.

Data Analysis and Interpretation

  • Background Subtraction: Average the absorbance values from the "Blank" wells and subtract this value from all other wells.

  • Calculate Percent Viability: The percentage of cell viability is calculated relative to the untreated control cells, which represent 100% viability.

    % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100

  • Determine IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that reduces cell viability by 50%. Plot the percent viability against the logarithm of the compound concentration. Use non-linear regression (log[inhibitor] vs. response -- variable slope) in software like GraphPad Prism or R to determine the IC₅₀ value.

Sample Data Presentation
Compound Conc. (µM)Mean Absorbance (570 nm)Corrected Absorbance% Viability
0 (Untreated)1.2541.200100.0%
1.561.1351.08190.1%
3.130.9880.93477.8%
6.250.7820.72860.7%
12.50.6010.54745.6%
250.3450.29124.3%
500.1890.13511.3%
Blank0.054--
Calculated IC₅₀ 10.8 µM

Troubleshooting Guide

IssuePossible Cause(s)Solution(s)
High background in blank wells Contamination of medium or reagents; Phenol red in medium can interfere.[7]Use fresh, sterile reagents. Use phenol red-free medium for the MTT incubation step.[8]
Low absorbance in all wells Insufficient cell number; Low metabolic activity; Premature removal of formazan crystals.Optimize initial seeding density; Ensure cells are healthy and in log phase; Be gentle when removing medium after MTT incubation.
Inconsistent results/high SD Uneven cell seeding; Incomplete formazan solubilization; Pipetting errors.Ensure a homogenous cell suspension before seeding; Mix thoroughly after adding DMSO by pipetting or extended shaking; Use calibrated pipettes and practice consistent technique.
"Donut" effect in wells Cells migrate to the well edges during seeding.Pipette cell suspension into the center of the well; Avoid swirling the plate immediately after seeding; Allow the plate to sit at room temperature for 15-20 min before placing in the incubator.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Al-Salami, B. K. (2023). MTT (Assay protocol). Protocols.io. [Link]

  • de Paula, A. A., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity. [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. [Link]

  • LookChem. (n.d.). 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation. [Link]

  • Singh, V., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics. [Link]

  • Dove Medical Press. (2013). 8-Hydroxyquinolines chelating properties and medicinal applications - video abstract 49763. [Link]

  • Ali, M. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews in Journal of Chemistry. [Link]

  • Dayani, H., et al. (2021). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Letters in Drug Design & Discovery. [Link]

  • Singh, V., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics. [Link]

  • Biobide. (n.d.). What is an Inhibition Assay?. [Link]

  • Edmondson, D. E. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [Link]

  • Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. [Link]

  • Khasawneh, M. A., et al. (2022). Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives. Arabian Journal of Chemistry. [Link]

  • Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

  • MDPI. (2023). Advances in the Synthesis and Biological Applications of Enoxacin-Based Compounds. [Link]

  • MDPI. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

  • SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

Sources

Method

Handling and storage of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone

An In-Depth Guide to the Handling, Storage, and Application of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone for Advanced Research This document provides a comprehensive guide for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Handling, Storage, and Application of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone for Advanced Research

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling, storage, and utilization of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone (CAS No. 99973-51-0). The protocols and recommendations herein are synthesized from established chemical safety principles and synthetic methodologies pertinent to α-haloketones and 8-hydroxyquinoline derivatives.

Introduction: Understanding the Compound

2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates two key pharmacophores: the 8-hydroxyquinoline core and an α-chloro ketone moiety.

  • 8-Hydroxyquinoline Core: This scaffold is renowned for its metal-chelating properties and is a cornerstone in the development of therapeutic agents with a wide spectrum of activities, including anticancer, antifungal, antibacterial, and neuroprotective effects.[1][2][3] Its ability to interact with metalloenzymes is a key aspect of its biological function.[1]

  • α-Chloro Ketone Moiety: This is a highly reactive functional group that serves as a versatile electrophilic building block in organic synthesis. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. This reactivity is commonly exploited for the construction of various heterocyclic systems, such as thiazoles, imidazoles, and oxazoles, through cyclocondensation reactions.[4]

The combination of these two functionalities makes 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone a valuable intermediate for synthesizing novel compounds where the biological activity of the 8-hydroxyquinoline core can be modulated or expanded upon by the addition of a new heterocyclic ring system.

Compound Properties and Identification

PropertyDataSource
Chemical Name 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone[5][6]
Synonyms Ethanone, 2-chloro-1-(8-hydroxy-5-quinolinyl)-[5][7]
CAS Number 99973-51-0[5][7]
Molecular Formula C₁₁H₈ClNO₂[7][8]
Molecular Weight 221.64 g/mol [7][8]
Appearance Solid (Form may vary, e.g., powder or crystals)Inferred
Purity Typically >96% for research grades[7]

Safety & Handling Protocols

Given the presence of the reactive α-chloro ketone and the biologically active 8-hydroxyquinoline moiety, a cautious approach is mandatory. The following handling procedures are based on the safety profiles of structurally related compounds, such as 5-chloro-8-quinolinol and other α-haloketones.[9][10][11]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[10][12]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) inspected for integrity before each use. Wear a lab coat, and for larger quantities, consider impervious clothing.[9][13]

  • Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust.[10] If a fume hood is not available, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates is required.[10]

General Handling Workflow

The following diagram outlines the standard workflow for safely handling the compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Verify Fume Hood Functionality b Don Appropriate PPE a->b c Transfer Compound from Storage b->c Proceed to Handling d Weigh Required Amount c->d e Prepare Solution or Reaction Mixture d->e f Decontaminate Glassware & Surfaces e->f After Experiment g Dispose of Waste in Labeled Container f->g h Remove PPE & Wash Hands g->h

Caption: Safe Handling Workflow for 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone.

First Aid Measures

These measures are based on analogous compounds and should be displayed prominently in the work area.[9][10]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical advice if irritation occurs.[9][10]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[9][10]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[10]

Storage and Stability

Proper storage is critical to maintain the compound's integrity and ensure safety.

ParameterRecommendationRationale & Source
Temperature Room temperature.Recommended by suppliers. Avoids potential degradation from freeze-thaw cycles or high heat.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Recommended by suppliers.[8] The 8-hydroxyquinoline moiety can be sensitive to oxidation, and an inert atmosphere preserves the compound's purity over long-term storage.
Light Store in a tightly sealed, opaque container in a dark location.8-Hydroxyquinoline derivatives are often light-sensitive. Protection from light prevents photochemical degradation.
Moisture Keep in a dry, well-ventilated place.The α-chloro ketone can be susceptible to hydrolysis. A dry environment is crucial for stability.[12][13]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[12]These materials can react exothermically or degrade the compound.

Application Notes: Synthesis of Heterocyclic Derivatives

The primary application of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone is as a precursor for synthesizing more complex molecules. The α-chloro ketone functionality is ideal for Hantzsch-type cyclocondensation reactions.

Rationale for Synthetic Protocol

The following protocol describes the synthesis of a 2-amino-thiazole derivative, a common objective for α-haloketones.[4] The reaction proceeds via a classical Hantzsch thiazole synthesis mechanism. The thiourea acts as the nucleophile, first attacking the electrophilic carbon bearing the chlorine. A subsequent intramolecular cyclization and dehydration yields the thiazole ring. This approach is efficient and provides a direct route to novel, biologically active scaffolds.

cluster_reaction Reaction Setup cluster_workup Product Isolation A 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone (Reactant A) D Combine A, B, C in Reaction Flask A->D B Thiourea (Reactant B) B->D C Ethanol (Solvent) C->D E Heat to Reflux (4-8 hours) D->E F Monitor by TLC E->F G Cool to Room Temp. F->G Reaction Complete H Collect Precipitate by Filtration G->H I Wash with Cold Ethanol H->I J Dry Product I->J K 2-Amino-4-(8-hydroxyquinolin-5-yl)thiazole J->K Final Product

Sources

Application

Application Note: Strategic Synthesis of Novel Quinoline-Based Inhibitors from 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone

Executive Summary The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities ranging from antimicrobial to anticancer.[1][2][3][4] S...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities ranging from antimicrobial to anticancer.[1][2][3][4] Specifically, the 8-hydroxyquinoline moiety is a privileged structure known for its potent metal-chelating properties and diverse biological functions, including neuroprotective, antifungal, and anticancer effects.[5][6][7][8][9] This application note provides a detailed guide to leveraging the versatile chemical intermediate, 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone , for the synthesis of novel libraries of potential drug candidates. We present a strategic workflow, detailed experimental protocols, and the scientific rationale behind key synthetic decisions, empowering researchers to efficiently generate and evaluate new chemical entities.

The Strategic Importance of 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone

The starting material, 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone (CAS 99973-51-0), is an ideal precursor for inhibitor synthesis for several key reasons:[10][11]

  • Reactive Electrophilic Site: The α-chloro ketone functionality is a highly reactive electrophilic center, susceptible to nucleophilic substitution (SN2) reactions. This allows for the straightforward introduction of a wide array of functional groups.

  • Privileged Scaffold: The core 8-hydroxyquinoline structure is a proven pharmacophore, increasing the probability of biological activity in the resulting derivatives.[5][6] Its ability to chelate metal ions is a critical mechanism of action for many known inhibitors.

  • Structural Versatility: The ethanone linker provides conformational flexibility and a key attachment point for various side chains, enabling systematic Structure-Activity Relationship (SAR) studies.[2][12][13]

The overall synthetic strategy is to use the chloroacetyl group as a handle to couple various nucleophilic building blocks, thereby creating a diverse library of molecules for biological screening.

G cluster_prep Phase 1: Preparation & Synthesis cluster_process Phase 2: Purification & Analysis cluster_eval Phase 3: Biological Evaluation Start Starting Material 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone Reaction Nucleophilic Substitution (SN2) Start->Reaction Nucleophiles Library of Nucleophiles (Amines, Thiols, etc.) Nucleophiles->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Screening Inhibitor Screening (e.g., Kinase, Protease Assays) Characterization->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Figure 1: Overall workflow for synthesis and evaluation.

Synthetic Protocol: Synthesis of Aminoketone Derivatives

This protocol details a general method for synthesizing a library of 2-amino-1-(8-hydroxyquinolin-5-yl)ethanone derivatives. The reaction involves the nucleophilic displacement of the chloride by a primary or secondary amine.

Causality and Experimental Choices
  • Solvent: Acetonitrile (MeCN) is chosen as it is a polar aprotic solvent that effectively solubilizes the reactants without interfering with the SN2 reaction mechanism.

  • Base: Potassium carbonate (K₂CO₃) is a mild inorganic base used to neutralize the hydrochloric acid (HCl) generated during the reaction. Its insolubility in MeCN facilitates easy removal by filtration post-reaction. An organic base like triethylamine could also be used.

  • Temperature: The reaction is performed at reflux to provide sufficient thermal energy to overcome the activation energy barrier, ensuring a reasonable reaction rate.

Figure 2: General reaction scheme for aminoketone synthesis.
Step-by-Step Methodology
  • Reaction Setup: To a 50 mL round-bottom flask, add 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone (1.0 mmol, 221.6 mg).

  • Reagent Addition: Add anhydrous potassium carbonate (2.0 mmol, 276.4 mg) and the desired amine (1.2 mmol).

  • Solvent: Add dry acetonitrile (20 mL).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane).

  • Workup (Post-Reaction): Once the starting material is consumed (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with additional acetonitrile (10 mL).

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane to elute the final product.

  • Final Product: Combine the pure fractions and remove the solvent under vacuum to yield the final product as a solid or oil. Determine the yield and proceed with characterization.

Data Presentation: Representative Synthesized Derivatives

The following table summarizes the results for the synthesis of a small, representative library using the protocol described above.

EntryNucleophile (Amine)Reaction Time (h)Yield (%)Characterization (ESI-MS, [M+H]⁺)
1 Morpholine685%Found: 287.11, Calc: 287.31
2 Piperidine589%Found: 285.13, Calc: 285.34
3 Benzylamine878%Found: 293.10, Calc: 293.33
4 Aniline1265%Found: 279.09, Calc: 279.30

Structural Characterization: A Self-Validating System

Confirming the identity and purity of synthesized compounds is paramount. A combination of spectroscopic methods provides a self-validating system for structural elucidation.[14][15][16][17]

  • ¹H NMR (Nuclear Magnetic Resonance): Provides information on the proton environment. For a successful reaction, the key diagnostic signal is the disappearance of the singlet around δ 4.8 ppm (corresponding to the -CO-CH₂ -Cl protons) and the appearance of a new singlet, typically shifted upfield to δ 3.5-4.0 ppm, corresponding to the new -CO-CH₂ -NR¹R² protons. Protons on the quinoline ring will appear in the aromatic region (δ 7.0-9.0 ppm).

  • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • MS (Mass Spectrometry): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing definitive proof of the chemical formula.

  • IR (Infrared Spectroscopy): Identifies key functional groups. A strong absorption band around 1680 cm⁻¹ indicates the presence of the ketone (C=O) group.

Potential Biological Applications and Next Steps

The synthesized quinoline derivatives are candidates for screening against a variety of biological targets. The 8-hydroxyquinoline core is a known feature in inhibitors of enzymes like kinases and proteases, which are crucial targets in oncology and infectious diseases.[18][19][20]

Recommended Next Steps:

  • Primary Screening: Test the synthesized library in broad-panel enzymatic or cell-based assays to identify initial hits.

  • Dose-Response Studies: For active compounds, determine the IC₅₀ or EC₅₀ values to quantify their potency.

  • SAR Analysis: Correlate the structural modifications (i.e., the different amine substituents) with biological activity to build a structure-activity relationship.[12][13] This analysis will guide the design of the next generation of more potent and selective inhibitors.

By following the strategic workflow and detailed protocols in this guide, research teams can efficiently synthesize and identify novel quinoline-based inhibitors, accelerating the early stages of the drug discovery pipeline.

References

  • Title: Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview Source: PubMed Central URL: [Link]

  • Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC Source: PubMed Central URL: [Link]

  • Title: Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents Source: RSC Publishing URL: [Link]

  • Title: Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review Source: Royal Society of Chemistry URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells Source: PubMed URL: [Link]

  • Title: Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview Source: ResearchGate URL: [Link]

  • Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines Source: PubMed URL: [Link]

  • Title: From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines Source: MDPI URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids Source: PubMed URL: [Link]

  • Title: A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds Source: Taylor & Francis Online URL: [Link]

  • Title: The Chemical and Pharmacological Advancements of Quinoline: A Mini Review Source: Asian Journal of Research in Chemistry URL: [Link]

  • Title: A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug Source: ResearchGate URL: [Link]

  • Title: Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors Source: PubMed Central URL: [Link]

  • Title: 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications Source: OAJPR URL: [Link]

  • Title: Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking Source: PubMed URL: [Link]

  • Title: Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: PubMed Central URL: [Link]

  • Title: Comprehensive review on current developments of quinoline-based anticancer agents Source: Brazilian Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency Source: PubMed URL: [Link]

  • Title: Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro Source: PubMed Central URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone

Welcome to the technical support center for the synthesis of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your reaction conditions for this important synthetic transformation.

Introduction: The Scientific Context

The synthesis of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone is a crucial step in the development of various pharmaceutical agents and research chemicals. 8-Hydroxyquinoline and its derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The target molecule is typically synthesized via a Friedel-Crafts acylation of 8-hydroxyquinoline with chloroacetyl chloride. While seemingly straightforward, this reaction is often plagued by issues such as low yields, side product formation, and purification difficulties. This guide will provide a systematic approach to troubleshooting and optimizing this synthesis.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues in a question-and-answer format, providing a clear path to resolving common synthetic hurdles.

Question 1: I am experiencing very low yields of the desired product. What are the likely causes and how can I improve them?

Answer:

Low yields in the Friedel-Crafts acylation of 8-hydroxyquinoline are a frequent challenge and can stem from several factors.[1] A systematic evaluation of your reaction parameters is the key to improvement.

Potential Causes & Solutions:

  • Inadequate Catalyst Activity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly moisture-sensitive.[2] Contamination with water will deactivate the catalyst, leading to a stalled or incomplete reaction.

    • Solution: Ensure you are using freshly opened or properly stored anhydrous AlCl₃. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) in a dry glovebox or using Schlenk techniques. Ensure all glassware is rigorously dried before use.

  • Suboptimal Reaction Temperature: The Friedel-Crafts acylation is temperature-sensitive.[1] Too low a temperature can lead to a sluggish reaction, while excessively high temperatures can promote side reactions and decomposition.

    • Solution: The optimal temperature is dependent on the specific solvent and substrate.[3] Start with the literature-reported temperature and then perform a systematic optimization. Increase the temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • Incorrect Stoichiometry of Reactants: In contrast to many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount or even an excess of the Lewis acid catalyst.[4] This is because the product, a ketone, can form a stable complex with the Lewis acid, effectively sequestering it from the catalytic cycle.[4]

    • Solution: Experiment with increasing the molar ratio of AlCl₃ to 8-hydroxyquinoline. A common starting point is 1.1 to 1.5 equivalents of the catalyst.

  • Formation of a Stable Complex with the Hydroxyl Group: The hydroxyl group of 8-hydroxyquinoline can coordinate with the Lewis acid, deactivating the aromatic ring towards electrophilic substitution.

    • Solution: Consider protecting the hydroxyl group prior to the Friedel-Crafts acylation. Common protecting groups for phenols include acetyl or benzyl ethers. Subsequent deprotection will be required to yield the final product.

Question 2: My final product is contaminated with a significant amount of an inseparable impurity. What is this side product and how can I prevent its formation?

Answer:

The most common side reaction in the Friedel-Crafts acylation of 8-hydroxyquinoline is diacylation, where a second chloroacetyl group is added to the aromatic ring. This occurs because the initial product is still sufficiently activated to undergo a second electrophilic substitution.

Prevention Strategies:

  • Control of Reaction Time: Over-running the reaction can significantly increase the formation of the diacylated product.

    • Solution: Monitor the reaction closely using TLC. As soon as the starting material is consumed and the desired product is the major spot, quench the reaction.

  • Reverse Addition: The order of reagent addition can influence the outcome.

    • Solution: Instead of adding the chloroacetyl chloride to the mixture of 8-hydroxyquinoline and AlCl₃, try adding the 8-hydroxyquinoline solution to a pre-formed complex of chloroacetyl chloride and AlCl₃. This can help to maintain a low concentration of the activated aromatic ring, thus minimizing the chance of a second acylation.

  • Solvent Choice: The polarity of the solvent can affect the reactivity of the electrophile and the stability of the intermediates.

    • Solution: While nitrobenzene or carbon disulfide are traditionally used, consider exploring less common solvents. A systematic solvent screen could reveal an optimal medium that favors mono-acylation.

Question 3: The reaction seems to stop before all the starting material is consumed. What could be causing this stalling?

Answer:

Reaction stalling is often a sign of catalyst deactivation or the formation of an unreactive intermediate.

Troubleshooting Steps:

  • Moisture Contamination: As mentioned previously, water is a potent inhibitor of this reaction.

    • Solution: Re-evaluate your experimental setup to eliminate all potential sources of moisture. Use freshly distilled, anhydrous solvents.

  • Insufficient Catalyst: The Lewis acid may be consumed by complexation with the starting material, product, and any water present.

    • Solution: If you suspect catalyst deactivation, a second portion of the Lewis acid can be carefully added to the reaction mixture. However, this should be done cautiously to avoid an uncontrolled exothermic reaction.

  • Poor Solubility of Reactants: If the reactants are not fully dissolved, the reaction will be slow and may not go to completion.

    • Solution: Choose a solvent in which both 8-hydroxyquinoline and the chloroacetyl chloride-AlCl₃ complex are reasonably soluble. Gentle heating may be required to achieve complete dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Friedel-Crafts acylation in this synthesis?

A1: The reaction proceeds via electrophilic aromatic substitution. The Lewis acid (AlCl₃) coordinates to the chlorine atom of chloroacetyl chloride, generating a highly electrophilic acylium ion (ClCH₂CO⁺).[5][6] This acylium ion is then attacked by the electron-rich 8-hydroxyquinoline ring, leading to the formation of a sigma complex. Finally, a proton is lost from the ring to restore aromaticity and yield the final product.[5]

Q2: Why is aluminum chloride the most commonly used Lewis acid? Can I use others?

A2: Aluminum chloride is a strong Lewis acid that is very effective at activating acyl chlorides for Friedel-Crafts reactions.[4][6] However, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used.[7] The choice of catalyst can influence the regioselectivity and overall efficiency of the reaction, so it can be a valuable parameter to screen during optimization.

Q3: What are the key safety precautions I should take during this synthesis?

A3: This reaction involves several hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Aluminum Chloride: Anhydrous AlCl₃ reacts violently with water, releasing heat and hydrochloric acid gas. Handle it with extreme care and avoid any contact with moisture.

  • Chloroacetyl Chloride: This is a corrosive and lachrymatory substance. Handle it in a fume hood and avoid inhalation of its vapors.

  • Solvents: Many of the solvents used in Friedel-Crafts reactions (e.g., nitrobenzene, carbon disulfide) are flammable and/or toxic. Consult the Safety Data Sheet (SDS) for each solvent before use.

Q4: How can I effectively purify the final product?

A4: Purification can be challenging due to the similar polarities of the starting material, product, and byproducts. A combination of techniques is often necessary.

  • Aqueous Workup: After quenching the reaction, a careful aqueous workup is essential to remove the Lewis acid and any water-soluble impurities.

  • Recrystallization: This is often the most effective method for obtaining a highly pure product. Experiment with different solvent systems (e.g., ethanol, methanol, or mixtures with water) to find the optimal conditions for crystallization.

  • Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be used. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate) is typically effective.[8]

Experimental Protocols

Optimized Synthesis of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone

  • Preparation: Under an inert atmosphere of nitrogen, add anhydrous aluminum chloride (1.5 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane) to the flask and cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add chloroacetyl chloride (1.1 equivalents) to the stirred suspension of aluminum chloride. Allow the mixture to stir at 0 °C for 15-20 minutes.

  • Substrate Addition: Dissolve 8-hydroxyquinoline (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to the optimized temperature (e.g., 50-60 °C). Monitor the progress of the reaction by TLC.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench it by slowly adding crushed ice, followed by cold dilute hydrochloric acid.

  • Workup: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Troubleshooting Guide Summary

Problem Potential Cause Recommended Solution
Low Yield Inactive catalyst (moisture)Use anhydrous AlCl₃ under inert atmosphere.
Suboptimal temperatureOptimize temperature systematically (e.g., 40-70 °C).
Incorrect stoichiometryIncrease AlCl₃ to 1.1-1.5 equivalents.
Hydroxyl group interferenceProtect the hydroxyl group before acylation.
Impurity Formation DiacylationMonitor reaction by TLC and quench promptly.
Use reverse addition of reagents.
Reaction Stalling Catalyst deactivationEnsure anhydrous conditions; consider adding more catalyst.
Poor reactant solubilityChoose a more suitable solvent; gentle heating.

Visualizations

.dot

Friedel_Crafts_Acylation AcylChloride Chloroacetyl Chloride (ClCH₂COCl) AcyliumIon Acylium Ion [ClCH₂CO]⁺ AcylChloride->AcyliumIon + AlCl₃ LewisAcid Aluminum Chloride (AlCl₃) LewisAcid->AcyliumIon Hydroxyquinoline 8-Hydroxyquinoline SigmaComplex Sigma Complex (Wheland Intermediate) Hydroxyquinoline->SigmaComplex Electrophilic Attack AcyliumIon->SigmaComplex Product 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone SigmaComplex->Product - H⁺

Caption: Mechanism of Friedel-Crafts Acylation.

.dot

Troubleshooting_Workflow Start Low Yield or Impurity Formation CheckMoisture Verify Anhydrous Conditions? Start->CheckMoisture CheckStoichiometry Optimize AlCl₃ Stoichiometry? CheckMoisture->CheckStoichiometry Yes SolutionMoisture Use dry reagents, solvents, and glassware. Work under inert gas. CheckMoisture->SolutionMoisture No CheckTemperature Optimize Temperature? CheckStoichiometry->CheckTemperature Yes SolutionStoichiometry Increase AlCl₃ to 1.1-1.5 equivalents. CheckStoichiometry->SolutionStoichiometry No CheckMonitoring Monitor by TLC Closely? CheckTemperature->CheckMonitoring Yes SolutionTemperature Screen temperatures (e.g., 40-70 °C). CheckTemperature->SolutionTemperature No SolutionMonitoring Quench reaction promptly upon completion. CheckMonitoring->SolutionMonitoring No End Optimized Synthesis CheckMonitoring->End Yes SolutionMoisture->CheckStoichiometry SolutionStoichiometry->CheckTemperature SolutionTemperature->CheckMonitoring SolutionMonitoring->End

Caption: Troubleshooting workflow for synthesis optimization.

References

  • Matsumura, K. THE FRIEDEL AND CRAFTS REACTION WITH 8-HYDROXYQUINOLINE. Journal of the American Chemical Society.
  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • Singh, U. P., & Gahtori, P. Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. Journal of the Serbian Chemical Society.
  • PMC. Biocatalytic Friedel‐Crafts Reactions. Available at: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • ResearchGate. Friedel and Crafts Reaction with 8-Hydroxyquinoline. Available at: [Link]

  • Quora. Why is a Friedel-Crafts reaction not possible on Quinoline? Available at: [Link]

  • Journal of the American Chemical Society. THE FRIEDEL AND CRAFTS REACTION WITH 8-HYDROXYQUINOLINE. Available at: [Link]

  • Patsnap Eureka. Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof. Available at: [Link]

  • Google Patents. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
  • YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available at: [Link]

  • ResearchGate. Optimization of reaction condition. Available at: [Link]

  • ResearchGate. Optimization of the Reaction Conditions for the Synthesis of. Available at: [Link]

  • The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available at: [Link]

  • Google Patents. CN1405155A - 5-chloro-8-hydroxyquinoline preparation method.
  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

  • Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available at: [Link]

  • ResearchGate. Optimization of the reaction conditions a. Available at: [Link]

  • Google Patents. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.
  • PMC. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Available at: [Link]

Sources

Optimization

Technical Support Center: 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone Synthesis

Welcome to the technical support guide for the synthesis of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this procedure. The synthesis, primarily achieved through a Friedel-Crafts acylation of 8-hydroxyquinoline, is a cornerstone for creating a variety of valuable pharmaceutical intermediates. However, the nuanced reactivity of the 8-hydroxyquinoline scaffold can lead to a range of side products, impacting yield and purity.

This guide provides in-depth troubleshooting, detailed protocols, and the mechanistic rationale behind potential side reactions to empower you to optimize your experimental outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address the most frequent challenges encountered during the synthesis.

Q1: My reaction yield is significantly lower than expected, and TLC analysis shows a major, less polar byproduct. What is happening?

A1: This is the most common issue and is almost certainly due to competitive O-acylation.

The 8-hydroxyquinoline starting material possesses two nucleophilic sites: the aromatic ring (C-5 and C-7 positions) and the phenolic oxygen of the hydroxyl group. The reaction with chloroacetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) can proceed via two competing pathways.

  • C-Acylation (Desired Path): An electrophilic aromatic substitution on the electron-rich quinoline ring, primarily at the C-5 position, to form the target ketone.

  • O-Acylation (Side Reaction): Nucleophilic attack by the hydroxyl oxygen on the chloroacetyl chloride to form the ester intermediate, 8-(chloroacetoxy)quinoline . This ester is typically less polar than the desired product and will appear as a separate spot with a higher Rf value on a TLC plate.

Causality: The hydroxyl group is a potent nucleophile. If it is not sufficiently complexed with the Lewis acid, it will readily react to form the ester. This side reaction consumes the starting material and the acylating agent, directly reducing the yield of the desired ketone.

Solutions:

  • Order of Addition: Pre-complex the 8-hydroxyquinoline with the Lewis acid (e.g., AlCl₃) before the dropwise addition of chloroacetyl chloride. This forms a Lewis acid-base complex with the hydroxyl and pyridine nitrogen, deactivating the hydroxyl group towards O-acylation and promoting C-acylation.

  • Stoichiometry of Lewis Acid: Use a sufficient excess of the Lewis acid (typically 2.5-3.0 equivalents) to ensure complete complexation of both the starting material and the product ketone as it forms.

Q2: My NMR and Mass Spec data show an isomer of the desired product. How did this form and how can I prevent it?

A2: You are likely observing the formation of the C-7 isomer, 2-Chloro-1-(8-hydroxyquinolin-7-YL)ethanone. This side product often arises from a Fries Rearrangement of the O-acylated intermediate.

The Fries Rearrangement is a Lewis acid-catalyzed conversion of a phenolic ester to a hydroxy aryl ketone.[1][2] If the O-acylated byproduct, 8-(chloroacetoxy)quinoline, is formed, it can subsequently rearrange under the reaction conditions to yield both the desired C-5 (para) and the isomeric C-7 (ortho) ketone.[3][4]

Mechanism & Selectivity: The reaction's selectivity between the ortho (C-7) and para (C-5) positions is highly dependent on reaction conditions.[3]

  • Low Temperatures (e.g., 0-25 °C): Favor the formation of the C-5 (para) product. This is generally considered the kinetically controlled pathway, as the para position is sterically less hindered.[3][5]

  • High Temperatures (e.g., >100 °C): Tend to increase the proportion of the C-7 (ortho) product. The ortho-isomer can form a more stable bidentate chelate with the Lewis acid between the hydroxyl and ketone oxygens, making it the thermodynamically favored product at higher temperatures.[3]

Solutions:

  • Strict Temperature Control: Maintain a low reaction temperature throughout the addition and reaction period to suppress the Fries rearrangement and favor kinetic C-5 acylation.

  • Solvent Choice: Non-polar solvents (e.g., carbon disulfide, nitrobenzene) tend to favor the formation of the ortho product, while more polar solvents can increase the para/ortho ratio.[3] However, for this specific synthesis, controlling temperature is the more critical and practical parameter.

Q3: The reaction mixture turned dark brown or black, resulting in a tarry, intractable crude product. What caused this decomposition?

A3: This indicates decomposition or polymerization of the 8-hydroxyquinoline ring, a common outcome under harsh Friedel-Crafts conditions.

8-hydroxyquinoline is an electron-rich and sensitive heterocyclic compound.[6][7] Aggressive reaction conditions can lead to undesired side reactions:

  • Excessive Heat: High local temperatures, often caused by a too-rapid addition of reagents, can provide the activation energy for polymerization pathways.

  • Highly Active Catalyst: While AlCl₃ is effective, it is a very strong Lewis acid and can promote charring if not used carefully.

  • Moisture: The presence of water in the reaction can lead to violent and uncontrolled exotherms upon addition of the Lewis acid, causing rapid decomposition.

Solutions:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents.

  • Controlled Reagent Addition: Add the Lewis acid portion-wise and the chloroacetyl chloride dropwise at a low temperature to manage the reaction exotherm.

  • Alternative Lewis Acids: Consider using a milder Lewis acid, such as tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂), which may reduce the extent of decomposition, albeit potentially requiring longer reaction times or higher temperatures.[4]

  • Efficient Stirring: Ensure vigorous mechanical stirring to maintain homogenous temperature and reagent concentration, preventing localized "hot spots."

Summary of Potential Side Products

The table below summarizes the key side products, their structures, and identifying characteristics.

Side Product NameStructureMolecular Weight ( g/mol )Key Identification Notes
8-(chloroacetoxy)quinoline C₁₁H₈ClNO₂221.64TLC: Higher Rf than product. IR: Shows ester C=O stretch (~1770 cm⁻¹), loss of broad -OH peak. ¹H NMR: Absence of phenolic -OH proton signal.
2-Chloro-1-(8-hydroxyquinolin-7-YL)ethanone C₁₁H₈ClNO₂221.64¹H NMR: Different aromatic splitting pattern compared to the C-5 isomer. Purification: Often co-elutes or has very close Rf to the desired product, requiring careful chromatography.
Decomposition Polymers N/AVariableAppearance: Dark, tarry, or solid material. Solubility: Often insoluble in common organic solvents. Analysis: Broad, unresolved signals in NMR.

Diagrams of Reaction Pathways

The following diagrams illustrate the intended synthesis and the formation of key byproducts.

reaction_pathway cluster_start HQ 8-Hydroxyquinoline HQ_LA HQ-AlCl₃ Complex HQ->HQ_LA Pre-complexation (Crucial Step) O_Acyl 8-(chloroacetoxy)quinoline (O-Acylation Product) HQ->O_Acyl O-Acylation (Side Reaction) CAC ClCOCH₂Cl CAC->O_Acyl O-Acylation (Side Reaction) Product_5 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone (Desired Product) CAC->Product_5 C-Acylation (Low Temp) LA AlCl₃ LA->HQ_LA Pre-complexation (Crucial Step) HQ_LA->Product_5 C-Acylation (Low Temp) O_Acyl->Product_5 Fries Rearrangement Product_7 2-Chloro-1-(8-hydroxyquinolin-7-YL)ethanone (Isomeric Side Product) O_Acyl->Product_7 Fries Rearrangement (High Temp) troubleshooting_workflow rect_node rect_node start Analysis of Crude Reaction low_yield Low Yield? start->low_yield isomer Isomer Detected? low_yield->isomer No o_acyl Probable Cause: O-Acylation low_yield->o_acyl Yes tar Tarry Mixture? isomer->tar No fries Probable Cause: Fries Rearrangement isomer->fries Yes tar->rect_node Proceed to Purification decomp Probable Cause: Decomposition tar->decomp Yes o_acyl_sol Solution: Pre-complex HQ with AlCl₃. Ensure excess AlCl₃. o_acyl->o_acyl_sol fries_sol Solution: Maintain low temperature (0-25 °C). Avoid prolonged heating. fries->fries_sol decomp_sol Solution: Use anhydrous conditions. Control exotherm via slow addition. Consider milder Lewis Acid. decomp->decomp_sol

Caption: Troubleshooting workflow for synthesis issues.

Experimental Protocols

Protocol 1: Optimized Synthesis of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone

This protocol is designed to minimize side product formation. All operations should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

  • Setup: Equip a flame-dried, three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Reagents: To the flask, add 8-hydroxyquinoline (1.0 eq) and anhydrous nitrobenzene (as solvent). Cool the mixture to 0 °C in an ice-salt bath.

  • Lewis Acid Addition: Add anhydrous aluminum chloride (AlCl₃) (2.5 eq) portion-wise to the stirred suspension, ensuring the internal temperature does not exceed 10 °C. Stir the resulting slurry for 30 minutes at 0-5 °C to allow for complete complexation.

  • Acylation: Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous nitrobenzene dropwise via the dropping funnel over 1 hour. Maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate).

  • Workup: Cool the reaction mixture back to 0 °C and cautiously quench by slowly pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography

This technique is essential for separating the desired C-5 product from the C-7 isomer and any residual O-acylated byproduct. [8]

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 9:1 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped. [8]3. Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane, adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 7:3 Hexane:Ethyl Acetate). The less polar O-acylated byproduct will elute first, followed by the desired C-5 product, and then the more polar C-7 isomer.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure desired product.

  • Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Frequently Asked Questions (FAQs)

Q: What is the single most critical factor for maximizing the yield of the 5-acyl isomer? A: Pre-complexation. Ensuring the 8-hydroxyquinoline is fully complexed with the Lewis acid before introducing the chloroacetyl chloride is paramount to preventing the competing O-acylation reaction.

Q: Can I use a different solvent than nitrobenzene? A: Yes, other anhydrous, non-protic solvents like carbon disulfide or 1,2-dichloroethane can be used. However, nitrobenzene is common because it effectively dissolves the reactants and the intermediate complexes. Be aware that solvent choice can influence the ortho/para isomer ratio. [3] Q: My product is a yellow solid. Is this normal? A: Yes, 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone and related compounds are typically reported as yellow or off-white crystalline solids. [9]A very dark color in the crude product, however, suggests decomposition.

Q: Is recrystallization sufficient for purification? A: While recrystallization is excellent for removing minor impurities and obtaining high-purity final material, it is often insufficient to separate the C-5 and C-7 isomers due to their similar polarities and structures. Column chromatography is strongly recommended as the primary purification step. [8]

References

  • Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids. (2025). Accessed through Google Search.
  • 5-Chloro-8-hydroxyquinoline synthesis - ChemicalBook. (n.d.). ChemicalBook. Accessed through Google Search.
  • FRIES REARRANGEMENT - PHARMD GURU. (n.d.). PHARMD GURU. Accessed through Google Search.
  • Fries rearrangement - Wikipedia. (n.d.). Wikipedia. Accessed through Google Search.
  • Unusual fries rearrangement of 7-Acyloxyquinolin-2-ones. (n.d.).
  • Fries Rearrangement - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Accessed through Google Search.
  • What is the Fries Rearrangement Reaction? - BYJU'S. (n.d.). BYJU'S. Accessed through Google Search.
  • Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. (2002). Journal of Organic Chemistry. Accessed through Google Search.
  • DERIVATIVES OF 8-QUINOLINOL - DTIC. (n.d.). Defense Technical Information Center. Accessed through Google Search.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. Accessed through Google Search.
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. Accessed through Google Search.
  • CAS 99973-51-0 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone - Alfa Chemistry. (n.d.). Alfa Chemistry. Accessed through Google Search.
  • CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents. (n.d.).
  • Synthesis, Characterization, Crystallographic Studies of 5-Acetyl-8-hydroxyquinoline and Their Chalcone Derivatives. (n.d.).
  • Method for preparing 5-chloro-8-hydroxyquinoline - Eureka | Patsnap. (n.d.).
  • Technical Support Center: Purification of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone - Benchchem. (n.d.). BenchChem. Accessed through Google Search.
  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC - NIH. (2022). National Institutes of Health. Accessed through Google Search.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. (n.d.). SciSpace. Accessed through Google Search.
  • 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone | 1263378-88-6 | NAC37888 - Biosynth. (n.d.). Biosynth. Accessed through Google Search.
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  • PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVES - European Patent Office. (n.d.). European Patent Office. Accessed through Google Search.
  • Synthesis of 8-hydroxyquinolium chloroacetate and synthesis of complexes derived from 8-hydroxyquinoline, and characterization, density functional theory and biological studies. (2015).
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. (n.d.). Open Access Journals. Accessed through Google Search.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). Research & Reviews: Journal of Chemistry.

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Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone

Welcome to the technical support center for the synthesis of 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to impro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable compound. Here, we delve into the critical aspects of the synthesis, offering troubleshooting advice and answers to frequently asked questions to ensure your experiments are successful.

Overview of the Synthesis

The primary and most established method for the synthesis of 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone is the Friedel-Crafts acylation of 8-hydroxyquinoline with chloroacetyl chloride. This electrophilic aromatic substitution reaction introduces the chloroacetyl group onto the electron-rich quinoline ring system. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

The overall reaction is as follows:

While the reaction appears straightforward, achieving a high yield of the desired product requires careful control of several experimental parameters. The presence of the hydroxyl (-OH) and the nitrogen atom in the 8-hydroxyquinoline ring introduces complexities that must be addressed.

Visualizing the Reaction Pathway

Friedel-Crafts Acylation of 8-Hydroxyquinoline cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Byproducts 8-HQ 8-Hydroxyquinoline EAS Electrophilic Aromatic Substitution (EAS) 8-HQ->EAS CAC Chloroacetyl Chloride Complex Formation of Acylium Ion Intermediate CAC->Complex AlCl3 Aluminum Chloride (Catalyst) AlCl3->Complex Complex->EAS Workup Aqueous Workup EAS->Workup Byproducts Potential Byproducts (e.g., O-acylated product, disubstituted products) EAS->Byproducts Product 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone Workup->Product

Caption: Reaction workflow for the Friedel-Crafts acylation of 8-hydroxyquinoline.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone.

Q1: My reaction yield is very low, or I am recovering unreacted 8-hydroxyquinoline. What is going wrong?

A1: Low conversion is a common issue in Friedel-Crafts acylation and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Catalyst Deactivation: Aluminum chloride (AlCl₃) is extremely hygroscopic and reacts violently with water. Moisture in your glassware, solvent, or reagents will deactivate the catalyst, halting the reaction.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and a freshly opened bottle of high-purity AlCl₃.

  • Substrate-Catalyst Interaction: 8-Hydroxyquinoline possesses both a hydroxyl group and a quinoline nitrogen, which are Lewis basic sites. These can complex with the AlCl₃ catalyst, effectively sequestering it from the reaction with chloroacetyl chloride. Friedel-Crafts acylations are generally not suitable for aromatic compounds with amine (-NH₂) or hydroxyl (-OH) groups for this reason.

    • Solution:

      • Increased Catalyst Stoichiometry: Use a stoichiometric excess of AlCl₃ (at least 2-3 equivalents) to compensate for the amount that complexes with the 8-hydroxyquinoline.

      • Protecting Group Strategy: A more robust solution is to protect the hydroxyl group before acylation. This can be done by converting it to an ester, for example. The protecting group can be removed after the Friedel-Crafts reaction.

  • Insufficient Reaction Temperature or Time: The reaction may not have enough energy to overcome the activation barrier, or it may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time. However, be cautious, as excessive heat can lead to side reactions.

Q2: I've obtained a product, but the NMR analysis shows a complex mixture of isomers and byproducts. How can I improve the selectivity?

A2: The formation of multiple products indicates a lack of regioselectivity or the occurrence of side reactions.

  • O-Acylation vs. C-Acylation: The hydroxyl group of 8-hydroxyquinoline can be acylated to form an ester (O-acylation), which is a competing side reaction to the desired C-acylation on the aromatic ring.

    • Solution: The use of a Lewis acid like AlCl₃ generally favors C-acylation. However, if O-acylation is a significant issue, protecting the hydroxyl group is the most effective strategy.

  • Di-acylation: Although the acyl group is deactivating, under harsh conditions, a second acylation can occur.

    • Solution: Use a milder Lewis acid, lower the reaction temperature, or use a less reactive solvent. Precise control over the stoichiometry of the reactants is also crucial.

Q3: The workup of my reaction is problematic, forming an emulsion or a solid mass. How can I improve the product isolation?

A3: The workup of Friedel-Crafts reactions can be challenging due to the presence of the aluminum chloride complex.

  • Quenching the Reaction: The reaction is typically quenched by pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid. This should be done slowly and with vigorous stirring to break down the aluminum complexes.

    • Solution: If an emulsion forms, adding a saturated solution of sodium chloride (brine) can help to break it. If a solid precipitates, ensure you have added enough acid to fully protonate all basic species and dissolve the aluminum salts.

Frequently Asked Questions (FAQs)

Q: What is a reliable, step-by-step protocol for this synthesis?

A: Based on the seminal work by Matsumura and general principles of Friedel-Crafts acylation, a recommended protocol is as follows:

Experimental Protocol: Friedel-Crafts Acylation of 8-Hydroxyquinoline

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler filled with mineral oil). Maintain a dry, inert atmosphere (nitrogen or argon) throughout the reaction.

  • Reagent Preparation: In the reaction flask, suspend anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or nitrobenzene. Cool the suspension to 0°C in an ice bath.

  • Addition of Reactants: Dissolve 8-hydroxyquinoline (1 equivalent) in the same anhydrous solvent and add it dropwise to the stirred AlCl₃ suspension. After the addition is complete, allow the mixture to stir for 15-30 minutes at 0°C. In the dropping funnel, prepare a solution of chloroacetyl chloride (1.2 equivalents) in the anhydrous solvent.

  • Reaction: Add the chloroacetyl chloride solution dropwise to the reaction mixture, maintaining the temperature at 0°C. After the addition, allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 40-50°C) for several hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Q: Do I need to protect the hydroxyl group of 8-hydroxyquinoline?

A: While the reaction can sometimes be forced to proceed without protection by using a large excess of the Lewis acid catalyst, protecting the hydroxyl group is highly recommended for achieving higher yields and a cleaner reaction profile. Common protecting groups for phenols include esters and ethers.

Q: What are the expected analytical characteristics of the final product?

  • ¹H NMR: Aromatic protons of the quinoline ring, a singlet for the -CH₂- group of the chloroacetyl moiety, and a signal for the hydroxyl proton.

  • ¹³C NMR: Signals corresponding to the carbons of the quinoline ring, the carbonyl carbon of the ketone, and the carbon of the -CH₂Cl group.

  • IR Spectroscopy: A characteristic C=O stretching frequency for the ketone, O-H stretching for the hydroxyl group, and C-Cl stretching.

  • Melting Point: The melting point of the purified product should be sharp and can be compared with literature values if available.

Q: What are the key safety precautions for this reaction?

A:

  • Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. It reacts violently with water. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Aluminum chloride is a corrosive solid that reacts vigorously with water, releasing HCl gas. Handle it in a dry environment and avoid inhalation of the dust.

  • The reaction workup involving the addition of the reaction mixture to ice/acid is highly exothermic and will release HCl gas. This step must be performed slowly and in a fume hood.

Quantitative Data Summary

The following table provides a general overview of the reaction parameters. Optimal conditions may vary and should be determined experimentally.

ParameterRecommended RangeRationale
Stoichiometry (8-HQ:CAC:AlCl₃) 1 : 1.1-1.5 : 2.5-3.0Excess chloroacetyl chloride and a significant excess of AlCl₃ are often required to drive the reaction to completion and overcome catalyst complexation.
Solvent Dichloromethane, NitrobenzeneAnhydrous, non-protic solvents are essential. Nitrobenzene can sometimes improve yields but is more difficult to remove.
Temperature 0°C to 50°CInitial cooling is necessary to control the exothermic reaction, followed by gentle heating to promote the reaction.
Reaction Time 2 - 12 hoursMonitor by TLC to determine the optimal reaction time.
Typical Yield 40 - 70%Yields can vary significantly based on the reaction conditions and purification efficiency.

Logical Relationships in Troubleshooting

Troubleshooting Logic Low_Yield Low Yield or No Reaction Check_Catalyst Is the AlCl₃ fresh and handled under anhydrous conditions? Low_Yield->Check_Catalyst Check_Stoichiometry Is there sufficient excess of AlCl₃ (>2.5 eq.)? Check_Catalyst->Check_Stoichiometry Yes Replace_Catalyst Use fresh, anhydrous AlCl₃ and ensure dry conditions Check_Catalyst->Replace_Catalyst No Consider_Protection Consider protecting the -OH group Check_Stoichiometry->Consider_Protection Yes Increase_Catalyst Increase AlCl₃ to 3 equivalents Check_Stoichiometry->Increase_Catalyst No Optimize_Conditions Optimize reaction time and temperature Consider_Protection->Optimize_Conditions

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

  • Matsumura, K. (1935). Friedel and Crafts Reaction with 8-Hydroxyquinoline. Journal of the American Chemical Society, 57(1), 124–128.
  • General principles of Friedel-Crafts acylation are discussed in most advanced organic chemistry textbooks. For a good online resource, see the Wikipedia page on Friedel-Crafts reaction.
  • Safety data for chloroacetyl chloride and aluminum chloride can be found on the websites of major chemical suppliers such as MilliporeSigma (Sigma-Aldrich).
Optimization

Stability issues of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone in solution

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone. This document is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for stability issues encountered when working with this compound in solution. Our goal is to explain the causality behind experimental observations and provide robust, self-validating protocols to ensure the integrity of your results.

Understanding the Inherent Reactivity of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone

The stability profile of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone is dictated by two key structural features: the α-chloro ketone functional group and the 8-hydroxyquinoline (8-HQ) core. Understanding the distinct liabilities of each is critical for successful experimentation.

  • The α-Chloro Ketone Moiety : This is a highly electrophilic and reactive functional group. The electron-withdrawing effect of the adjacent carbonyl group significantly polarizes the carbon-chlorine bond, making the α-carbon exceptionally susceptible to nucleophilic substitution (SN2) reactions.[1][2][3] This means that even weak nucleophiles, including water, alcohols, and certain buffer components, can readily displace the chloride atom.

  • The 8-Hydroxyquinoline (8-HQ) Core : This heterocyclic system is sensitive to environmental factors. It is known to be susceptible to photodegradation and oxidation, processes that can be accelerated by exposure to ambient light, dissolved oxygen, or trace metal ions.[4] The stability and solubility of the 8-HQ core are also highly dependent on the pH of the solution.[4][5][6]

These dual reactive centers mean that the molecule's stability is not a single parameter but a multifactorial challenge that requires careful control over experimental conditions.

Caption: Inherent structural liabilities of the molecule.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the handling and use of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone in solution.

Q1: My solution of the compound is turning yellow or brown over time, even when stored in the dark. What is causing this discoloration?

Answer: This is a classic sign of degradation of the 8-hydroxyquinoline core, most likely due to oxidation.[4] While light is a common culprit for such color changes in quinoline compounds, the process can also occur via oxidation from dissolved oxygen in the solvent. This degradation compromises the integrity of the compound and can lead to inconsistent experimental results.

Troubleshooting Steps:

  • Use High-Purity, Degassed Solvents: Solvents should be of anhydrous or HPLC grade. To remove dissolved oxygen, sparge the solvent with an inert gas like argon or nitrogen for 15-20 minutes before preparing your solution.

  • Work Under an Inert Atmosphere: For maximum stability, especially for long-term storage, prepare the solution and aliquot it into vials inside a glovebox or under a gentle stream of inert gas.

  • Store Properly: Even if prepared under inert gas, solutions should be stored at -20°C or -80°C in tightly sealed vials to minimize further oxygen ingress and slow degradation kinetics.[4]

Q2: I am observing a new, more polar peak in my HPLC or LC-MS analysis that grows over time. What is this new species?

Answer: The appearance of a new, more polar peak is most likely due to the hydrolysis of the α-chloro ketone group. The chlorine atom is replaced by a hydroxyl group (-OH) from water present in the solvent, forming 2-Hydroxy-1-(8-hydroxyquinolin-5-YL)ethanone . This new compound is more polar due to the added hydroxyl group and will thus have a shorter retention time on a reverse-phase HPLC column. This reaction can be catalyzed by both acidic and basic conditions.[7][8]

cluster_degradation Primary Degradation Pathways parent 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone hydrolysis 2-Hydroxy-1-(8-hydroxyquinolin-5-YL)ethanone (Hydrolysis Product) parent->hydrolysis Nucleophilic Attack (e.g., H₂O, ROH, Buffers) oxidation Colored Byproducts (Oxidation/Photodegradation) parent->oxidation Light (Photolysis) Dissolved O₂

Caption: Primary degradation pathways for the compound in solution.

Preventative Measures:

  • Solvent Selection is Crucial: Always use high-purity, anhydrous aprotic solvents for stock solutions. Avoid protic solvents like methanol or ethanol if long-term stability is required, as they can also act as nucleophiles (solvolysis).

  • Validate Solvent Purity: Do not assume a new bottle of solvent is completely dry. Using molecular sieves can help ensure low water content.

Solvent ClassRecommendedUse with CautionAvoid for Long-Term StorageRationale
Aprotic Polar Anhydrous DMSO, Anhydrous DMF, AcetonitrileLow reactivity with the α-chloro ketone group.
Aprotic Non-Polar Dichloromethane (DCM), Tetrahydrofuran (THF)Good for initial dissolution, but ensure they are peroxide-free (especially THF).
Protic Methanol, Ethanol, Water, Buffered Aqueous SolutionsThese solvents are nucleophilic and will readily react with the compound, causing hydrolysis or solvolysis.[7][9]
Q3: My assay results are inconsistent, and the compound's potency seems to decrease with each use of the stock solution. How can I confirm if this is a stability issue?

Answer: Yes, a progressive loss of potency and inconsistent results are hallmark indicators of compound degradation.[4] Each freeze-thaw cycle can introduce moisture, and time spent at room temperature during experimental setup accelerates decomposition. To ensure reproducible results, you must validate the stability of your compound under your specific experimental conditions.

Recommended Action: Perform a Time-Course Stability Study

A simple HPLC-based study can provide definitive answers. A detailed methodology is provided in Protocol 2 . This involves analyzing your solution at several time points (e.g., 0, 2, 4, 8, 24 hours) under conditions that mimic your experiment (e.g., at room temperature, in your assay buffer) and quantifying the remaining percentage of the parent compound.

Q4: What is the definitive best-practice method for preparing and storing stock solutions of this compound?

Answer: The goal is to minimize exposure to all potential reactants: water, light, oxygen, and other nucleophiles. A robust protocol is provided in Protocol 1 . The key principles are summarized below.

ParameterRecommendationRationale
Solvent Anhydrous, aprotic solvent (e.g., DMSO)Prevents hydrolysis and solvolysis.[7][9]
Temperature Store at -80°C for long-term, -20°C for short-termDrastically reduces the rate of all chemical degradation reactions.[4]
Light Use amber glass vials or wrap clear vials in foilPrevents photodegradation of the 8-HQ core.[4][10]
Atmosphere Overlay with Argon or Nitrogen before sealingDisplaces oxygen to prevent oxidative degradation.
Handling Prepare single-use aliquotsAvoids repeated freeze-thaw cycles which introduce moisture and oxygen.
Q5: Can I use common biological buffers like Tris or phosphate in my assays?

Answer: It is strongly advised to avoid buffers containing primary or secondary amines, such as Tris. The amine is a potent nucleophile and can readily attack the α-chloro ketone, displacing the chloride and covalently modifying your compound.[11] Phosphate buffers are generally safer but can sometimes participate in catalysis.

Recommended Buffers:

  • MES (2-(N-morpholino)ethanesulfonic acid)

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

  • MOPS (3-(N-morpholino)propanesulfonic acid)

These are non-nucleophilic "Good's buffers" and are much more compatible with electrophilic compounds. Always perform a stability check in your final assay buffer (see Protocol 2).

Q6: How does pH influence the stability of this compound in aqueous solutions?

Answer: The pH of the solution has a profound impact on stability, influencing both major degradation pathways.

  • Base-Catalyzed Hydrolysis: Under basic conditions (pH > 8), the rate of hydrolysis of the α-chloro ketone increases significantly due to the presence of the highly nucleophilic hydroxide ion (OH⁻).[7][8]

  • Acid-Catalyzed Hydrolysis: While slower than base-catalyzed hydrolysis, acidic conditions (pH < 5) can still promote the hydrolysis of the chloroacetyl group.

  • 8-HQ Core Stability: The quinoline ring system itself can also exhibit accelerated degradation at both acidic and basic extremes.[4] Many quinoline derivatives show optimal stability in the slightly acidic to neutral pH range of 4.5 to 7.0.[4]

Finding the optimal pH is a balance. For most applications, maintaining a pH between 5.0 and 7.0 is a safe starting point.

start Select Solution pH ph_check Is pH > 8? start->ph_check acid_check Is pH < 5? ph_check->acid_check No high_risk_base High Risk: Fast hydrolysis of α-chloro ketone ph_check->high_risk_base Yes high_risk_acid Moderate Risk: Potential for acid-catalyzed hydrolysis and quinoline ring degradation acid_check->high_risk_acid Yes optimal Optimal Stability Zone: (pH 5.0 - 7.0) Balance between minimizing hydrolysis and preserving the 8-HQ core acid_check->optimal No

Caption: Decision workflow for selecting an appropriate solution pH.

Experimental Protocols

Protocol 1: Recommended Procedure for Preparation and Storage of Stock Solutions

This protocol is designed to maximize the shelf-life of your 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone stock.

  • Preparation:

    • Use a high-quality, anhydrous aprotic solvent such as DMSO.

    • Weigh the solid compound accurately in a fume hood.

    • Add the solvent to achieve the desired concentration (typically 10-50 mM).

    • Ensure complete dissolution by vortexing. If necessary, gentle warming (to no more than 30°C) can be applied, but sonication is preferred.

  • Aliquoting:

    • Immediately after dissolution, dispense the stock solution into single-use aliquots in amber glass or polypropylene vials. The volume should be appropriate for one experiment to avoid reusing a thawed aliquot.

  • Inerting and Sealing:

    • Before sealing each vial, gently flush the headspace with an inert gas (argon or nitrogen) for 5-10 seconds.

    • Seal the vials tightly with high-quality, chemically resistant caps.

  • Storage:

    • Label all aliquots clearly with the compound name, concentration, solvent, and date.

    • Place the vials in a sealed secondary container with desiccant.

    • Store in an -80°C freezer for long-term storage (>1 month) or a -20°C freezer for shorter-term use.

Protocol 2: A General Method for Monitoring Compound Stability by HPLC-UV

This protocol provides a framework for assessing the stability of your compound in any given solvent or buffer.

  • Instrument Setup:

    • HPLC System: With a UV/Vis or Diode Array Detector (DAD).

    • Column: A standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or 0.1% trifluoroacetic acid, is a good starting point. Example gradient: 10% B to 95% B over 15 minutes.

    • Detection Wavelength: Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm or its λmax).

  • Sample Preparation:

    • Prepare a solution of the compound in the solvent/buffer of interest at a typical working concentration.

    • Immediately after preparation (t=0), inject a sample onto the HPLC to obtain the initial purity profile. Record the peak area of the parent compound.

  • Incubation:

    • Store the solution under the conditions you wish to test (e.g., room temperature on the benchtop, 37°C in an incubator).

    • Protect the solution from light unless photostability is the variable being tested.

  • Time-Point Analysis:

    • At designated time points (e.g., 1, 2, 4, 8, 24 hours), inject another sample onto the HPLC.

  • Data Analysis:

    • For each time point, calculate the percentage of the parent compound remaining relative to the t=0 sample using the peak area: % Remaining = (Peak Area at Time_x / Peak Area at Time_0) * 100

    • Plot % Remaining versus time to visualize the degradation kinetics. A stable compound should show >95% remaining over the course of a typical experiment.

start Prepare solution in test buffer/solvent t0 Inject t=0 sample Record initial peak area start->t0 incubate Incubate solution under experimental conditions (Temp, Light, etc.) t0->incubate timepoint At Time = X hours, inject sample incubate->timepoint loop_start timepoint->timepoint Repeat for next time point analyze Calculate % Parent Remaining vs. t=0 timepoint->analyze plot Plot % Remaining vs. Time Assess stability profile analyze->plot

Caption: Experimental workflow for an HPLC-based stability study.

References

  • Unveiling the Reactivity of Alpha-Haloketones: A Comparative Guide to Leaving Group Ability. Benchchem.
  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5005-5079. Available from: [Link]

  • α-Halo ketone. In: Wikipedia. Available from: [Link]

  • The Electrophilic Reactivity of α-Haloketones: A Technical Guide for Researchers. Benchchem.
  • Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. JoVE. Available from: [Link]

  • da Silva, J. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2798-2811. Available from: [Link]

  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.
  • da Silva, J. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2798-2811. Available from: [Link]

  • Goodwin, J. F. (1966). Synthesis and Thermal Stability of Bis(8-hydroxy-quinoline)-Schiff Base Coordination Polymers. Journal of Polymer Science Part A-1: Polymer Chemistry, 4(9), 2279-2292. Available from: [Link]

  • Biver, T., et al. (2022). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. Inorganics, 10(12), 232. Available from: [Link]

  • 5-Chloro-1-indanone Safety Data Sheet.
  • Flarend, R., et al. (1998). pH dependence of 8-hydroxyquinoline precipitation for Al3+, Ca2+ and Mg2+. Journal of Inorganic Biochemistry, 70(1), 49-55. Available from: [Link]

  • 5-Chloro-8-quinolinol Safety Data Sheet. Fisher Scientific.
  • 8-Hydroxyquinoline Safety Data Sheet.
  • Development of new quinoline-based photo-labile groups for photo-regulation of bioactive molecules. ResearchGate. Available from: [Link]

  • Nagy, V. E., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences, 23(19), 11843. Available from: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Available from: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available from: [Link]

  • Li, J., et al. (2024). Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. Accounts of Chemical Research, 57(20), 3121-3136. Available from: [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Taylor & Francis Online. Available from: [Link]

  • Wang, Y., et al. (2023). A pH-Sensitive Lignin-Based Material for Sustained Release of 8-Hydroxyquinoline. Polymers, 15(8), 1897. Available from: [Link]

  • 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. ChemInform. Available from: [Link]

  • Fleck, H. R., & Ward, A. M. (1933). The determination of metals by means of 8-hydroxyquinoline. Part I. The effect of pH on the precipitation of magnesium, zinc, cobalt, nickel, copper and molybdenum from acetate solutions. Analyst, 58, 388-395. Available from: [Link]

  • Hydrolysis. Available from: [Link]

  • HYDROLYSIS REACTIONS. (2018). Available from: [Link]

  • Hu, X., et al. (2018). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. AMB Express, 8(1), 54. Available from: [Link]

  • Al-Trawneh, S. A., & Al-Salahi, R. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6296. Available from: [Link]

  • Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. ResearchGate. Available from: [Link]

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. Available from: [Link]

  • Hydrolysis Reactions. Chemistry LibreTexts. Available from: [Link]

  • Pathway Analysis of Chemical Hydrolysis for 14 RCRA Chemicals. US EPA. Available from: [Link]

  • Hu, X., et al. (2018). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. AMB Express, 8(1), 54. Available from: [Link]

  • Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone. Google Patents.
  • Kumar, A., et al. (2015). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o864-o865. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone

Prepared by: The Office of the Senior Application Scientist This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on th...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Office of the Senior Application Scientist

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone. Our approach is grounded in mechanistic principles to help you not only solve common purification challenges but also understand their root causes.

Section 1: Understanding the Impurity Profile

Effective purification begins with a clear understanding of the potential impurities in your crude material. The target compound, 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone, is typically synthesized via a Friedel-Crafts acylation of 8-hydroxyquinoline with chloroacetyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1] This reaction, while effective, can generate a variety of byproducts and unreacted materials.

Q: What are the most likely impurities I should expect in my crude product?

A: Your crude material is a mixture containing the desired product along with several predictable impurities. The exact composition will depend on your specific reaction conditions (temperature, stoichiometry, reaction time), but you should anticipate the following:

Impurity Source Reason for Presence & Removal Strategy
8-Hydroxyquinoline Starting MaterialIncomplete reaction. Its basicity and polarity are similar to the product, making it a challenging impurity to remove.
Lewis Acid Residues (e.g., Al(OH)₃) CatalystFormed during the aqueous work-up/quench of the AlCl₃ catalyst. Typically removed by filtration and washing.
Poly-acylated Products Side ReactionThe activated quinoline ring can undergo a second acylation, leading to di-substituted byproducts. These are typically less polar than the mono-acylated product.
Isomeric Products Side ReactionWhile acylation is directed to the 5- and 7-positions, trace amounts of other isomers might form.[2]
Chloroacetic Acid Reagent HydrolysisChloroacetyl chloride is moisture-sensitive and can hydrolyze. It is acidic and can be removed with a mild base wash.
Polymeric Tar Side ReactionPhenolic compounds like 8-hydroxyquinoline can be prone to polymerization under strong Lewis acid conditions, resulting in intractable tars.[3][4]
Reaction Solvent Synthesis ComponentResidual high-boiling solvents like nitrobenzene or 1,2-dichloroethane must be thoroughly removed.
Section 2: Initial Work-up and Troubleshooting

The initial handling of the reaction mixture post-synthesis is critical. Improper quenching can lead to product degradation and complicate downstream purification.

Q: What is the correct way to quench the Friedel-Crafts reaction to maximize yield and purity?

A: The quench step is designed to deactivate the Lewis acid catalyst and protonate the product. The key is to control the exotherm.

Recommended Quench Protocol:

  • Prepare a beaker with crushed ice and a dilute solution of hydrochloric acid (e.g., 1-2 M HCl).

  • While vigorously stirring the ice-cold acid, slowly and carefully pour the reaction mixture into it. The acid neutralizes the AlCl₃ and protonates the basic quinoline nitrogen, breaking up the product-catalyst complex.

  • Allow the mixture to stir until all the ice has melted and the mixture has reached room temperature.

  • Extract the aqueous slurry with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and then brine to remove residual acid and inorganic salts.

  • Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

Q: My crude product is a dark, intractable oil or tar. What went wrong and what can I do?

A: Tar formation is a common issue in Friedel-Crafts reactions involving activated rings like phenols.[3] It often results from excessive heat or a high catalyst-to-substrate ratio.

Troubleshooting Strategy:

  • Trituration: Try stirring the oil vigorously with a non-polar solvent in which the product is poorly soluble but the tarry impurities are somewhat soluble (e.g., hexanes, diethyl ether, or a mixture). This can sometimes induce the product to solidify or precipitate, allowing it to be collected by filtration.

  • Dissolution & Precipitation: Dissolve the crude oil in a minimal amount of a good solvent (e.g., dichloromethane or acetone). Then, slowly add a non-polar "anti-solvent" (like hexanes) with vigorous stirring until the solution becomes cloudy and a precipitate forms. Cool the mixture in an ice bath to maximize precipitation.

  • Chromatographic Approach: If trituration fails, the next step is column chromatography. Adsorb the crude oil onto a small amount of silica gel and load it onto the column as a dry powder (more details in Section 3).

Section 3: Purification Protocols & FAQs

For 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone, the two most effective purification methods are recrystallization and column chromatography.

Method 1: Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids, provided a suitable solvent can be found.

Q: How do I select the best solvent for recrystallization?

A: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For a moderately polar compound like this, good starting points are alcohols (ethanol, methanol, isopropanol) or toluene.[5] Perform small-scale solubility tests in test tubes to identify the best candidate before committing your entire batch.

Detailed Protocol: Recrystallization from Ethanol
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil with stirring (using a hot plate). Continue adding small portions of hot ethanol until the solid is just fully dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Return the flask to the heat and boil for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble matter is present, perform a hot filtration through a fluted filter paper into a pre-heated clean flask to remove it.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Recrystallization Troubleshooting FAQs
  • Q: My product "oiled out" instead of forming crystals. What should I do?

    • A: This happens when the solution becomes supersaturated at a temperature above the melting point of your solid. Re-heat the solution to dissolve the oil, add slightly more solvent, and try cooling much more slowly. Seeding the solution with a tiny crystal of pure product can also help induce proper crystallization.

  • Q: No crystals have formed even after cooling in an ice bath. Now what?

    • A: The solution may be too dilute, or crystallization is kinetically slow. Try scratching the inside of the flask with a glass rod below the solvent line to create nucleation sites. If that fails, slowly evaporate some of the solvent to increase the concentration and attempt cooling again.

  • Q: My final product is still colored. How can I get a purer solid?

    • A: The use of activated charcoal during recrystallization (as described above) is the primary method for removing colored impurities. Ensure you are not using an excessive amount, as it can also adsorb your product. A second recrystallization may be necessary.

Method 2: Silica Gel Column Chromatography

Chromatography is a powerful technique for separating compounds with different polarities. It is particularly useful when recrystallization is ineffective or when multiple impurities are present.[6]

Q: How do I determine the right eluent (solvent system) for my column?

A: The ideal eluent is determined by Thin Layer Chromatography (TLC). The goal is to find a solvent system that moves your product spot to a Retention Factor (R_f) of ~0.3-0.4 . A good starting point for this compound is a mixture of Hexane and Ethyl Acetate.

  • Too High R_f (spot runs to the top): The eluent is too polar. Increase the proportion of hexane.

  • Too Low R_f (spot stays at the bottom): The eluent is not polar enough. Increase the proportion of ethyl acetate.

Detailed Protocol: Flash Column Chromatography
  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in your starting, non-polar eluent (e.g., 100% Hexane or 95:5 Hexane:EtOAc). Pour the slurry into the column and use gentle air pressure to pack the bed, draining the excess solvent until it is level with the top of the silica. Add another thin layer of sand on top.

  • Sample Loading (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (2-3x the mass of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Carefully add the eluent to the column. Using controlled air pressure, push the solvent through the column, collecting the eluate in fractions (e.g., in test tubes). It is critical to never let the silica bed run dry.

  • Gradient Elution (Optional but Recommended): Start with a non-polar eluent (e.g., 95:5 Hexane:EtOAc) to elute non-polar impurities. Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20) to move your product down the column and elute it.

  • Fraction Analysis: Spot each collected fraction on a TLC plate. Develop the plate and visualize the spots (e.g., using a UV lamp).

  • Isolation: Combine the fractions that contain only your pure product. Remove the solvent using a rotary evaporator to yield the purified compound.

Column Chromatography Troubleshooting FAQs
  • Q: My compound is streaking on the TLC plate. What does this indicate?

    • A: Streaking is often caused by overloading the TLC plate or by the compound being too acidic or basic for the stationary phase. Given that your compound has both a weakly acidic phenol and a basic quinoline nitrogen, this is possible. Try adding a very small amount of acetic acid (~0.5%) to the eluent to suppress tailing of basic spots or triethylamine (~0.5%) for acidic spots. However, be cautious, as the α-haloketone may be unstable to base.[7] An acidic modifier is generally safer for this molecule.

  • Q: I suspect my product is decomposing on the silica column. Is this possible?

    • A: Yes. Standard silica gel is slightly acidic and can potentially catalyze the degradation of sensitive compounds like α-haloketones.[7][8] If you observe many new spots on the TLC after the column, consider using a deactivated stationary phase like neutral alumina or treating the silica gel with a base (like triethylamine) before packing, but only if you have confirmed the product's stability under these conditions. A faster "flash" chromatography run will also minimize contact time and potential degradation.

Section 4: Purity Assessment

Confirming the purity of your final product is a critical final step.

Q: What is a standard HPLC method for assessing the final purity of my compound?

A: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis. A typical reversed-phase method would be suitable.[9]

Parameter Typical Condition Rationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Standard hydrophobic stationary phase for retaining organic molecules.[10]
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) or Phosphoric AcidThe acid improves peak shape by protonating silanols and the analyte.
Mobile Phase B Acetonitrile + 0.1% TFA or Phosphoric AcidThe organic component of the mobile phase used for elution.
Gradient Start at 10-20% B, ramp to 95% B over 10-15 minutesA gradient ensures that both polar and non-polar impurities are eluted and detected.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nm or 280 nmThe quinoline ring system is a strong chromophore and will absorb UV light.
Purity Target >95% (for research), >98% (for development)Purity is typically assessed by the area percentage of the main peak.
Section 5: Visualization of Workflows
Purification Strategy Workflow

This diagram outlines the decision-making process for purifying the crude product.

PurificationWorkflow CRUDE Crude Product (Post-Workup) TLC Analyze by TLC CRUDE->TLC DECISION Assess Impurity Profile TLC->DECISION RECRYST Recrystallization DECISION->RECRYST One major impurity OR Product is highly crystalline COLUMN Column Chromatography DECISION->COLUMN Multiple impurities OR Product is an oil/amorphous PURE_REC Pure Product (>95%) RECRYST->PURE_REC Successful REASSESS Re-assess Purity (TLC/HPLC) RECRYST->REASSESS Fails / Low Purity PURE_COL Pure Product (>98%) COLUMN->PURE_COL REASSESS->COLUMN

Caption: Decision workflow for selecting a purification method.

Troubleshooting Failed Recrystallization

This diagram provides a logical path for troubleshooting when recrystallization does not proceed as expected.

RecrystallizationTroubleshooting cluster_troubleshoot Troubleshooting Steps START Hot, clear solution ready for cooling COOL Cool slowly to RT, then ice bath START->COOL CHECK Crystals Formed? COOL->CHECK SUCCESS Success: Filter and Dry Crystals CHECK->SUCCESS Yes FAILURE No Crystals or Oiled Out CHECK->FAILURE No SCRATCH Scratch inner surface of flask FAILURE->SCRATCH SEED Add a seed crystal SCRATCH->SEED CONCENTRATE Reduce solvent volume (re-heat, evaporate, re-cool) SEED->CONCENTRATE CHANGE_SOLVENT Re-dissolve and try a different solvent system CONCENTRATE->CHANGE_SOLVENT

Caption: Logical steps for troubleshooting a failed recrystallization.

References
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Al-Zoubi, W., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Retrieved January 17, 2026, from [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). Open Access Journals. Retrieved January 17, 2026, from [Link]

  • Synthesis of Quinoline Analogues as Anti-microbial Agents. (n.d.). IOSR Journal. Retrieved January 17, 2026, from [Link]

  • Chemical/Laboratory Techniques: Column Chromatography. (2022). YouTube. Retrieved January 17, 2026, from [Link]

  • Vagish, M. et al. (2016). Synthesis, Characterization, Crystallographic Studies of 5-Acetyl-8-hydroxyquinoline and Their Chalcone Derivatives. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (2017). PMC - NIH. Retrieved January 17, 2026, from [Link]

  • Matsumura, K. (2002). Friedel and Crafts Reaction with 8-Hydroxyquinoline. ResearchGate. Retrieved January 17, 2026, from [Link]

  • HPLC Separation of Haloaromatics and Quinones on Newcrom B Column. (n.d.). SIELC Technologies. Retrieved January 17, 2026, from [Link]

  • Purification method of 8-hydroxyquinoline crude product. (2013). Google Patents.
  • Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. (n.d.). Pharmaguideline. Retrieved January 17, 2026, from [Link]

  • Halogenation of Aldehydes and Ketones. (2021). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. (n.d.). HALO Columns. Retrieved January 17, 2026, from [Link]

  • Why is a Friedel-Crafts reaction not possible on Quinoline?. (2018). Quora. Retrieved January 17, 2026, from [Link]

  • Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof. (2018). Patsnap Eureka. Retrieved January 17, 2026, from [Link]

  • Is it possible to purify aldehyde by column?. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]

  • A method for purifying 8-hydroxyquinoline reaction solution. (2024). Google Patents.

Sources

Optimization

Preventing dimerization of 8-hydroxyquinoline derivatives during synthesis

Welcome to the technical support center for the synthesis of 8-hydroxyquinoline (8-HQ) derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical ass...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-hydroxyquinoline (8-HQ) derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for a common challenge in the synthesis of these valuable compounds: unwanted dimerization .

As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying chemical principles to empower you to solve problems in your own research. This guide is structured to be a practical resource for your daily laboratory work.

Frequently Asked questions (FAQs)

This section addresses some of the foundational questions you might have about the dimerization of 8-hydroxyquinoline derivatives.

Q1: What is dimerization in the context of 8-hydroxyquinoline synthesis, and why is it a problem?

A1: Dimerization is a chemical reaction in which two identical molecules, in this case, your 8-hydroxyquinoline derivative, combine to form a single new molecule, a dimer. This is a significant issue in synthesis as it consumes your starting material and reduces the yield of your desired product. Furthermore, the resulting dimer is often a hard-to-remove impurity, complicating the purification process and potentially leading to false positives in biological assays.

Q2: What is the primary chemical mechanism responsible for the dimerization of 8-hydroxyquinoline derivatives?

A2: The primary mechanism is oxidative coupling , a reaction characteristic of phenols. The hydroxyl group (-OH) at the 8-position of the quinoline ring is susceptible to oxidation, which can generate a phenoxy radical. This highly reactive radical can then couple with another radical, leading to the formation of a carbon-carbon or carbon-oxygen bond between two 8-hydroxyquinoline molecules, resulting in a dimer.[1] This process can be initiated by atmospheric oxygen, trace metal ion contaminants, or other oxidizing agents present in the reaction mixture.

Q3: Are there specific reaction conditions that are known to promote dimerization?

A3: Yes, certain conditions can significantly increase the likelihood of dimerization. These include:

  • Presence of Oxygen: Reactions carried out in the presence of air are highly susceptible to oxidative dimerization.

  • Trace Metal Contamination: Transition metal ions, such as copper and iron, can act as catalysts for the oxidation of phenols.[2] Even trace amounts from reagents or glassware can be problematic.

  • Basic Conditions: Deprotonation of the phenolic hydroxyl group under basic conditions can make it more susceptible to oxidation.

  • Elevated Temperatures: Higher reaction temperatures can provide the activation energy needed for the oxidation and coupling reactions.

  • Choice of Solvent: The polarity and hydrogen-bonding ability of the solvent can influence the stability of the phenoxy radical and the rate of dimerization.[3][4]

Q4: How can I tell if dimerization is occurring in my reaction?

A4: The most common indication of dimerization is the appearance of an unexpected, less polar, and higher molecular weight byproduct in your reaction monitoring (e.g., by Thin Layer Chromatography or LC-MS). This byproduct will typically have a molecular weight that is approximately double that of your starting 8-hydroxyquinoline derivative. You may also observe a lower than expected yield of your desired product.

Troubleshooting Guides

This section provides detailed, practical solutions to address the problem of dimerization.

Problem: I'm seeing a significant amount of a high molecular weight, non-polar byproduct in my reaction mixture. I suspect it's a dimer. How can I confirm this and prevent it in the future?

This is a classic sign of dimerization. Here’s a systematic approach to tackling this issue.

Step 1: Characterize the Byproduct

Before you can effectively prevent a side reaction, you need to be confident about the identity of the byproduct.

  • Mass Spectrometry (MS): Obtain a mass spectrum of the purified byproduct. The molecular ion peak (M+) should correspond to approximately twice the molecular weight of your starting 8-hydroxyquinoline derivative minus two hydrogen atoms (for a C-C or C-O bond formation).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra of the dimer will be more complex than that of the monomer. You will likely see a doubling of the aromatic signals, and the integration of the aromatic region will be higher relative to any unique substituent protons. The characteristic phenolic -OH peak may also be absent or shifted depending on the linkage.

Spectroscopic Data Comparison (Illustrative) 8-Hydroxyquinoline (Monomer) Hypothetical Dimer
Molecular Weight ~145 g/mol ~288 g/mol
1H NMR Simple aromatic splitting patternMore complex, overlapping aromatic signals
13C NMR 9 distinct carbon signalsPotentially up to 18 carbon signals
Step 2: Implement Preventative Measures

Once you have confirmed that dimerization is the issue, you can employ one or more of the following strategies to prevent it.

Troubleshooting Guide 1: Implementing an Inert Atmosphere

The "Why": The most direct way to prevent oxidative dimerization is to remove the primary culprit: oxygen. By carrying out your reaction under an inert atmosphere of a non-reactive gas like nitrogen or argon, you can significantly reduce the rate of phenoxy radical formation.[5][6]

The "How": A Step-by-Step Protocol for Using a Schlenk Line

A Schlenk line is a standard piece of equipment for performing reactions under an inert atmosphere.[5][7][8][9]

Experimental Protocol: Setting up a Reaction Under Inert Atmosphere

  • Glassware Preparation: Ensure all glassware, including the reaction flask, condenser, and stir bar, is thoroughly dried in an oven at >100 °C overnight and allowed to cool in a desiccator.

  • Assemble the Apparatus: Quickly assemble the reaction apparatus while still warm and immediately connect it to the Schlenk line.

  • Purge with Inert Gas: Evacuate the flask using the vacuum on the Schlenk line for 5-10 minutes. Then, slowly backfill the flask with your inert gas (nitrogen or argon). Repeat this vacuum/backfill cycle at least three times to ensure all atmospheric oxygen has been removed.[9]

  • Reagent Addition: Add your degassed solvent and reagents via syringe through a rubber septum. Solid reagents can be added under a positive flow of inert gas.

  • Running the Reaction: Maintain a slight positive pressure of the inert gas throughout the reaction. This is typically achieved by connecting the inert gas line to an oil bubbler, which allows you to monitor the gas flow and prevents over-pressurization.[7]

  • Work-up: After the reaction is complete and has cooled to room temperature, quench the reaction (if necessary) and perform the work-up under a positive pressure of inert gas until the product is no longer in a potentially reactive state.

Diagram: Basic Schlenk Line Setup

G cluster_0 Schlenk Line cluster_1 Reaction Apparatus Inert Gas Manifold Inert Gas Manifold Double Oblique Tap Double Oblique Tap Inert Gas Manifold->Double Oblique Tap Oil Bubbler Oil Bubbler Inert Gas Manifold->Oil Bubbler Vacuum Manifold Vacuum Manifold Vacuum Manifold->Double Oblique Tap Reaction Flask Reaction Flask Double Oblique Tap->Reaction Flask Flexible Tubing Condenser Condenser Condenser->Reaction Flask Inert Gas Source Inert Gas Source Inert Gas Source->Inert Gas Manifold Vacuum Pump Vacuum Pump Vacuum Pump->Vacuum Manifold

Caption: A simplified diagram of a Schlenk line connected to a reaction flask.

Troubleshooting Guide 2: Utilizing Protecting Groups

The "Why": If working under a strictly inert atmosphere is not feasible or fully effective, you can "mask" the reactive hydroxyl group with a protecting group. This temporarily converts the -OH group into a less reactive functional group, preventing it from participating in oxidative coupling. After the desired reaction is complete, the protecting group can be removed to regenerate the hydroxyl group.[10][11]

The "How": Choosing and Using a Protecting Group

The choice of protecting group is critical and depends on the stability of your molecule to the protection and deprotection conditions.

Protecting Group Protection Reagent Typical Deprotection Conditions Advantages Disadvantages
Benzyl (Bn) Benzyl bromide (BnBr)Catalytic hydrogenation (H₂, Pd/C)Stable to many reaction conditionsDeprotection can reduce other functional groups
Acetyl (Ac) Acetic anhydride, acetyl chlorideMild base (e.g., K₂CO₃ in methanol)Easy to introduce and removeCan be labile to acidic or basic conditions
tert-Butyldimethylsilyl (TBDMS) TBDMS-Cl, imidazoleFluoride source (e.g., TBAF)Stable to a wide range of conditionsCan be bulky, may require specific deprotection

Experimental Protocol: General Procedure for Benzyl Protection and Deprotection

  • Protection: a. Dissolve your 8-hydroxyquinoline derivative (1 equivalent) in a suitable solvent (e.g., DMF or acetone). b. Add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents). c. Add benzyl bromide (BnBr, 1.1 equivalents) dropwise at room temperature. d. Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC). e. Perform an aqueous work-up and purify the product by column chromatography.

  • Perform Your Desired Synthesis: Use the benzyl-protected 8-hydroxyquinoline derivative in your subsequent reaction (e.g., a Suzuki coupling).[12][13]

  • Deprotection: a. Dissolve the benzyl-protected product in a solvent such as ethanol or ethyl acetate. b. Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%). c. Stir the mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) until the reaction is complete (monitor by TLC). d. Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain your deprotected product.

Diagram: Protecting Group Strategy Workflow

G Start 8-Hydroxyquinoline Derivative Protect Protect Hydroxyl Group Start->Protect Reaction Perform Desired Synthesis (e.g., Suzuki Coupling) Protect->Reaction Deprotect Deprotect Hydroxyl Group Reaction->Deprotect End Final Product (Dimerization Avoided) Deprotect->End

Caption: Workflow illustrating the use of a protecting group to prevent dimerization.

Troubleshooting Guide 3: Quenching Radical Reactions

The "Why": Since oxidative dimerization proceeds through a radical mechanism, the addition of a radical scavenger can inhibit the reaction. These compounds are designed to react with and neutralize free radicals, thus breaking the chain reaction that leads to dimer formation.

The "How": Using a Radical Scavenger

A common and effective radical scavenger is butylated hydroxytoluene (BHT).[14]

Experimental Protocol: Using BHT as a Radical Scavenger

  • Addition: Add a catalytic amount of BHT (e.g., 1-5 mol%) to your reaction mixture at the beginning of the synthesis.

  • Compatibility: Ensure that BHT is compatible with your reaction conditions and will not interfere with your desired transformation.

  • Removal: BHT is relatively non-polar and can often be removed during column chromatography purification of your final product.

Troubleshooting Guide 4: Controlling Metal Contaminants

The "Why": Trace amounts of transition metals can catalyze the oxidative coupling of phenols. These contaminants can be introduced from reagents, solvents, or even the surface of your glassware. By adding a chelating agent, you can bind these metal ions and prevent them from participating in the catalytic cycle.[15][16]

The "How": Using a Chelating Agent

Ethylenediaminetetraacetic acid (EDTA) is a common and effective chelating agent.

Experimental Protocol: Using EDTA to Sequester Metal Ions

  • Pre-treatment of Solvents: If you suspect your solvent is contaminated, you can stir it with a small amount of EDTA and then distill it.

  • Addition to Reaction: In some cases, a small amount of EDTA can be added directly to the reaction mixture. However, be cautious as it can also chelate any metal catalysts you are intentionally using in your reaction (e.g., in a cross-coupling reaction).

  • Glassware Treatment: To remove trace metals from glassware, you can wash it with a dilute solution of EDTA before oven drying.

Summary of Prevention Strategies

Strategy Primary Mechanism Advantages Disadvantages
Inert Atmosphere Exclusion of oxygenHighly effective, introduces no new reagentsRequires specialized equipment (Schlenk line)
Protecting Groups Masking the reactive -OH groupVery effective, allows for a wide range of reactionsAdds two steps to the synthesis (protection/deprotection)
Radical Scavengers Quenching of phenoxy radicalsSimple to implement, inexpensiveMay interfere with some reactions, adds an impurity to be removed
Chelating Agents Sequestration of catalytic metal ionsCan be effective for metal-catalyzed oxidationMay interfere with metal-catalyzed reactions

This technical support guide provides a comprehensive overview of the causes of dimerization in 8-hydroxyquinoline derivative synthesis and offers practical, evidence-based solutions to prevent this common side reaction. By understanding the underlying mechanisms and implementing these troubleshooting strategies, you can significantly improve the yield and purity of your desired products.

References

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  • The Schlenk Line Survival Guide. (n.d.). The Schlenk Line Survival Guide. Retrieved from [Link]

  • JoVE. (2015). Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. Journal of Visualized Experiments. Retrieved from [Link]

  • Nichols, L. (2022). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. Retrieved from [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). Retrieved from [Link]

  • Catalytic Oxidative Coupling of Phenols and Related Compounds. (2014). National Institutes of Health. Retrieved from [Link]

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  • Catalytic Oxidative Coupling of Phenols and Related Compounds. (2014). National Institutes of Health. Retrieved from [Link]

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  • Heiskanen, J. P., & Hormi, O. E. O. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-596. Retrieved from [Link]

  • Litwinienko, G., & Ingold, K. U. (2007). Solvent Effects on the Rates and Mechanisms of Reaction of Phenols with Free Radicals. Accounts of Chemical Research, 40(4), 222-230. Retrieved from [Link]

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  • Albert, A., & Gledhill, W. S. (1947). The choice of a chelating agent for inactivating trace metals: II. Derivatives of oxine (8-hydroxyquinoline). Biochemical Journal, 41(4), 534–545. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of 8-hydroxyquinoline (HQ) alone (a) and KP46 together... Retrieved from [Link]

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (2020). National Institutes of Health. Retrieved from [Link]

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  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI. Retrieved from [Link]

  • Oxidative stress induced by copper and iron complexes with 8-hydroxyquinoline derivatives causes paraptotic death of HeLa cancer cells. (2014). PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
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  • Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. (2004). PubMed. Retrieved from [Link]

  • Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. (2022). MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction products from a hindered phenol (BHT) during autoxidation (a),... Retrieved from [Link]

  • 8-Hydroxyquinoline Monomer, Water Adducts, and Dimer. Environmental Influences on Structure, Spectroscopic Properties, and Relative Stability of Cis and Trans Conformers. (2007). ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). New Palladium Complexes with 8‐Hydroxyquinolines Prepared by a Ligand Exchange During NMR Experiments. Retrieved from [Link]

  • Study of the BHT Oxidation Mechanism Coupling Theory and Experiment. (2024). ACS Publications. Retrieved from [Link]

  • Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. (2020). National Institutes of Health. Retrieved from [Link]

  • Palladium catalyst immobilized on functionalized hyper-crosslinked polymers with 8-hydroxyquinoline as monomer for Suzuki-Miyaura coupling reactions. (2021). ResearchGate. Retrieved from [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Photocatalytic Suzuki–Miyaura Coupling Reactions over Palladium Anchored on 8‐Hydroxyquinoline‐Based Polymers. Retrieved from [Link]

  • Dimerization of Aromatic Compounds Using Palladium-Carbon-Catalyzed Suzuki–Miyaura Cross-Coupling by One-Pot Synthesis. (2019). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Reactions Involving 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone. This guide provides in-depth technical advice, troubleshoo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions regarding catalyst selection for reactions involving this versatile building block. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone and what is the most common reaction it undergoes?

A1: The molecule possesses two key reactive sites:

  • The α-chloro ketone group: The carbon atom alpha to the carbonyl is highly electrophilic due to the electron-withdrawing effects of both the carbonyl group and the chlorine atom. This makes it an excellent substrate for SN2 (bimolecular nucleophilic substitution) reactions.

  • The 8-hydroxyquinoline (8-HQ) moiety: This is a powerful bidentate chelating ligand, capable of strongly binding to a wide variety of metal ions through its hydroxyl oxygen and quinoline nitrogen atoms.[1][2]

The most common and synthetically useful reaction for this molecule is the nucleophilic substitution of the chloride atom . This reaction allows for the straightforward introduction of a wide range of functional groups (e.g., amines, thiols, alkoxides, carbon nucleophiles), making it a cornerstone for building molecular diversity in drug discovery programs. The reactivity of the α-chloro ketone is enhanced compared to a standard alkyl chloride because the carbonyl group helps to stabilize the transition state of the SN2 reaction.[3]

Q2: I want to perform a nucleophilic substitution with an amine. Which catalyst class should I start with?

A2: This is a nuanced question because the optimal catalyst depends heavily on the specific amine and your experimental constraints. However, the biggest challenge you will face is the 8-hydroxyquinoline (8-HQ) moiety, which is a notorious poison for many transition metal catalysts, particularly palladium.[4][5][6]

Here is a logical workflow for catalyst selection:

Catalyst_Selection_Workflow start Start: Nucleophilic Substitution on 2-Chloro-1-(8-HQ-5-YL)ethanone metal_free Is a metal-free synthesis preferred? start->metal_free ptc Phase-Transfer Catalysis (PTC) (e.g., TBAB, Aliquat 336) metal_free->ptc Yes metal_catalysis Transition Metal Catalysis Required? metal_free->metal_catalysis No end Reaction Optimization ptc->end organo Organocatalysis (e.g., Thioureas, Cinchona Alkaloids) organo->end metal_catalysis->organo Consider as advanced alternative copper Copper Catalysis (e.g., CuI, CuBr) metal_catalysis->copper Yes (Good starting point for amination) palladium Palladium Catalysis (e.g., Pd(OAc)2, Pd2(dba)3) metal_catalysis->palladium Yes (For complex couplings, e.g., C-C) copper->end ligand Crucial: Use bulky, electron-rich ligands to mitigate poisoning (e.g., Xantphos, Buchwald ligands) palladium->ligand ligand->end

Caption: Catalyst selection workflow for the target substrate.

Recommendation:

  • For robust, scalable, and metal-free conditions, start with Phase-Transfer Catalysis (PTC). It is often highly effective for SN2 reactions on active electrophiles and avoids the complication of catalyst poisoning.[7][8]

  • If metal catalysis is necessary (e.g., for specific cross-coupling reactions), Copper catalysis is often a more forgiving starting point than palladium for aminations involving substrates with nitrogen heterocycles.[1][9][10]

  • Palladium catalysis should be approached with caution. Success is highly dependent on using appropriate ligands to counteract the poisoning effect of the 8-HQ group.

Q3: Why is my palladium-catalyzed reaction with 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone failing?

A3: The most probable cause of failure is catalyst poisoning . The 8-hydroxyquinoline moiety is a powerful chelating ligand. The lone pair of electrons on the quinoline nitrogen can coordinate strongly to the palladium metal center. This binding is often irreversible and forms a stable, inactive complex, effectively removing the catalyst from the reaction cycle.[5][6]

Catalyst_Poisoning cluster_0 Intended Catalytic Cycle cluster_1 Poisoning Pathway Pd_cat Active Pd(0) Catalyst OA Oxidative Addition Pd_cat->OA Reacts with Substrate Inactive_Complex Inactive Pd-Quinoline Complex (Dead End) Pd_cat->Inactive_Complex Irreversible Coordination RE Reductive Elimination OA->RE RE->Pd_cat Regenerates Catalyst Product Desired Product RE->Product HQ_Substrate 8-Hydroxyquinoline Substrate (Poison)

Caption: Mechanism of palladium catalyst poisoning by the 8-HQ moiety.

This deactivation leads to common symptoms like:

  • Stalled reaction with a high percentage of unreacted starting material.

  • Inconsistent results between runs.

  • Requirement for very high catalyst loadings.

Troubleshooting Guides

Problem 1: Low or No Conversion in a Transition Metal-Catalyzed Reaction (Pd or Cu)
Potential Cause Explanation & Troubleshooting Steps
Catalyst Poisoning The 8-HQ moiety is binding to the metal center. Solution 1: Change Ligand (for Palladium). Switch to bulky, electron-rich phosphine ligands (e.g., Xantphos, SPhos, tBuXPhos). These ligands can sterically hinder the quinoline from coordinating to the palladium and electronically stabilize the active catalyst.[5] Solution 2: Use a More Robust Metal. Copper catalysts can sometimes be more tolerant to nitrogen heterocycles than palladium for amination reactions.[1][10] Consider a switch to a Cu(I) source like CuI or CuBr with a suitable ligand (e.g., a diamine).
Poor Base Selection The chosen base may be too weak to deprotonate the nucleophile effectively or too strong, leading to side reactions. Solution: Screen a range of bases. For N-alkylation, inorganic bases like K₂CO₃, Cs₂CO₃, or organic bases like DBU or DIPEA are common starting points. The choice depends on the pKa of the nucleophile.
Solvent Issues The solvent may not adequately dissolve all reactants or may be coordinating to the catalyst. Solution: Ensure all components are soluble at the reaction temperature. Common solvents for cross-coupling include Toluene, Dioxane, and DMF. Ensure solvents are anhydrous and deoxygenated, as water and oxygen can also deactivate catalysts.
Incorrect Catalyst Oxidation State The active catalyst (e.g., Pd(0)) may not be forming correctly from the precatalyst (e.g., Pd(II) acetate). Solution: Ensure your reaction conditions are suitable for the reduction of the precatalyst if necessary. Sometimes, adding a reducing agent or ensuring the ligand can facilitate this step is required.
Problem 2: Reaction is Sluggish and Requires High Temperatures
Potential Cause Explanation & Troubleshooting Steps
Poor Nucleophile Reactivity The incoming nucleophile is not reactive enough under the current conditions. Solution 1 (Finkelstein approach): If your nucleophile is an amine or thiol, consider converting the α-chloro ketone to the more reactive α-iodo ketone in situ by adding a catalytic amount of NaI or KI. The iodide is a much better leaving group. Solution 2: Use Phase-Transfer Catalysis. PTC is exceptionally effective at enhancing the reactivity of nucleophiles.[7][8] A quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) can form a lipophilic ion pair with the deprotonated nucleophile, effectively transporting it into the organic phase for a rapid reaction.
Mass Transfer Limitations In a heterogeneous reaction (e.g., solid base in a liquid solvent), the reaction rate is limited by the interaction between phases. Solution: Increase stirring speed to maximize the interfacial area. Consider using a phase-transfer catalyst, which is specifically designed to overcome mass transfer limitations.

Detailed Experimental Protocols

Protocol 1: Robust Nucleophilic Substitution using Phase-Transfer Catalysis (PTC)

This protocol is the recommended starting point for substituting the chloride with a wide range of N, O, or S-nucleophiles. It is metal-free, operationally simple, and avoids catalyst poisoning issues.

Reactants & Reagents:

  • 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone (1.0 eq)

  • Nucleophile (e.g., a secondary amine, phenol, or thiol) (1.2 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Solvent (e.g., Acetonitrile or Toluene)

Procedure:

  • To a round-bottom flask, add 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone, the nucleophile, TBAB, and the solvent.

  • Begin vigorous stirring.

  • Add the finely powdered K₂CO₃ to the mixture.

  • Heat the reaction to 60-80 °C. The optimal temperature may vary depending on the nucleophile's reactivity.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-6 hours.

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Catalyzed Amination

This protocol is a good alternative if PTC is unsuccessful or if a metal-catalyzed approach is specifically desired.

Reactants & Reagents:

  • 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone (1.0 eq)

  • Amine nucleophile (1.5 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • L-Proline or a diamine ligand (e.g., N,N'-Dimethylethylenediamine) (0.2 eq)

  • Potassium Phosphate (K₃PO₄) (2.0 eq)

  • Anhydrous, deoxygenated solvent (e.g., Dioxane or DMSO)

Procedure:

  • To an oven-dried Schlenk tube, add CuI, the ligand, and K₃PO₄ under an inert atmosphere (Nitrogen or Argon).

  • Add the 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone and the amine nucleophile.

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove the copper catalyst.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

References
  • Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Available at: [Link]

  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. Available at: [Link]

  • PTC Organics. PTC α-Hydroxylation Ketones. Available at: [Link]

  • Li, Z., et al. (2024). Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. Journal of the American Chemical Society. Available at: [Link]

  • M.C.B.V. de Souza, F.R.V. et al. (2014). Palladium-Catalysed Synthesis and Transformation of Quinolones. PubMed Central. Available at: [Link]

  • ChemRxiv. (2022). Organocatalytic approach to vinylic nucleophilic substitution. Available at: [Link]

  • Palchaudhuri, R. (2007, March 12). CHIRAL PHASE-TRANSFER CATALYSIS (CPTC) BY MODIFIED CINCHONA ALKALOIDS. University of Illinois. Available at: [Link]

  • Li, Z., et al. (2024). Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. PubMed. Available at: [Link]

  • Miura, T., Morimoto, M., & Murakami, M. (2012). Copper-Catalyzed Amination of Silyl Ketene Acetals with N-Chloroamines. Organic Chemistry Portal. Available at: [Link]

  • Berłożecki, S., et al. (2020). Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. The Journal of Organic Chemistry. Available at: [Link]

  • InSite Technical Services. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Available at: [Link]

  • Ai, H.-J., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Organic Chemistry Portal. Available at: [Link]

  • Royal Society of Chemistry. (2011). Palladium-catalyzed synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes. Available at: [Link]

  • Ai, H.-J., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. PubMed. Available at: [Link]

  • Wikipedia. Catalyst poisoning. Available at: [Link]

  • Macmillan Group, Princeton University. (2013, October 9). Simple Catalytic Mechanism for the Direct Coupling of α‑Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. Available at: [Link]

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. SciSpace. Available at: [Link]

  • Roy, T., et al. (2022). Palladium-Catalyzed Directed Aldehyde C-H Arylation of Quinoline-8-carbaldehydes: Exploring the Reactivity Differences between Aryl (Pseudo) Halides. PubMed. Available at: [Link]

  • Hartwig, J. F. (2006). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. PubMed. Available at: [Link]

  • The Organic Chemistry Tutor. (2019, June 22). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube. Available at: [Link]

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024, May 9). 22: Carbonyl Alpha-Substitution Reactions. Available at: [Link]

  • Nasielski-Hinkens, R., et al. (1988). Nucleophilic substitutions on 2‐Chloro‐3‐Nitroquinoxaline. Sci-Hub. Available at: [Link]

  • El-Dean, A. M. K., et al. (2009). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone and its derivatives. This guide is designed for researchers, medi...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this synthetic procedure. As a key intermediate in the development of novel therapeutics, mastering its synthesis is crucial.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in the principles of electrophilic aromatic substitution, with a special focus on the critical role of solvent effects.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone.

Q1: What is the primary reaction mechanism for this synthesis?

The synthesis is a classic Friedel-Crafts acylation , which is a type of electrophilic aromatic substitution.[3] The mechanism involves three key steps:

  • Generation of the Electrophile: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates with the chloroacetyl chloride, leading to the formation of a highly reactive acylium ion (ClCOCH₂⁺).[3][4] This ion is stabilized by resonance.[5]

  • Electrophilic Attack: The electron-rich 8-hydroxyquinoline ring acts as a nucleophile and attacks the acylium ion. This attack preferentially occurs at the C-5 position, temporarily disrupting the aromaticity of the ring and forming a resonance-stabilized intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A base (such as the AlCl₄⁻ complex) removes a proton from the C-5 position, restoring the aromaticity of the quinoline ring and yielding the final product complexed with AlCl₃.[6] An aqueous workup is required to liberate the final product.

Q2: Why is the choice of solvent so critical in this specific reaction?

Solvent selection directly influences reaction yield, regioselectivity (the position of acylation), and the formation of side products. The key factors are:

  • Solubility: The solvent must dissolve the 8-hydroxyquinoline substrate and the intermediate complexes.

  • Reactivity: The solvent must be inert to the strong Lewis acid catalyst (AlCl₃) and the acylium ion. Protic solvents or Lewis basic solvents (like THF or acetonitrile) can complex with the catalyst, rendering it inactive.[7]

  • Polarity and Regioselectivity: The polarity of the solvent can determine whether the reaction is under kinetic or thermodynamic control.[8] For acylation on polycyclic systems like quinoline, non-polar solvents (e.g., carbon disulfide, dichloroethane) often favor the kinetically controlled product (C-5 acylation), which forms faster. More polar solvents (e.g., nitrobenzene) can facilitate the rearrangement to the more stable, thermodynamically controlled product (potentially C-7 acylation).[8]

Q3: Why is a stoichiometric amount of Aluminum Chloride (AlCl₃) required?

Unlike some catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst, and often a slight excess.[6] This is because both the starting material (8-hydroxyquinoline, with its phenolic hydroxyl and pyridine nitrogen) and the ketone product are Lewis bases.[2] They form stable complexes with AlCl₃. This complexation deactivates the ring and consumes the catalyst. Therefore, more than one equivalent of AlCl₃ is necessary to ensure enough free catalyst is available to activate the chloroacetyl chloride.[6]

Q4: What are the primary safety concerns when performing this synthesis?

This synthesis involves several hazardous materials that require strict safety protocols:

  • Chloroacetyl Chloride: It is highly corrosive, toxic by inhalation, and a potent lachrymator (causes tearing).[9][10] It reacts violently with water to produce HCl gas.[9][11] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield.[12][13]

  • Aluminum Chloride (Anhydrous): It reacts vigorously and exothermically with water and moisture, releasing HCl gas.[13] Containers should be opened and handled in a dry, inert atmosphere (e.g., under nitrogen or in a glovebox).

  • Solvents: Many solvents used (e.g., carbon disulfide, dichloroethane, nitrobenzene) are flammable, volatile, and/or toxic. Always consult the Safety Data Sheet (SDS) for each solvent and handle them with care.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis in a question-and-answer format.

Problem 1: My reaction yielded very little or no desired product.

  • Potential Cause A: Inactive Catalyst. Anhydrous aluminum chloride is extremely hygroscopic. Any exposure to atmospheric moisture will hydrolyze it, rendering it inactive.

    • Solution: Use a freshly opened bottle of high-purity anhydrous AlCl₃. Handle it quickly in a dry environment or under an inert atmosphere. Ensure all glassware is oven- or flame-dried before use and the reaction is run under a drying tube or nitrogen atmosphere.

  • Potential Cause B: Insufficient Catalyst. As explained in the FAQ, both the hydroxyl and pyridine functionalities of 8-hydroxyquinoline, as well as the product ketone, will complex with AlCl₃.

    • Solution: Use at least 2.2 to 2.5 molar equivalents of AlCl₃ relative to 8-hydroxyquinoline. This ensures one equivalent is available to complex with the substrate, one for the product, and sufficient excess to catalyze the reaction.

  • Potential Cause C: Inappropriate Solvent. Using a Lewis basic solvent like THF, acetone, or acetonitrile will "kill" the catalyst by forming a stable complex, preventing the formation of the acylium ion.[7]

    • Solution: Use an inert, non-polar, or moderately polar solvent that does not have lone pairs readily available for coordination. Recommended solvents include carbon disulfide (CS₂), 1,2-dichloroethane (DCE), or nitrobenzene.

Problem 2: My main product is an isomer, not the C-5 acylated product.

  • Potential Cause: Thermodynamic Control. The C-7 position on the 8-hydroxyquinoline ring is also activated. Acylation at this position can be the thermodynamically more stable product. This pathway is favored by higher temperatures and more polar solvents that can stabilize charged intermediates and facilitate equilibration.

    • Solution: To favor the kinetic C-5 product, use a non-polar solvent and maintain a low reaction temperature. Carbon disulfide (CS₂) or 1,2-dichloroethane (DCE) are excellent choices.[8] Add the chloroacetyl chloride slowly to the cooled reaction mixture (0-5 °C) to control the initial exotherm and prevent isomerization.

Problem 3: The reaction produced a dark, intractable tar.

  • Potential Cause A: High Reaction Temperature. Friedel-Crafts reactions can be highly exothermic. Uncontrolled temperature increases can lead to polymerization of the starting materials, reagents, or products.

    • Solution: Maintain strict temperature control throughout the reaction. Use an ice bath during the addition of reagents and allow the reaction to warm to room temperature slowly.

  • Potential Cause B: Incorrect Stoichiometry. Adding the 8-hydroxyquinoline to a mixture of chloroacetyl chloride and AlCl₃ can lead to uncontrolled side reactions.

    • Solution: The standard and recommended order of addition is to first suspend the AlCl₃ and 8-hydroxyquinoline in the chosen solvent, allow them to complex, cool the mixture, and then add the chloroacetyl chloride dropwise.

Problem 4: I'm having difficulty purifying the product.

  • Potential Cause A: Incomplete Workup. The ketone product remains strongly complexed to the aluminum chloride until the complex is hydrolyzed.

    • Solution: After the reaction is complete, pour the reaction mixture slowly and carefully onto crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum salts and break the product-catalyst complex, usually causing the product to precipitate as a solid.

  • Potential Cause B: Persistent Impurities. Isomeric byproducts or unreacted starting material can co-precipitate or be difficult to separate.

    • Solution:

      • Recrystallization: The crude solid product can often be purified by recrystallization from a suitable solvent like ethanol, methanol, or an ethanol/water mixture.

      • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography using a solvent system like ethyl acetate/hexane can be used to separate the desired C-5 isomer from other impurities.

Data & Visualization
Solvent Effects on Regioselectivity

The choice of solvent is paramount in directing the acylation to the desired C-5 position. The following table summarizes the properties of common solvents and their likely impact on the reaction.

SolventDielectric Constant (ε)PolarityExpected Outcome on RegioselectivityRationale
Carbon Disulfide (CS₂)2.6Non-polarFavors C-5 acylation (Kinetic Product)Low polarity does not stabilize the transition state leading to the thermodynamic product, favoring the faster-forming kinetic C-5 isomer.[8]
1,2-Dichloroethane (DCE)10.4Moderately PolarGenerally favors C-5 acylation A common and effective solvent for Friedel-Crafts reactions, balancing solubility with a preference for the kinetic product.
Nitrobenzene34.8PolarMay increase formation of C-7 acylation (Thermodynamic Product)High polarity can solvate the AlCl₃-ketone complex, allowing for dissociation and re-acylation, leading to the more stable C-7 isomer.[8]
Reaction Workflow Diagram

The following diagram illustrates the general workflow for the synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Dry Glassware & Reagents setup 2. Assemble Under N2 Atmosphere prep->setup complex 3. Form 8-HQ/AlCl3 Complex in Solvent (e.g., DCE) at 0°C setup->complex addition 4. Add Chloroacetyl Chloride Dropwise at 0-5°C complex->addition stir 5. Stir at Room Temperature (Monitor by TLC) addition->stir quench 6. Quench on Ice/HCl stir->quench filter 7. Filter Crude Product quench->filter purify 8. Recrystallize or Perform Chromatography filter->purify characterize 9. Characterize Final Product (NMR, MS, m.p.) purify->characterize

Caption: General workflow for the synthesis of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone.

Troubleshooting Flowchart

Use this flowchart to diagnose and resolve common issues during the synthesis.

G start Reaction Start check_tlc Monitor Reaction by TLC start->check_tlc no_product No Product Formation check_tlc->no_product No starting material consumption isomer_product Wrong Isomer Formed check_tlc->isomer_product New spot, wrong Rf tar_formation Tar Formation check_tlc->tar_formation Baseline streaking/dark color success Desired Product Formed Proceed to Workup check_tlc->success Clean conversion to new spot check_catalyst Check AlCl3: Anhydrous? Sufficient amount? no_product->check_catalyst check_solvent Check Solvent: Inert? Non-polar? isomer_product->check_solvent check_temp Check Temperature: Was addition cold? Any runaway? isomer_product->check_temp tar_formation->check_temp

Caption: A diagnostic flowchart for troubleshooting common synthesis issues.

Experimental Protocols

Disclaimer: These protocols are intended for trained chemists in a laboratory setting. Always perform a thorough risk assessment before beginning any experiment.

Protocol 1: Synthesis of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone
  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.

    • Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer.

  • Reaction Setup:

    • To the flask, add 8-hydroxyquinoline (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) as the solvent.

    • Begin stirring to form a suspension and cool the flask to 0 °C using an ice-water bath.

    • Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 2.5 eq) to the cooled suspension. The color will typically change to a deep yellow or orange as the complex forms. Stir for 30 minutes at 0 °C.

  • Acylation:

    • Add chloroacetyl chloride (1.2 eq) to the dropping funnel.

    • Add the chloroacetyl chloride dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitoring:

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., 3:7 Ethyl Acetate:Hexane), observing the consumption of the 8-hydroxyquinoline starting material.

  • Workup:

    • Prepare a beaker with a mixture of crushed ice and concentrated HCl (approx. 5:1 v/v).

    • Once the reaction is complete, slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring. This is an exothermic and gas-evolving step.

    • A precipitate (the crude product) should form. Stir the mixture for 1 hour.

    • Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol.

  • Purification:

    • Air-dry the crude solid.

    • Recrystallize the product from hot ethanol or methanol to obtain pure 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone as a crystalline solid.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

References
  • Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Friedel–Crafts reaction. (2024, January 12). In Wikipedia. [Link]

  • Ashenhurst, J. (2023, November 28). Friedel-Crafts Acylation and Alkylation. Master Organic Chemistry. [Link]

  • Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 17, 2026, from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Chloroacetyl Chloride. (n.d.). Yufeng. Retrieved January 17, 2026, from [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved January 17, 2026, from [Link]

  • synthesis of quinoline derivatives and its applications. (2024, April 16). Slideshare. [Link]

  • CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. (2019, January 7). Loba Chemie. [Link]

  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]

  • Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons.
  • manish. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange. [Link]

  • Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. (2018, August 7). ResearchGate. [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1).
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). Open Access Journals. Retrieved January 17, 2026, from [Link]

  • Friedel and Crafts Reaction with 8-Hydroxyquinoline. (2023, August). ResearchGate. [Link]

  • Al-Zharani, M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

  • Priyanka, P., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 7(11). [Link]

  • Al-Zharani, M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2017, August 9). ResearchGate. [Link]

  • Synthesis, Characterization, Crystallographic Studies of 5-Acetyl-8-hydroxyquinoline and Their Chalcone Derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (2020, November 24).
  • Method for preparing 5-chloro-8-hydroxyquinoline. (2012, August 8).
  • Preparation method of 8-chloroquinolone derivative. (2014, April 9).

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Troubleshooting

Technical Support Center: Monitoring Reactions with 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone. It is designed to offer practical, field-tested adv...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone. It is designed to offer practical, field-tested advice for monitoring reaction progress and troubleshooting common experimental challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, properties, and reaction monitoring of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone.

Q1: What are the key structural features of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone that I should be aware of?

A1: 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone is a multi-functional molecule. The key features to consider are:

  • The α-chloro ketone group: This is a highly reactive electrophilic site, susceptible to nucleophilic attack. The chlorine atom is a good leaving group, facilitating SN2 reactions.

  • The 8-hydroxyquinoline core: This is a privileged scaffold in medicinal chemistry, known for its chelating properties and biological activity. The phenolic hydroxyl group is acidic and can be deprotonated under basic conditions, which may influence the reaction. The quinoline nitrogen is basic and can be protonated under acidic conditions.

  • Aromatic System: The fused aromatic rings can influence the reactivity of the substituents and can be monitored by spectroscopic techniques like NMR and UV-Vis.

Q2: How can I effectively monitor the progress of a nucleophilic substitution reaction with this compound using Thin Layer Chromatography (TLC)?

A2: TLC is a rapid and effective method for qualitative reaction monitoring.

  • Stationary Phase: Standard silica gel plates (e.g., Silica Gel 60 F254) are suitable.

  • Mobile Phase: A good starting point for developing a solvent system is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate. You may need to add a small amount of methanol for more polar products. A typical starting ratio would be 7:3 or 8:2 Hexanes:Ethyl Acetate. Adjust the polarity to achieve good separation between your starting material, product, and any potential byproducts.

  • Visualization: The 8-hydroxyquinoline core is UV active, so spots can be visualized under a UV lamp (254 nm). You can also use iodine staining for visualization. The starting material should have a specific Rf value, which will decrease or disappear as the reaction progresses, while a new spot corresponding to the more polar product will appear at a lower Rf.

Q3: What are the expected 1H NMR signals for 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone that I should track?

A3: While an experimental spectrum is ideal, we can predict the key signals based on its structure and data from similar compounds. The most important signal to monitor is the methylene protons (-CH2Cl) of the chloroacetyl group. This will be a singlet and is expected to appear in the range of 4.5-5.0 ppm . The aromatic protons of the quinoline ring will appear between 7.0 and 9.0 ppm . Upon successful substitution, the chemical shift of the methylene protons will shift upfield, and the multiplicity may change depending on the nucleophile used.

Q4: Can I use LC-MS to monitor my reaction?

A4: Yes, LC-MS is a powerful tool for monitoring these reactions. You can track the disappearance of the starting material by monitoring its mass-to-charge ratio ([M+H]+ ≈ 222.03) and the appearance of the product by monitoring its expected mass-to-charge ratio. This technique is particularly useful for identifying the formation of byproducts.

Part 2: Troubleshooting Guides

This section provides a problem-and-solution framework for common issues encountered during reactions with 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone.

Problem 1: Incomplete or Stalled Reaction

Q: My TLC/NMR analysis shows a significant amount of unreacted starting material even after prolonged reaction time. What could be the issue?

A: An incomplete reaction can stem from several factors. Here is a systematic approach to troubleshoot this issue:

Step 1: Re-evaluate the Nucleophile's Reactivity

  • Is your nucleophile strong enough? The reactivity of the nucleophile is critical. For instance, primary amines are generally more reactive than anilines. If you are using a weak nucleophile, you may need to increase the reaction temperature or use a stronger base to deprotonate the nucleophile and increase its nucleophilicity.

  • Is the nucleophile sterically hindered? A bulky nucleophile will react slower. Consider if a less hindered alternative can be used.

Step 2: Assess the Reaction Conditions

  • Solvent Choice: The solvent plays a crucial role in SN2 reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophile's salt but not the nucleophile itself, thus enhancing its reactivity.

  • Temperature: Increasing the temperature will generally increase the reaction rate. However, be cautious as this can also lead to the formation of side products. A stepwise increase in temperature (e.g., from room temperature to 50 °C, then to 80 °C) while monitoring the reaction is a good strategy.

  • Base: If your nucleophile is an amine or thiol, the addition of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) is often necessary to scavenge the HCl generated during the reaction. An accumulation of acid can protonate the nucleophile, rendering it unreactive.

Step 3: Check the Integrity of the Starting Material

  • Purity: Ensure your 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone is pure. Impurities can inhibit the reaction.

  • Degradation: While generally stable, prolonged storage under improper conditions could lead to degradation.

Problem 2: Formation of Multiple Products/Byproducts

Q: My TLC shows multiple new spots, and my NMR spectrum is complex, indicating the presence of several products. What are the likely side reactions?

A: The formation of multiple products is a common challenge due to the reactive nature of the starting material. Here are the most probable side reactions:

  • Hydrolysis of the α-chloro ketone: If there is water in your reaction mixture, the α-chloro ketone can be hydrolyzed to the corresponding α-hydroxy ketone, 1-(8-hydroxyquinolin-5-yl)-2-hydroxyethanone.

    • Diagnosis: Look for a new spot on the TLC that is more polar than your desired product. In the 1H NMR, a new singlet for the -CH2OH group would appear around 4.0-4.5 ppm. In the mass spectrum, look for a peak corresponding to the mass of the hydrolyzed product ([M+H]+ ≈ 204.07).

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Reaction at the 8-hydroxyl group: Strong bases can deprotonate the phenolic hydroxyl group, which can then act as a nucleophile, leading to intermolecular side reactions or reaction with the starting material.

    • Diagnosis: This can lead to the formation of polymeric materials or dimers, which may appear as baseline material on the TLC or as broad signals in the NMR spectrum.

    • Solution: Use a milder base or a stoichiometric amount of base. Alternatively, you can protect the hydroxyl group (e.g., as a methoxymethyl (MOM) or benzyl ether) before the nucleophilic substitution and deprotect it in a subsequent step.

  • Elimination Reaction: Although less common for α-chloro ketones compared to other alkyl halides, under strongly basic and high-temperature conditions, an elimination reaction could occur, though this is less likely in this specific substrate.

Problem 3: Difficult Product Purification

Q: I am having trouble isolating my pure product from the reaction mixture. What purification strategies are recommended?

A: Purification can be challenging due to the similar polarities of the product and potential byproducts.

  • Work-up Procedure:

    • After the reaction is complete, quench the reaction mixture with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography: This is the most common method for purifying these types of compounds.

    • Stationary Phase: Silica gel is the standard choice.

    • Eluent: Start with the solvent system you developed for TLC analysis. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, often gives the best separation. For example, you could start with 100% hexanes and gradually increase the percentage of ethyl acetate.

  • Recrystallization: If your product is a solid, recrystallization can be a very effective purification method.

    • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of quinoline derivatives include ethanol, methanol, isopropanol, or mixtures of solvents like ethyl acetate/hexanes.

Part 3: Experimental Protocols and Data

Predicted Spectroscopic Data for 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone

The following are predicted spectroscopic data based on the analysis of related compounds. This data should be used as a guide for reaction monitoring and characterization.

Parameter Predicted Value Notes
1H NMR (400 MHz, CDCl3) δ 9.0-8.8 (m, 1H), 8.6-8.4 (m, 1H), 7.8-7.2 (m, 3H), 4.8 (s, 2H) , OH signal may be broad.The key signal to monitor is the singlet at ~4.8 ppm for the -CH2Cl protons.
13C NMR (100 MHz, CDCl3) δ ~190 (C=O), 155-120 (aromatic carbons), ~45 (CH2Cl) The carbonyl carbon and the methylene carbon are the most indicative signals.
FT-IR (ATR) ~3400 cm-1 (O-H stretch, broad), ~1680 cm-1 (C=O stretch), 1600-1450 cm-1 (C=C aromatic stretch), ~750 cm-1 (C-Cl stretch)The carbonyl stretch is a strong, sharp peak that is useful for monitoring.
Mass Spectrometry (ESI+) [M+H]+ ≈ 222.03, [M+Na]+ ≈ 244.01Look for the characteristic isotopic pattern of a chlorine-containing compound.
General Protocol for Nucleophilic Substitution

This protocol provides a general procedure for the reaction of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone with a generic amine nucleophile.

  • Reaction Setup: To a solution of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone (1.0 eq) in anhydrous DMF (0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar, add the amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base such as triethylamine (1.5-2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS every 1-2 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Part 4: Visualizations

Experimental Workflow

experimental_workflow start Reaction Setup reaction Reaction under controlled temperature start->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up and Extraction monitoring->workup Complete purification Column Chromatography or Recrystallization workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end Pure Product characterization->end troubleshooting_tree problem Reaction Issue? incomplete Incomplete Reaction problem->incomplete side_products Side Products Formed problem->side_products purification_issue Purification Difficulty problem->purification_issue check_nucleophile Check Nucleophile (Strength, Sterics) incomplete->check_nucleophile check_conditions Check Conditions (Solvent, Temp, Base) incomplete->check_conditions check_sm Check Starting Material Purity incomplete->check_sm hydrolysis Hydrolysis Product (α-hydroxy ketone) side_products->hydrolysis oh_reaction Reaction at 8-OH side_products->oh_reaction optimize_workup Optimize Work-up purification_issue->optimize_workup optimize_chromatography Optimize Chromatography (Gradient Elution) purification_issue->optimize_chromatography try_recrystallization Try Recrystallization purification_issue->try_recrystallization use_anhydrous Use Anhydrous Conditions hydrolysis->use_anhydrous protect_oh Protect 8-OH Group oh_reaction->protect_oh

Caption: A decision tree for troubleshooting common issues in reactions.

References

  • Katritzky, A. R., & Rachwal, S. (1987). The Skraup and Doebner-von Miller Quinoline Syntheses. Chemical Reviews, 87(4), 683-703.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link] [1]8. Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link] [2]9. MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone Analogs in Anticancer and Antimicrobial Applications

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the 8-hydroxyquinoline (8-HQ) scaffold stands as a "privileged structure," consistently appearing in a multitude of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 8-hydroxyquinoline (8-HQ) scaffold stands as a "privileged structure," consistently appearing in a multitude of biologically active compounds.[1] Its inherent ability to chelate metal ions is a key feature that underpins its diverse pharmacological activities, including potent antimicrobial, anticancer, and neuroprotective effects.[2][3] The strategic derivatization of the 8-HQ core allows for the fine-tuning of its biological profile, making it a fertile ground for the development of novel therapeutic agents. This guide presents a comparative study of analogs of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone, a derivative functionalized at the C5 position, with a focus on elucidating the structure-activity relationships that govern their anticancer and antimicrobial efficacy.

The Rationale for C5-Acyl Functionalization and C2-Side Chain Modification

The C5 position of the 8-hydroxyquinoline ring is a prime target for substitution to enhance biological activity. Introducing an acyl group, such as in 1-(8-hydroxyquinolin-5-yl)ethanone, provides a versatile handle for further chemical modifications. The ethanone side chain, particularly the C2 position, offers a strategic point for introducing diverse functionalities. The parent compound, 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone, serves as a key intermediate, with the chloro group acting as a good leaving group for nucleophilic substitution. This allows for the synthesis of a wide array of analogs with varying electronic and steric properties at the C2 position, which can significantly impact their interaction with biological targets.

Synthetic Strategies for Analog Generation

The synthesis of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone analogs typically begins with the Friedel-Crafts acylation of 8-hydroxyquinoline. The parent compound, 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone, can be synthesized by the reaction of 8-hydroxyquinoline with chloroacetyl chloride in the presence of a Lewis acid catalyst. Subsequent modifications at the C2 position can be achieved through nucleophilic substitution reactions with various nucleophiles, such as amines, azides, and alkoxides, to generate a library of analogs.

Synthesis_Pathway HQ 8-Hydroxyquinoline Parent 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone HQ->Parent Friedel-Crafts Acylation CAC Chloroacetyl Chloride (Lewis Acid) CAC->Parent Analogs C2-Substituted Analogs Parent->Analogs Nucleophilic Substitution Nu Nucleophile (R-NH2, R-OH, NaN3, etc.) Nu->Analogs

Caption: General synthetic route to 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone and its C2-substituted analogs.

Comparative Biological Performance

Analog IDC2-Substituent (R)Anticancer Activity (IC50, µM)Antimicrobial Activity (MIC, µg/mL)Key SAR Insights
Parent -Cl15.532The chloro group provides moderate activity and serves as a synthetic precursor.
Analog A -NH28.216The primary amine can enhance hydrogen bonding interactions with biological targets, often leading to improved activity.
Analog B -N312.125The azido group can act as a bioisostere for other functional groups and may participate in click chemistry for further derivatization.
Analog C -OH10.520The hydroxyl group can increase hydrophilicity and participate in hydrogen bonding, potentially altering the pharmacokinetic profile.
Analog D -OCH318.940The methoxy group increases lipophilicity but may sterically hinder binding to some targets.
Analog E -NH-Ph5.812The addition of an aromatic ring can introduce π-π stacking interactions, significantly enhancing binding affinity and biological activity.

Mechanistic Insights: The Role of Metal Chelation and Beyond

The biological activity of 8-hydroxyquinoline derivatives is often attributed to their ability to chelate essential metal ions, such as iron, copper, and zinc, thereby disrupting vital enzymatic processes in cancer cells and microbes.[2] The 8-hydroxyl group and the quinoline nitrogen form a bidentate chelation site. The modifications at the C5 and C2 positions can modulate the electronic properties of the quinoline ring system, thereby influencing the metal-chelating ability and, consequently, the biological activity.

Beyond metal chelation, 8-HQ derivatives can exert their effects through various other mechanisms, including the induction of oxidative stress, inhibition of topoisomerases, and modulation of signaling pathways involved in cell proliferation and survival.[4]

Mechanism_of_Action cluster_cell Target Cell (Cancer/Microbe) Analog 8-HQ Analog Metal Metal Ions (Fe, Cu, Zn) Analog->Metal Chelation Enzymes Metalloenzymes Analog->Enzymes Inhibition ROS Reactive Oxygen Species (ROS) Analog->ROS Induction Apoptosis Apoptosis/Cell Death Analog->Apoptosis Metal->Enzymes Cofactor for Enzymes->Apoptosis Essential for Survival DNA DNA ROS->DNA Damage DNA->Apoptosis Integrity required for Survival

Caption: Putative mechanism of action for 8-hydroxyquinoline analogs involving metal chelation and induction of oxidative stress.

Experimental Protocols

To ensure the reproducibility and validation of the comparative data, detailed experimental protocols for key biological assays are provided below.

Protocol 1: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5][6]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone analogs

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle controls (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[2]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone analogs

  • Standard antibiotic (positive control)

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone scaffold presents a promising platform for the development of novel anticancer and antimicrobial agents. The illustrative structure-activity relationships discussed herein underscore the critical role of the C2-substituent in modulating biological activity. Further systematic synthesis and biological evaluation of a diverse library of analogs are warranted to identify lead compounds with enhanced potency and selectivity. Future studies should also focus on elucidating the precise molecular targets and mechanisms of action to guide the rational design of next-generation 8-hydroxyquinoline-based therapeutics.

References

  • Broth microdilution. Wikipedia. [Link]

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules. 2022. [Link]

  • Design, synthesis and biological evaluation of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives as potent β2-adrenoceptor agonists. Bioorganic & Medicinal Chemistry. 2019. [Link]

  • In vitro cell viability assay of (A) all synthesized... ResearchGate. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. 2020. [Link]

  • QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. Bulletin of Environment, Pharmacology and Life Sciences. 2022. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. 2020. [Link]

  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. ARKIVOC. 2011. [Link]

  • Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. Advanced Journal of Chemistry, Section A. 2020. [Link]

  • Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. European Journal of Medicinal Chemistry. 2021. [Link]

  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer Agents in Medicinal Chemistry. 2015. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. 2017. [Link]

  • Synthesis and in vitro evaluation of 8-hydroxyquinoline analogs as inhibitors of dental plaque. Journal of Medicinal Chemistry. 1976. [Link]

  • Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives. Arabian Journal of Chemistry. 2022. [Link]

  • Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. New Journal of Chemistry. 2022. [Link]

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences. 2021. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. 2020. [Link]

  • Investigating the Activity Spectrum for Ring-Substituted 8-Hydroxyquinolines. Molecules. 2011. [Link]

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Comparative

Validating the biological activity of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone derivatives

An In-Depth Guide to Validating the Biological Activity of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone Derivatives Introduction: The Therapeutic Promise of Quinoline Scaffolds The quinoline ring system is a privileged sc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Validating the Biological Activity of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone Derivatives

Introduction: The Therapeutic Promise of Quinoline Scaffolds

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. From the historical success of quinine in treating malaria to the development of modern anticancer agents, quinoline derivatives have consistently proven to be a rich source of therapeutic innovation. The compound 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone serves as a versatile precursor for a new generation of derivatives, offering promising avenues for drug discovery. This guide provides a comprehensive framework for validating the biological activity of these derivatives, with a focus on their potential as anticancer and antimicrobial agents. We will delve into the experimental design, provide detailed protocols, and present a comparative analysis of hypothetical derivatives to illustrate the validation process.

Experimental Design: A Multi-Faceted Approach to Validation

A robust validation strategy for novel chemical entities requires a multi-pronged approach, starting with broad-spectrum screening and progressively narrowing down to more specific mechanistic studies. The initial assessment of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone derivatives should encompass both their therapeutic potential and their potential toxicity. A typical workflow would involve:

  • Cytotoxicity Screening: To determine the general toxicity of the compounds against mammalian cells.

  • Antimicrobial Susceptibility Testing: To assess their efficacy against a panel of pathogenic bacteria and fungi.

  • Anticancer Activity Assays: To investigate their potential to inhibit cancer cell growth and induce cell death.

  • Mechanistic Studies: To elucidate the underlying molecular mechanisms of action.

This guide will focus on the first three stages, providing detailed protocols and comparative data for a hypothetical set of derivatives.

Comparative Analysis of Hypothetical Derivatives

To illustrate the validation process, let us consider a hypothetical series of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone derivatives, where the chloro group has been substituted with different functional groups (R):

  • Derivative A: R = -NH-CH₂-COOH (Glycine conjugate)

  • Derivative B: R = -S-C₆H₅ (Thiophenol conjugate)

  • Derivative C: R = -O-CH₂-C₆H₅ (Benzyl ether conjugate)

The following sections will detail the protocols used to test these derivatives and present their hypothetical performance data in comparative tables.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Protocol:
  • Cell Culture:

    • Culture a human cancer cell line (e.g., HeLa or MCF-7) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Trypsinize the cells and perform a cell count using a hemocytometer.

    • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test derivatives (A, B, and C) in dimethyl sulfoxide (DMSO).

    • Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Replace the medium in the 96-well plate with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value for each derivative.

Hypothetical Comparative Data: Cytotoxicity (IC₅₀ Values)
DerivativeIC₅₀ on HeLa Cells (µM)IC₅₀ on MCF-7 Cells (µM)
Derivative A > 100> 100
Derivative B 12.518.2
Derivative C 5.88.1
Doxorubicin 0.91.2

Protocol 2: Antimicrobial Susceptibility Testing using the Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical agents. A clear zone of inhibition around the well indicates the antimicrobial efficacy of the compound.

Step-by-Step Protocol:
  • Microorganism Culture:

    • Prepare overnight cultures of test microorganisms (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in nutrient broth.

  • Agar Plate Preparation:

    • Prepare Mueller-Hinton agar plates.

    • Spread 100 µL of the microbial culture evenly over the surface of the agar plates.

  • Well Preparation and Compound Application:

    • Create wells (6 mm in diameter) in the agar plates using a sterile cork borer.

    • Add 100 µL of the test derivatives (at a fixed concentration, e.g., 100 µg/mL) to the respective wells.

    • Use a standard antibiotic (e.g., Ciprofloxacin) as a positive control and DMSO as a negative control.

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 24 hours.

    • Measure the diameter of the zone of inhibition (in mm) around each well.

Hypothetical Comparative Data: Antimicrobial Activity (Zone of Inhibition)
DerivativeZone of Inhibition against S. aureus (mm)Zone of Inhibition against E. coli (mm)
Derivative A 1512
Derivative B 2218
Derivative C 108
Ciprofloxacin 2825

Visualizing the Experimental Workflow and Potential Mechanism of Action

To better understand the experimental process and the potential biological impact of these derivatives, the following diagrams illustrate the workflow and a hypothetical signaling pathway.

G cluster_synthesis Compound Synthesis cluster_validation Biological Validation cluster_data Data Analysis C 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone D_A Derivative A C->D_A Substitution D_B Derivative B C->D_B Substitution D_C Derivative C C->D_C Substitution Cytotoxicity Cytotoxicity Assay (MTT) D_A->Cytotoxicity Antimicrobial Antimicrobial Assay (Agar Diffusion) D_A->Antimicrobial Anticancer Anticancer Screening D_A->Anticancer D_B->Cytotoxicity D_B->Antimicrobial D_B->Anticancer D_C->Cytotoxicity D_C->Antimicrobial D_C->Anticancer IC50 IC50 Determination Cytotoxicity->IC50 ZOI Zone of Inhibition Measurement Antimicrobial->ZOI SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR ZOI->SAR

Caption: Experimental workflow for the synthesis and biological validation of quinoline derivatives.

G Derivative Quinoline Derivative Receptor Cell Surface Receptor Derivative->Receptor Inhibition Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest

Caption: Hypothetical signaling pathway illustrating the anticancer mechanism of a quinoline derivative.

Discussion and Interpretation of Results

  • Structure-Activity Relationship (SAR): The nature of the substituent at the 2-position significantly influences the biological activity. Derivative C, with a benzyl ether group, demonstrated the most potent anticancer activity, while Derivative B, with a thiophenol group, showed the best antimicrobial efficacy. Derivative A, the glycine conjugate, was largely inactive in these assays, suggesting that a more lipophilic substituent may be favorable for activity.

  • Therapeutic Potential: Derivative C emerges as a promising lead candidate for further anticancer drug development, warranting more detailed mechanistic studies, such as apoptosis assays (e.g., Annexin V/PI staining) and cell cycle analysis. Derivative B could be further explored as a potential antimicrobial agent, with testing against a broader panel of microbes, including resistant strains.

  • Toxicity Considerations: While potent, the cytotoxicity of Derivative C against cancer cells needs to be compared with its toxicity against normal, non-cancerous cell lines to determine its therapeutic index. A good drug candidate should exhibit selective toxicity towards cancer cells.

Conclusion

The validation of biological activity for novel compounds like 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone derivatives is a systematic process that relies on a combination of well-established assays and careful data interpretation. By employing a tiered approach that includes cytotoxicity screening, antimicrobial testing, and anticancer assays, researchers can effectively identify promising lead compounds for further development. The hypothetical data presented here underscore the importance of structure-activity relationship studies in guiding the design of more potent and selective therapeutic agents. The quinoline scaffold continues to be a fertile ground for drug discovery, and a rigorous validation pipeline is essential to unlock its full potential.

References

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508. [Link]

  • Musiol, R. (2017). Quinoline derivatives as promising anticancer drugs. Recent patents on anti-cancer drug discovery, 12(1), 9-20. [Link]

  • Jain, K., & Sharma, A. (2021). Quinoline: A promising scaffold for the development of new anticancer agents. Archiv der Pharmazie, 354(11), 2100213. [Link]

  • Kaur, K., & Jain, M. (2012). Role of quinoline and its derivatives in cancer therapy. Anti-Cancer Agents in Medicinal Chemistry, 12(5), 505-528. [Link]

  • Marella, A., Ali, M. R., Alam, M. T., Saha, R., & Tan, J. (2013). Quinoline: a versatile building block. RSC advances, 3(35), 14763-14782. [Link]

  • Abbas, S. Y., El-Sharief, M. A. M. S., Basyouni, W. M., Fakhr, I. M. I., & El-Gammal, E. W. (2013). Synthesis and in vitro antimicrobial and anticancer activity of some new quinoline-based chalcones and their corresponding cyclized derivatives. European journal of medicinal chemistry, 64, 111-120. [Link]

  • Bala, S., Sharma, N., Kajal, A., Kamboj, S., & Saini, V. (2014). Quinoline: A versatile heterocyclic. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 175-184. [Link]

  • Afrin, S., & Rahman, M. M. (2020). Quinoline derivatives as anticancer agents: A review. Archives of Pharmacy and Pharmaceutical Sciences, 4(2), 1-11. [Link]

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648-1654. [Link]

  • Lelyukh, M., Zhurakhivska, L., & Gzella, A. (2020). Synthesis, crystal structure, and in vitro anticancer activity of new quinoline-based thiosemicarbazones. Molecules, 25(11), 2486. [Link]

Validation

A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone Analogs as Anticancer Agents

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of novel anticancer candidates derived from the 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone scaffold. We will explore the synthetic r...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of novel anticancer candidates derived from the 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone scaffold. We will explore the synthetic rationale, compare the cytotoxic performance of various analogs against cancer cell lines, and provide detailed experimental protocols for key biological assays. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of novel oncology therapeutics.

Introduction: The Promise of the 8-Hydroxyquinoline Scaffold

The 8-hydroxyquinoline (8-HQ) nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antifungal effects.[1][2][3] The therapeutic potential of 8-HQ compounds is often attributed to their ability to chelate metal ions and interact with various biological targets, such as enzymes and nucleic acids.[4] The fusion of a pyridine ring to a phenol creates a unique electronic and structural environment, making the 8-HQ moiety a versatile building block for developing potent and selective therapeutic agents.[1][2]

Our focus is on analogs of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone, a specific derivative that serves as a key intermediate for creating a library of compounds with potential anticancer activity. The chloroacetyl group at the 5-position is a reactive handle that allows for the introduction of diverse functionalities, enabling a systematic exploration of the structure-activity landscape.

Synthetic Strategy for Analog Development

The synthesis of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone analogs typically begins with the parent 8-hydroxyquinoline. A common synthetic route involves the Friedel-Crafts acylation of 8-hydroxyquinoline with chloroacetyl chloride to yield the key intermediate. From this intermediate, a variety of analogs can be synthesized through nucleophilic substitution of the chlorine atom.

A generalized synthetic scheme is presented below:

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Nucleophilic Substitution 8-HQ 8-Hydroxyquinoline Intermediate 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone 8-HQ->Intermediate Chloroacetyl chloride, AlCl3 Analogs Diverse Analogs (e.g., with amines, thiols) Intermediate->Analogs Various Nucleophiles (R-NH2, R-SH, etc.)

Caption: Generalized synthetic workflow for the preparation of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone analogs.

This two-step process allows for the generation of a diverse library of compounds by varying the nucleophile used in the second step. This diversity is crucial for establishing a robust structure-activity relationship.

Structure-Activity Relationship (SAR) Analysis

The anticancer activity of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone analogs is highly dependent on the nature of the substituent introduced at the terminal position of the 2-ethanone side chain. The following table summarizes the in vitro cytotoxic activity of a hypothetical series of analogs against the MCF-7 breast cancer cell line.

Compound IDR-GroupIC50 (µM) on MCF-7
1 -Cl (Parent Compound)> 100
2a -NH-CH2-Ph25.3
2b -NH-(p-OCH3)-Ph18.7
2c -NH-(p-Cl)-Ph12.1
2d -S-CH2-Ph30.5
Doxorubicin (Reference Drug)1.5

Key SAR Insights:

  • Essentiality of the Side Chain: The parent compound 1 , with a terminal chlorine, shows negligible activity, indicating that the introduction of a larger substituent via nucleophilic substitution is critical for cytotoxicity.

  • Impact of the Heteroatom: Comparing analogs with an amine linker (2a-2c) to the thioether analog (2d) suggests that the nitrogen atom may be more favorable for activity, potentially due to its ability to form hydrogen bonds with biological targets.[4]

  • Influence of Aromatic Substituents: Within the amine series, the electronic nature of the substituent on the phenyl ring plays a significant role. The electron-donating methoxy group in 2b enhances activity compared to the unsubstituted analog 2a . Conversely, the electron-withdrawing chloro group in 2c results in the most potent compound in this series. This suggests that modulation of the electronic properties of the side chain can fine-tune the anticancer activity.

Postulated Mechanism of Action: Tubulin Polymerization Inhibition

Many quinoline-based compounds exert their anticancer effects by interfering with microtubule dynamics.[5] We hypothesize that the 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone analogs may act as tubulin polymerization inhibitors. By binding to tubulin, these compounds can disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5]

The following diagram illustrates this proposed mechanism of action:

Mechanism_of_Action Analog Quinoline Analog Tubulin Tubulin Dimers Analog->Tubulin Binds to Microtubule_Assembly Microtubule Assembly Analog->Microtubule_Assembly Inhibits Tubulin->Microtubule_Assembly Polymerizes into Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Proposed mechanism of action involving the inhibition of tubulin polymerization.

Further experimental validation, such as a tubulin polymerization assay and cell cycle analysis, is required to confirm this hypothesis.

Experimental Protocols

To ensure the reproducibility and validity of the SAR data, the following detailed protocols should be followed.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[6]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

  • Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.[5]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • 6-well plates

  • Test compound

  • PBS (Phosphate-Buffered Saline)

  • 70% ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at its IC50 concentration for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI/RNase A staining buffer.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms.

Conclusion and Future Directions

The preliminary SAR study of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone analogs reveals that this scaffold is a promising starting point for the development of novel anticancer agents. The cytotoxicity is highly tunable by modifying the substituent at the terminus of the 2-ethanone side chain, with an amine linker and an electron-withdrawing group on the aromatic ring being favorable for activity.

Future work should focus on:

  • Expanding the analog library to further probe the SAR, including variations in the linker length and the introduction of different heterocyclic moieties.

  • Confirming the proposed mechanism of action through tubulin polymerization assays and investigating other potential targets.

  • Evaluating the most potent compounds in additional cancer cell lines and in in vivo models to assess their therapeutic potential.

By systematically applying the principles of medicinal chemistry and utilizing robust biological assays, the 8-hydroxyquinoline scaffold can be further optimized to yield potent and selective anticancer drug candidates.

References

  • Al-Busafi, S. N., & Suliman, F. O. (2017). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). Available at: [Link][7][8]

  • Khan, I., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4289. Available at: [Link][1][2][3][9]

  • Gao, C., et al. (2021). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 26(11), 3327. Available at: [Link][4]

  • El-Sayed, N. N. E., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 14, 21156-21175. Available at: [Link][5]

  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology, 20(10), 2408-2427. Available at: [Link][10]

  • Li, Y., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Journal of Oncology, 2021, 6688157. Available at: [Link][11]

  • Kumar, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(11), 100755. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Cytotoxicity of 8-Hydroxyquinoline Derivatives for Cancer Research

The quest for novel anticancer agents has led researchers to explore the vast chemical space of heterocyclic compounds. Among these, 8-hydroxyquinoline and its derivatives have emerged as a particularly promising scaffol...

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel anticancer agents has led researchers to explore the vast chemical space of heterocyclic compounds. Among these, 8-hydroxyquinoline and its derivatives have emerged as a particularly promising scaffold.[1] Their potent biological activities, largely attributed to their metal-chelating properties, have positioned them as compelling candidates for drug development.[2][3] This guide provides a comprehensive comparison of the cytotoxic profiles of various 8-hydroxyquinoline derivatives, supported by experimental data and detailed protocols to empower researchers in their pursuit of more effective cancer therapies.

The Scientific Rationale: Why 8-Hydroxyquinoline?

The 8-hydroxyquinoline (8-HQ) moiety is a bidentate chelating agent, capable of forming stable complexes with various metal ions that are crucial for cellular processes.[2][3] This chelation can disrupt metal homeostasis within cancer cells, leading to a cascade of events that culminate in cell death.[2] Furthermore, many 8-HQ derivatives have been shown to induce apoptosis, a form of programmed cell death, through the generation of reactive oxygen species (ROS) and subsequent DNA damage.[4][5] The versatility of the 8-HQ scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of its cytotoxic potency and selectivity against different cancer cell lines.[6]

Comparative Cytotoxicity of 8-Hydroxyquinoline Derivatives

The cytotoxic efficacy of 8-hydroxyquinoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value signifies greater cytotoxic potency. The following table summarizes the IC50 values of several 8-hydroxyquinoline derivatives against a panel of human cancer cell lines, providing a clear comparison of their relative activities.

DerivativeCancer Cell LineIC50 (µM)Reference(s)
8-Hydroxy-2-quinolinecarbaldehyde Hep3B (Hepatocellular Carcinoma)6.25 ± 0.034 µg/mL[7]
MDA-MB-231 (Breast Cancer)12.5–25 µg/mL[7]
T-47D (Breast Cancer)12.5–25 µg/mL[7]
YLN1 [Pt(QCl)Cl₂]·CH₃OH MDA-MB-231 (Breast Cancer)5.49 ± 0.14[8]
YLN2 [Pt(QBr)Cl₂]·CH₃OH MDA-MB-231 (Breast Cancer)7.09 ± 0.24[8]
7-pyrrolidinomethyl-8-hydroxyquinoline Leukemia (60 cell line panel average)GI50: 14[9][10]
7-morpholinomethyl-8-hydroxyquinoline Leukemia (60 cell line panel average)Log GI50: -5.09[9][10]
7-diethylaminomethyl-8-hydroxyquinoline Leukemia (60 cell line panel average)Log GI50: -5.35[9][10]
Hybrids of 1,4-naphthoquinone with 8-hydroxyquinoline (Compound 6) A549 (Lung Cancer)> Cisplatin[6]
MCF-7 (Breast Cancer)> Cisplatin[6]
Cisplatin (Reference Drug) MDA-MB-231 (Breast Cancer)Not explicitly stated, but YLN1 and YLN2 are compared to it.[8]
A549 (Lung Cancer)Less active than Compound 6[6]
MCF-7 (Breast Cancer)Less active than Compound 6[6]

Key Experimental Protocols for Cytotoxicity Assessment

Accurate and reproducible assessment of cytotoxicity is paramount in the evaluation of potential anticancer compounds. The following are detailed, step-by-step methodologies for commonly employed in vitro assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11][12] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[13]

  • Compound Treatment: Prepare serial dilutions of the 8-hydroxyquinoline derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.[12] Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.[12]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compounds A->C B Prepare Serial Dilutions of Compounds B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570nm G->H I Calculate Cell Viability & IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the integrity of the plasma membrane. Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage.

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Collection of Supernatant: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

  • Sample Preparation: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, lactate, and a tetrazolium salt) to each well.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for approximately 30 minutes. The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.[11] Measure the absorbance at a wavelength of around 490 nm.[11]

  • Data Analysis: Determine cytotoxicity by comparing the amount of LDH released from treated cells to a maximum LDH release control (cells treated with a lysis buffer).[11]

Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the 8-hydroxyquinoline derivatives for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[12]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[12]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[12]

Mechanistic Insights: Signaling Pathways in 8-HQ Induced Cytotoxicity

The cytotoxic effects of 8-hydroxyquinoline derivatives are often mediated through the induction of apoptosis.[4] A common mechanism involves the generation of reactive oxygen species (ROS), which leads to DNA damage and mitochondrial dysfunction. This, in turn, activates a cascade of caspases, the key executioners of apoptosis.[4]

Apoptosis_Pathway HQ 8-Hydroxyquinoline Derivative ROS Increased Reactive Oxygen Species (ROS) HQ->ROS DNA_Damage DNA Damage ROS->DNA_Damage Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis DNA_Damage->Apoptosis Caspase9 Caspase-9 Activation Mito->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Apoptotic pathway induced by 8-hydroxyquinoline derivatives.

Conclusion and Future Directions

The 8-hydroxyquinoline scaffold represents a versatile platform for the development of novel anticancer agents. The comparative data presented in this guide highlight the diverse cytotoxic potential of its derivatives against various cancer cell lines. The provided experimental protocols offer a robust framework for researchers to evaluate the efficacy of their own novel 8-HQ compounds. Future research should focus on optimizing the structure of these derivatives to enhance their selectivity for cancer cells, thereby minimizing off-target effects and improving their therapeutic index. Furthermore, in vivo studies are crucial to validate the promising in vitro results and to assess the pharmacokinetic and pharmacodynamic properties of these compounds in a whole-organism context.

References

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. [Link]

  • Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. Royal Society of Chemistry. [Link]

  • Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives. PubMed. [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. National Institutes of Health. [Link]

  • Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines. Frontiers in Chemistry. [Link]

  • Review on recent development of quinoline for anticancer activities. ScienceDirect. [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. National Institutes of Health. [Link]

  • Synthesis and Cytotoxicity Evaluation of Some 8-Hydroxyquinoline Derivatives. Oxford Academic. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]

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Validation

A Researcher's Guide to Validating the Mechanism of Action of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone Derivatives

This guide provides a comprehensive, technically-grounded framework for elucidating and validating the mechanism of action (MoA) of novel 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone derivatives. We move beyond rote proto...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for elucidating and validating the mechanism of action (MoA) of novel 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone derivatives. We move beyond rote protocol recitation to explain the causal logic behind experimental choices, ensuring a self-validating and robust investigational workflow. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize new chemical entities.

Introduction: The Therapeutic Promise and Mechanistic Questions of 8-Hydroxyquinolines

8-Hydroxyquinoline (8HQ) and its derivatives are a class of heterocyclic compounds renowned for their wide spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1] The core of 8HQ's activity is widely attributed to its function as a potent metal chelator and ionophore, disrupting the delicate homeostasis of essential metal ions like copper, zinc, and iron, which are critical for various cellular processes.[2][3][4]

The introduction of a 2-chloro-1-ethanone moiety to the 8HQ scaffold, creating 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone, presents an intriguing modification. While it likely retains the foundational metal-chelating properties of the parent 8HQ molecule, the electrophilic nature of the α-chloro-ketone group suggests the potential for additional mechanisms, such as covalent modification of protein targets or modulation of specific kinase signaling pathways.

Validating the precise MoA is a cornerstone of modern drug discovery.[5][6] It allows for target identification, rational lead optimization, and the prediction of both on-target efficacy and off-target toxicities. This guide outlines a multi-pronged strategy to deconstruct the MoA of these specific derivatives, comparing and contrasting orthogonal methods to build a high-confidence mechanistic model.

The Validation Workflow: A Multi-Pronged Approach

A robust MoA validation strategy does not rely on a single experiment. It involves a logical progression from broad, unbiased screening to confirm target engagement, followed by focused cellular assays to characterize the phenotypic consequences of that engagement.

MoA_Workflow cluster_0 Phase 1: Target Identification & Engagement cluster_1 Phase 2: Cellular Phenotype & Downstream Effects cluster_2 Phase 3: Pathway-Specific Validation CETSA Cellular Thermal Shift Assay (CETSA) (Broad Target Engagement) Viability Cell Viability Assays (CCK-8 / MTT) CETSA->Viability Does it affect cells? Kinobeads Kinobeads Competition Assay (Kinase Target Deconvolution) WesternBlot Western Blotting (Signaling Pathway Modulation) Kinobeads->WesternBlot Which kinases are hit? Apoptosis Apoptosis Assay (Annexin V / PI) Viability->Apoptosis How do cells die? DNA_Damage DNA Damage Assay (γ-H2AX Foci) Viability->DNA_Damage Is DNA damaged? Apoptosis->WesternBlot Validate signaling changes CETSA_Principle A Soluble Protein B Heat (e.g., 55°C) A->B C Denatured & Aggregated Protein B->C D Drug-Bound Soluble Protein E Heat (e.g., 55°C) D->E F Stabilized & Soluble Protein E->F

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA by Western Blot

  • Cell Treatment: Culture cells (e.g., a relevant cancer cell line like SK-HEP-1) to ~80% confluency. [7]Treat cells with the 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone derivative or vehicle (DMSO) control for a predetermined time (e.g., 1 hour).

  • Heating: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature. [8]3. Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation: Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of a specific target protein remaining in the soluble fraction by Western Blot. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement. [7]

Kinobeads Assay: Deconvoluting Kinase Targets

Expertise & Rationale: Given that many anticancer agents target protein kinases, and the compound's structure could plausibly fit into an ATP-binding pocket, an unbiased screen of the kinome is a logical step. The Kinobeads assay is a powerful chemical proteomics technique for this purpose. [9][10]It uses a mixture of broad-spectrum kinase inhibitors immobilized on beads to pull down a large portion of the cellular kinome. By pre-incubating the lysate with our test compound, we can identify which kinases it binds to by observing which ones fail to bind to the beads in a concentration-dependent manner. [9][11] Data Presentation: Hypothetical Kinobeads Assay Results

This table shows hypothetical IC50 values (the concentration of the compound required to block 50% of the kinase from binding to the kinobeads), identifying potential high-affinity targets.

Kinase TargetIC50 (nM)Pathway InvolvementComparison Compound (Staurosporine) IC50 (nM)
AKT1 75 PI3K/AKT/mTOR Signaling 15
PIK3CA 120 PI3K/AKT/mTOR Signaling >10,000
MAPK1 (ERK2) 1,500MAPK Signaling50
CDK2 >10,000Cell Cycle30

Data is for illustrative purposes only.

Phase 2: Characterizing the Cellular Ramifications

Once target engagement is confirmed, the next step is to understand the compound's effect on cellular physiology.

Cell Viability Assays: Quantifying Cytotoxicity

Expertise & Rationale: The most fundamental question is whether the compound affects cell viability. We compare two common colorimetric assays: MTT and CCK-8. The CCK-8 assay is often preferred as it utilizes a water-soluble WST-8 tetrazolium salt, which produces a water-soluble formazan product, eliminating the need for a solubilization step and reducing toxicity compared to MTT. [12][13][14]This leads to higher sensitivity and better reproducibility. [14][15] Experimental Protocol: CCK-8 Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone derivative for a specified time (e.g., 24, 48, 72 hours). Include vehicle-only and no-treatment controls.

  • Reagent Addition: Add 10 µL of CCK-8 solution to each well. [12]4. Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the metabolic activity of the cell line.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. [12]6. Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the EC50 value.

Apoptosis Assay: Distinguishing Modes of Cell Death

Expertise & Rationale: If the compound is cytotoxic, it is crucial to determine how it kills cells. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. [1]The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting apoptosis by flow cytometry. [16]In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. [17][18]Annexin V has a high affinity for PS and can be used to identify these early apoptotic cells. [17][18]PI is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Data Presentation: Hypothetical Apoptosis Assay Results

Treatment (24h)% Live Cells (Annexin V- / PI-)% Early Apoptotic (Annexin V+ / PI-)% Late Apoptotic/Necrotic (Annexin V+ / PI+)
Vehicle Control95.2%2.1%2.7%
Test Compound (EC50) 45.8% 35.5% 18.7%
Staurosporine (1µM)15.3%50.1%34.6%

Data is for illustrative purposes only.

DNA Damage Assay: Assessing Genotoxicity

Expertise & Rationale: The α-chloro-ketone moiety is a potential alkylating agent, which could induce DNA damage. A highly sensitive and specific marker for DNA double-strand breaks (DSBs) is the phosphorylation of histone H2AX at serine 139, forming γ-H2AX. [19]The formation of distinct nuclear foci of γ-H2AX can be visualized and quantified by immunofluorescence microscopy, providing a direct measure of DSB induction. [19][20] Experimental Protocol: γ-H2AX Immunofluorescence Staining

  • Cell Culture & Treatment: Grow cells on glass coverslips and treat with the test compound for various time points (e.g., 1, 6, 24 hours).

  • Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.3% Triton X-100 in PBS to allow antibody access to the nucleus. [19]3. Blocking: Block non-specific antibody binding using a solution like 5% BSA in PBS. [19]4. Antibody Incubation: Incubate with a primary antibody against γ-H2AX overnight at 4°C. [19]Follow with a fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI.

  • Imaging & Analysis: Acquire images using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus using image analysis software like Fiji. [19]An increase in foci indicates the induction of DNA DSBs.

Phase 3: Validating Specific Signaling Pathway Modulation

The unbiased results from Phase 1 (e.g., Kinobeads) provide specific, testable hypotheses. If, for example, AKT1 was identified as a primary target, we must validate that the compound inhibits the PI3K/AKT/mTOR signaling pathway in cells.

Expertise & Rationale: Western blotting is the workhorse technique for analyzing changes in protein expression and post-translational modifications, such as phosphorylation. [21]By using phospho-specific antibodies, we can directly measure the activation state of key proteins in a signaling cascade. [22]A true inhibitor of AKT should decrease the phosphorylation of AKT at key residues (like Serine 473) and also decrease the phosphorylation of its downstream targets, such as mTOR or GSK-3β. [22]

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT p-AKT (S473) mTOR mTOR AKT->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor 2-Chloro-1-(8-hydroxyquinolin- 5-YL)ethanone Derivative Inhibitor->AKT

Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway.

Experimental Protocol: Western Blot for p-AKT

  • Sample Preparation: Treat cells with the test compound for a short duration (e.g., 30-60 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve phosphorylation states.

  • Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane. [21]4. Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. [21]Incubate overnight at 4°C with a primary antibody specific for phospho-AKT (Ser473).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: To validate the results, strip the membrane and re-probe with an antibody for total AKT to confirm that the observed decrease in signal is due to a lack of phosphorylation, not a decrease in total protein expression.

Conclusion and Comparative Outlook

This guide outlines a rigorous, multi-faceted approach to validating the mechanism of action for 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone derivatives. By integrating unbiased target discovery methods like CETSA and Kinobeads with functional cellular assays for viability, apoptosis, DNA damage, and specific pathway analysis, researchers can build a comprehensive and defensible model of a compound's MoA.

The key to this process is orthogonality —using different experimental principles to confirm a hypothesis. If the Kinobeads assay suggests AKT inhibition, and Western blotting confirms a decrease in p-AKT, and a cell viability assay shows that AKT-dependent cell lines are more sensitive to the compound, a strong, trustworthy case for the mechanism is established. This level of validation is critical for the progression of any novel compound from a laboratory curiosity to a potential therapeutic agent.

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Comparative

A Comparative Guide to the Antimicrobial Spectrum of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone Derivatives

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of mounting antibiotic resistance. The 8-hydroxyquinoline (8-HQ) scaffold rep...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of mounting antibiotic resistance. The 8-hydroxyquinoline (8-HQ) scaffold represents a privileged structure in medicinal chemistry, with a long history of potent and broad-spectrum antimicrobial activity.[1][2][3] This guide provides an in-depth technical comparison of the anticipated antimicrobial spectrum of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone derivatives, benchmarking their potential performance against established 8-HQ analogs. By synthesizing existing data on structurally related compounds, we will explore the nuanced effects of halogenation and acylation on the biological activity of the 8-HQ core.

The 8-Hydroxyquinoline Core: A Foundation of Antimicrobial Efficacy

8-Hydroxyquinoline and its derivatives have long been recognized for their wide range of biological activities, including antibacterial, antifungal, antiviral, and antiparasitic effects.[4][5][6] The fundamental mechanism underpinning this activity is the ability of the 8-hydroxyquinoline molecule to chelate essential metal ions, such as Fe²⁺, Cu²⁺, and Zn²⁺. These metal ions are critical cofactors for many microbial enzymes involved in cellular respiration and metabolism. By sequestering these ions, 8-HQ derivatives disrupt these vital processes, leading to microbial cell death or growth inhibition. The planarity of the quinoline ring system also facilitates intercalation into DNA, representing a potential secondary mechanism of action.

Structure-Activity Relationship: The Impact of Substitution

The antimicrobial potency and spectrum of 8-hydroxyquinoline derivatives can be significantly modulated by the nature and position of substituents on the quinoline ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new, more effective antimicrobial agents.

Halogenation at the 5- and 7-Positions

The introduction of halogen atoms, particularly chlorine, at the 5- and 7-positions of the 8-hydroxyquinoline ring has been consistently shown to enhance antimicrobial activity.[7] For instance, 5-chloro-8-hydroxyquinoline (cloxyquin) and 5,7-dichloro-8-hydroxyquinoline exhibit superior antibacterial and antifungal properties compared to the parent 8-hydroxyquinoline.[7] This enhancement is attributed to the electron-withdrawing nature of the halogens, which increases the acidity of the hydroxyl group, thereby improving the molecule's metal-chelating capabilities. Furthermore, the increased lipophilicity of halogenated derivatives may facilitate their transport across microbial cell membranes.

Acylation at the 5-Position

The introduction of an acyl group, such as an ethanone moiety, at the 5-position of the 8-hydroxyquinoline ring introduces another layer of chemical reactivity and potential biological activity. While less studied than halogenation, acylation can influence the molecule's electronic properties and steric profile, which in turn can affect its interaction with biological targets. The carbonyl group of the ethanone moiety can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing binding to microbial enzymes or other cellular components.

Comparative Antimicrobial Spectrum

While direct experimental data for 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone is not extensively available in the public domain, we can infer its likely antimicrobial spectrum by comparing it to well-characterized derivatives.

CompoundKey Structural FeaturesAnticipated Antibacterial SpectrumAnticipated Antifungal Spectrum
8-Hydroxyquinoline Unsubstituted coreModerate activity, primarily against Gram-positive bacteria.Moderate activity against a range of fungi.
5-Chloro-8-hydroxyquinoline 5-Chloro substitutionBroad-spectrum activity, including enhanced potency against Gram-positive (e.g., Staphylococcus aureus) and some Gram-negative bacteria.[7]Enhanced activity against various fungal species.
5,7-Dichloro-8-hydroxyquinoline 5,7-Dichloro substitutionPotent broad-spectrum activity, often greater than the mono-chloro derivative.[7]Potent and broad-spectrum antifungal activity.
5-Acetyl-8-hydroxyquinoline 5-Acetyl substitutionExpected to retain good antibacterial activity, with potential for altered spectrum depending on the specific microbial targets.Likely to exhibit antifungal activity, with the acetyl group potentially influencing interactions with fungal-specific enzymes.
2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone 5-(2-chloroacetyl) substitutionHypothesized Potent Broad-Spectrum Activity: The combination of the 8-HQ core for metal chelation and the reactive 2-chloroacetyl group for potential alkylation of key microbial enzymes could lead to a dual-action mechanism with high potency against both Gram-positive and Gram-negative bacteria.Hypothesized Potent Broad-Spectrum Activity: Similar to its antibacterial potential, the dual-action mechanism is expected to be highly effective against a wide range of fungal pathogens.

Proposed Mechanism of Action for 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone

The unique structural features of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone suggest a potentially synergistic, dual mechanism of antimicrobial action.

  • Metal Chelation: Like all 8-hydroxyquinoline derivatives, the primary mechanism is expected to be the chelation of essential metal ions within the microbial cell, leading to the disruption of vital enzymatic processes.

  • Enzyme Alkylation: The presence of the 2-chloroacetyl group introduces a reactive electrophilic center. This group can potentially undergo nucleophilic substitution reactions with the side chains of amino acid residues (e.g., cysteine, histidine) in the active sites of critical microbial enzymes, leading to their irreversible inactivation. This covalent modification would represent a distinct and potent secondary mechanism of action.

Proposed Mechanism of Action Proposed Dual Mechanism of Action of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone Compound 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone Chelation Metal Ion Chelation (Fe, Cu, Zn) Compound->Chelation 8-HQ Core Alkylation Enzyme Alkylation (via 2-Chloroacetyl group) Compound->Alkylation Reactive Moiety Disruption Disruption of Metalloprotein Function Chelation->Disruption Inactivation Irreversible Enzyme Inactivation Alkylation->Inactivation Growth_Inhibition Microbial Growth Inhibition / Cell Death Disruption->Growth_Inhibition Inactivation->Growth_Inhibition

Caption: Proposed dual mechanism of action for 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone.

Experimental Protocols for Antimicrobial Spectrum Determination

To empirically validate the antimicrobial spectrum of novel 8-hydroxyquinoline derivatives, standardized in vitro assays are essential.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Agar Well Diffusion Assay

This assay provides a qualitative assessment of the antimicrobial activity of a compound.

Methodology:

  • Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Well Creation: Wells of a defined diameter (e.g., 6 mm) are created in the agar.

  • Compound Addition: A known concentration of the test compound is added to each well.

  • Incubation: The plates are incubated under suitable conditions.

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured. A larger zone of inhibition indicates greater antimicrobial activity.

Antimicrobial Susceptibility Testing Workflow Workflow for In Vitro Antimicrobial Susceptibility Testing Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Broth_Microdilution Broth Microdilution Assay Prepare_Inoculum->Broth_Microdilution Agar_Well_Diffusion Agar Well Diffusion Assay Prepare_Inoculum->Agar_Well_Diffusion Serial_Dilution Serial Dilution of Test Compound Broth_Microdilution->Serial_Dilution Prepare_Agar_Plates Prepare Inoculated Agar Plates Agar_Well_Diffusion->Prepare_Agar_Plates Inoculation_Broth Inoculate Microtiter Plate Serial_Dilution->Inoculation_Broth Incubation_Broth Incubate Plate Inoculation_Broth->Incubation_Broth Determine_MIC Determine MIC Incubation_Broth->Determine_MIC End End Determine_MIC->End Add_Compound Add Compound to Wells Prepare_Agar_Plates->Add_Compound Incubation_Agar Incubate Plates Add_Compound->Incubation_Agar Measure_Zones Measure Zones of Inhibition Incubation_Agar->Measure_Zones Measure_Zones->End

Caption: Standard workflow for determining the antimicrobial susceptibility of a test compound.

Conclusion and Future Perspectives

Based on established structure-activity relationships, 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone derivatives are poised to be highly potent antimicrobial agents with a broad spectrum of activity. The combination of the proven metal-chelating 8-hydroxyquinoline core with a reactive 2-chloroacetyl moiety suggests a powerful dual mechanism of action that could be effective against a wide range of bacterial and fungal pathogens, including drug-resistant strains.

Further empirical studies are warranted to precisely define the antimicrobial spectrum and potency of these promising compounds. Future research should focus on in vitro susceptibility testing against a diverse panel of clinical isolates, cytotoxicity assays to assess their safety profile, and mechanistic studies to confirm the hypothesized dual mode of action. The continued exploration of substituted 8-hydroxyquinoline derivatives holds significant promise for the development of the next generation of antimicrobial therapeutics.

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  • Prachayasittikul, S., et al. (2015). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. International Journal of Pharmacology, 11(4), 312-318.
  • El-Gaby, M. S. A., et al. (2017). Synthesis, characterization, and antimicrobial evaluation of novel 5-bromo-2-thienyl-containing pyrazole, pyridine, and pyrazolo[1,5-a]pyrimidine derivatives. Drug Design, Development and Therapy, 11, 3353-3364.
  • Singh, U. P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Advances, 12(45), 29285-29315.

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Validation

Assessing Cross-Reactivity of 8-Hydroxyquinoline-Based Inhibitors: A Comparative Guide

< Abstract Compounds built on the 8-hydroxyquinoline (8-HQ) scaffold are a significant class of molecules in medicinal chemistry, recognized for their wide-ranging biological activities, including anticancer, antimicrobi...

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

Compounds built on the 8-hydroxyquinoline (8-HQ) scaffold are a significant class of molecules in medicinal chemistry, recognized for their wide-ranging biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2] A key mechanistic feature of these compounds is their function as potent metal-chelating agents, which is intrinsically linked to both their therapeutic efficacy and potential for off-target effects.[1][3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of 8-HQ derivatives, such as 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone. We will use the well-studied 8-HQ derivative, PBT2, as a representative example to illustrate the principles of designing a robust screening funnel, from primary assays to essential counter-screens that differentiate true inhibition from common assay artifacts.

Introduction: The Double-Edged Sword of Metal Chelation

The 8-hydroxyquinoline core consists of a pyridine ring fused to a phenol.[1] The proximity of the hydroxyl group to the heterocyclic nitrogen makes it an excellent chelating agent for a variety of metal ions, including copper, zinc, and iron.[1][4] This ability to modulate metal ion homeostasis is central to the mechanism of action for many 8-HQ derivatives. For instance, PBT2, a second-generation 8-HQ derivative, was developed to treat neurodegenerative disorders like Alzheimer's and Huntington's diseases by disrupting the harmful interactions between metal ions and pathogenic proteins such as amyloid-β.[5][6] It acts as a zinc and copper ionophore, restoring metal homeostasis within cells.[5][6][7]

However, this same metal-binding capability presents a significant challenge in drug discovery: the high potential for cross-reactivity and assay interference. Many enzymes and proteins rely on metal cofactors for their function. A compound that indiscriminately chelates these metals can appear to be a potent inhibitor in a biochemical assay, not by binding to a specific allosteric or active site, but by simply sequestering a required metal ion.[8] Furthermore, such compounds are often flagged as Pan Assay Interference Compounds (PAINS) due to their propensity to cause artifacts through mechanisms like aggregation or redox cycling.[9][10]

Therefore, a rigorous, multi-step validation process is not just recommended—it is essential to confirm that the observed activity of an 8-HQ derivative is due to specific, on-target engagement rather than a non-specific chemical property.

Part 1: Establishing the Primary Target Profile

The first step in characterizing any inhibitor is to accurately determine its potency against its intended primary target. This provides the baseline IC50 (half maximal inhibitory concentration) value against which all off-target activities will be compared.

Experimental Protocol: Determining IC50 via a Biochemical Kinase Assay

Let's assume our 8-HQ compound is intended to inhibit a specific protein kinase. A widely used method for this is a radiometric assay that measures the incorporation of radiolabeled phosphate from ATP into a substrate.[11]

Objective: To determine the IC50 of a representative 8-HQ compound (e.g., PBT2) against its primary kinase target.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate

  • [γ-³³P]-ATP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 8-HQ compound stock (e.g., 10 mM in DMSO)

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Step-by-Step Methodology:

  • Compound Dilution: Prepare a serial dilution of the 8-HQ compound in DMSO. A typical 10-point dose-response curve might start at 100 µM and proceed with 1:3 dilutions.[12]

  • Reaction Setup: In a 96-well plate, add 5 µL of diluted compound or DMSO (for control wells).

  • Enzyme Addition: Add 20 µL of the kinase solution (diluted in assay buffer) to each well and incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.[13]

  • Initiate Reaction: Start the kinase reaction by adding 25 µL of the substrate master mix, containing the peptide substrate and [γ-³³P]-ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction: Terminate the reaction by spotting 40 µL from each well onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted ATP will not.

  • Washing: Wash the paper extensively in phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Quantification: Measure the radioactivity on the paper using a scintillation counter.

  • Data Analysis: Convert raw counts to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.[14]

Part 2: Comparative Cross-Reactivity & The Imperative of Selectivity Profiling

A potent IC50 against the primary target is only the beginning. The critical question for an 8-HQ derivative is whether this potency is selective. Due to their mechanism, off-target effects are common, and comprehensive profiling is necessary.[15]

Rationale for Panel Selection

The choice of secondary screening panels should be guided by the compound's chemical nature. For an 8-HQ derivative, logical panels would include:

  • A Broad Kinase Panel: Many kinases have a structurally similar ATP-binding pocket, making off-target inhibition common.[16][17] Commercial services offer panels of hundreds of kinases.[11][18]

  • Metalloenzyme Panel: Given the chelating properties of 8-HQ, it is crucial to test against other enzymes that depend on metal ions (e.g., Matrix Metalloproteinases - MMPs, Histone Deacetylases - HDACs).

  • Safety & GPCR Panels: General toxicity and off-target binding to common protein families like G-protein coupled receptors (GPCRs) should be assessed early to flag potential liabilities.[12]

Data Presentation: Comparative Inhibitor Profile

The results from selectivity profiling are best summarized in a table. The data below is hypothetical but represents a realistic profile for an 8-HQ derivative that is potent on its primary target but shows cross-reactivity against other metalloenzymes.

Target ClassSpecific TargetIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target Kinase A 50 1x
Kinase PanelKinase B>10,000>200x
Kinase C2,50050x
Kinase D>10,000>200x
Metalloenzyme PanelMMP-2 (Zinc-dependent)1503x
MMP-9 (Zinc-dependent)4008x
HDAC6 (Zinc-dependent)85017x

This data immediately highlights a potential liability: the compound is only 3-fold selective against MMP-2. This suggests that at concentrations needed to fully inhibit Kinase A in a cellular context, the compound would also significantly inhibit MMP-2, a critical off-target consideration.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Hit Validation HTS High-Throughput Screen (Single Concentration) DoseResponse Dose-Response Curve (IC50 Determination) HTS->DoseResponse Confirm Primary Hits KinasePanel Broad Kinase Panel (~400 kinases) DoseResponse->KinasePanel Assess Kinome Selectivity MetalloenzymePanel Metalloenzyme Panel (e.g., MMPs, HDACs) DoseResponse->MetalloenzymePanel Assess Chelation Effects SafetyPanel Safety Panel (e.g., GPCRs, Ion Channels) DoseResponse->SafetyPanel Identify Liabilities ArtifactScreen Assay Artifact Counter-Screen KinasePanel->ArtifactScreen MetalloenzymePanel->ArtifactScreen SafetyPanel->ArtifactScreen Validate Hits CellularAssay Cellular Target Engagement ArtifactScreen->CellularAssay Confirm Mechanism

Caption: A typical selectivity screening funnel for validating a new chemical entity.

Part 3: The Self-Validating System: Ruling Out Assay Interference

A significant risk with 8-HQ and other chelating compounds is that they may not be "inhibiting" the enzyme at all, but rather interfering with the assay itself.[19] The most common artifact is inhibition via the formation of colloidal aggregates.[20] At micromolar concentrations, many compounds self-associate into particles that non-specifically sequester and denature proteins, leading to apparent inhibition.[21]

This mechanism is a classic hallmark of a false-positive hit, and a self-validating experimental plan must include a counter-screen to rule it out.

Experimental Protocol: Detergent-Based Counter-Screen for Aggregation

Causality: Colloidal aggregates are held together by non-covalent forces that are easily disrupted by non-ionic detergents.[22][23] A true, specific inhibitor binds its target in a defined pocket, and its activity should be insensitive to low concentrations of detergent. An aggregator's activity, however, will be significantly diminished or abolished in the presence of detergent.[21][24]

Objective: To determine if the observed inhibition by the 8-HQ compound is due to aggregation.

Materials:

  • A well-characterized, "promiscuous" enzyme (e.g., AmpC β-lactamase is a common choice).[21]

  • Chromogenic substrate for the enzyme (e.g., Nitrocefin).

  • Assay Buffer.

  • 8-HQ compound.

  • Non-ionic detergent (e.g., Triton X-100).

Step-by-Step Methodology:

  • Assay Setup: Prepare two sets of assay plates.

    • Plate A: Standard assay buffer.

    • Plate B: Assay buffer containing 0.01% Triton X-100.

  • Compound Addition: Add a serial dilution of the 8-HQ compound to both plates. A concentration at or above the primary assay IC50 should be included.

  • Enzyme Addition: Add AmpC β-lactamase to all wells and incubate for 5-10 minutes.[21]

  • Initiate Reaction: Add the nitrocefin substrate to all wells.

  • Readout: Measure the change in absorbance over time using a plate reader.

  • Interpretation:

    • No Inhibition in either plate: The compound does not inhibit AmpC and is likely not a frequent aggregator.

    • Inhibition in BOTH plates: The compound is a potential true inhibitor of AmpC, but this is a separate finding. Its primary activity is likely not due to aggregation.

    • Inhibition in Plate A, but NOT in Plate B: This is the classic signature of an aggregator. The detergent in Plate B disrupted the colloids, restoring enzyme activity. The primary inhibition observed is highly suspect and likely an artifact.[20][21]

G start Initial Hit Identified (e.g., IC50 < 1µM) counter_screen Perform Detergent Counter-Screen start->counter_screen aggregator Result: Aggregator (False Positive) counter_screen->aggregator Activity Lost with Detergent non_aggregator Result: Non-Aggregator (Potential True Hit) counter_screen->non_aggregator Activity Retained with Detergent deprioritize Deprioritize Compound Re-evaluate Scaffold aggregator->deprioritize proceed Proceed to Cellular and In Vivo Models non_aggregator->proceed

Caption: Decision workflow for validating a screening hit using a counter-screen.

Conclusion

The 8-hydroxyquinoline scaffold holds immense therapeutic promise, but its inherent metal-chelating properties demand a heightened level of scientific rigor during hit validation. A compound like 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone cannot be advanced based on a single potent IC50 value. Researchers must build a self-validating data package that includes broad selectivity profiling to understand its off-target liabilities and, critically, incorporates specific counter-screens to rule out common assay artifacts like aggregation. By following this logical and stringent validation funnel, we can confidently distinguish true, specific inhibitors from promiscuous compounds, saving valuable resources and focusing efforts on developing genuinely promising therapeutic candidates.

References

  • A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. National Institutes of Health. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health. Available at: [Link]

  • Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2. ResearchGate. Available at: [Link]

  • Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2. ASM Journals. Available at: [Link]

  • Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2. ASM Journals. Available at: [Link]

  • PBT2. ALZFORUM. Available at: [Link]

  • PBT2. Grokipedia. Available at: [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. ResearchGate. Available at: [Link]

  • Strategy toward Kinase-Selective Drug Discovery. ACS Publications. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. Available at: [Link]

  • Assay Interference by Aggregation. NCBI Bookshelf. Available at: [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available at: [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Oxford Academic. Available at: [Link]

  • Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. National Institutes of Health. Available at: [Link]

  • What are the side effects of Clioquinol?. Patsnap Synapse. Available at: [Link]

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  • Colloidal Aggregators in Biochemical SARS-CoV-2 Repurposing Screens. National Institutes of Health. Available at: [Link]

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  • Assay Interference by Chemical Reactivity. NCBI Bookshelf. Available at: [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Institutes of Health. Available at: [Link]

  • Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. protocols.io. Available at: [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Available at: [Link]

  • Clioquinol: to harm or heal. PubMed. Available at: [Link]

  • THE REACTIVITY OF 8-HYDROXYQUINOLINE AND ITS DERIVATIVES TOWARD α-CYANOCINNAMONITRILES AND ETHYL α-CYANOCINNAMATES. Semantic Scholar. Available at: [Link]

  • Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Espace INRS. Available at: [Link]

  • Comprehensive review of clioquinol drug gives valuable insights. EurekAlert!. Available at: [Link]

  • Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. National Institutes of Health. Available at: [Link]

  • Clioquinol: to harm or heal. National Institutes of Health. Available at: [Link]

  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. YouTube. Available at: [Link]

  • Effective Strategies for Successful Hit Identification in Drug Discovery. Sygnature Discovery. Available at: [Link]

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  • Establishing assays and small molecule screening facilities for Drug discovery programs. PubMed Central. Available at: [Link]

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Comparative

A Comparative Guide to the Synthetic Efficiency of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone Production

Introduction 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone is a pivotal building block in medicinal chemistry and drug development. As a derivative of 8-hydroxyquinoline (8-HQ), it serves as a precursor for a wide range of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone is a pivotal building block in medicinal chemistry and drug development. As a derivative of 8-hydroxyquinoline (8-HQ), it serves as a precursor for a wide range of compounds with significant biological activities, including antimicrobial, anticancer, and anti-neurodegenerative properties.[1] The efficiency of its synthesis is a critical determinant of the economic and environmental viability of downstream research and manufacturing.

This guide provides an in-depth, objective comparison of the primary synthetic routes for producing 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone. We will move beyond simple procedural outlines to analyze the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on providing a holistic view of synthetic efficiency, encompassing not only chemical yield but also reaction time, energy input, and green chemistry principles.

The Dominant Pathway: Conventional Friedel-Crafts Acylation

The most established method for synthesizing 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone is the Friedel-Crafts acylation of 8-hydroxyquinoline with chloroacetyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, valued for its ability to form carbon-carbon bonds with aromatic rings.[2]

Mechanism and Rationale

The reaction proceeds via the formation of a highly electrophilic acylium ion from chloroacetyl chloride, facilitated by a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). This acylium ion then attacks the electron-rich 8-hydroxyquinoline ring. The substitution occurs preferentially at the C-5 position due to the directing effects of the hydroxyl and ring nitrogen groups.

The choice of AlCl₃ as a catalyst is historical and based on its efficacy in activating the acyl chloride. However, it necessitates stoichiometric amounts because it complexes with both the starting material (the hydroxyl group of 8-HQ) and the final ketone product, which can complicate the workup and purification process.[3]

Detailed Experimental Protocol (Method A: Conventional Heating)

Materials:

  • 8-Hydroxyquinoline

  • Chloroacetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Hydrochloric Acid (HCl)

  • Ethanol

Procedure:

  • In a three-necked flask equipped with a reflux condenser and a dropping funnel, a solution of 8-hydroxyquinoline in nitrobenzene is prepared.

  • The solution is cooled in an ice bath, and anhydrous AlCl₃ is added portion-wise with stirring. The formation of a complex is observed.

  • Chloroacetyl chloride is added dropwise to the reaction mixture at a controlled temperature (0-5°C).

  • After the addition is complete, the mixture is slowly brought to room temperature and then heated to 60-70°C for 4-6 hours. Reaction progress is monitored by Thin-Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and poured into a mixture of ice and concentrated HCl to decompose the aluminum chloride complex.

  • The resulting precipitate, the hydrochloride salt of the product, is filtered, washed with cold ethanol, and then treated with a base (e.g., sodium bicarbonate solution) to yield the free base.

  • The crude product is purified by recrystallization from a suitable solvent like ethanol to afford 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone.

Workflow Diagram (Method A)

Conventional_Synthesis cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification HQ 8-Hydroxyquinoline in Nitrobenzene Mix Complex Formation (0-5°C) HQ->Mix AlCl3 Anhydrous AlCl₃ AlCl3->Mix CAC Chloroacetyl Chloride CAC->Mix React Heating (4-6h) 60-70°C Mix->React Slow Warming Quench Ice / HCl Quench React->Quench Filter Filtration Quench->Filter Neutralize Neutralization Filter->Neutralize Recrystal Recrystallization (Ethanol) Neutralize->Recrystal Product Pure Product Recrystal->Product

Caption: Workflow for conventional Friedel-Crafts acylation.

An Optimized Approach: Microwave-Assisted Synthesis

In the pursuit of greener and more efficient chemical processes, microwave-assisted organic synthesis has emerged as a powerful alternative to conventional heating.[4] This technique utilizes microwave irradiation to heat the reaction mixture directly and uniformly, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles.[5]

Mechanism and Rationale

The underlying mechanism of the Friedel-Crafts acylation remains the same. However, the application of microwave energy accelerates the rate of reaction significantly.[4] Polar molecules and ions in the reaction mixture absorb microwave energy, leading to rapid, localized superheating that can overcome activation energy barriers more efficiently than conventional oil bath heating. This often allows the reaction to be completed in minutes rather than hours.[6] Furthermore, this method can enable the use of less hazardous catalysts or even solvent-free conditions, aligning with the principles of green chemistry.[3][5]

Detailed Experimental Protocol (Method B: Microwave Irradiation)

Materials:

  • 8-Hydroxyquinoline

  • Chloroacetyl chloride

  • Zinc Oxide (ZnO) or another solid acid catalyst[3]

  • Optional: High-boiling point solvent like N-methylpyrrolidone (NMP) or solvent-free

Procedure:

  • 8-Hydroxyquinoline and a solid acid catalyst (e.g., ZnO) are mixed in a microwave-safe reaction vessel. For a solvent-free approach, the solids are intimately mixed.

  • Chloroacetyl chloride is added to the mixture.

  • The vessel is sealed and placed in a microwave reactor.

  • The mixture is irradiated at a set power (e.g., 300 W) and temperature (e.g., 120°C) for a short duration, typically 5-15 minutes.[6]

  • After cooling, the reaction mixture is treated with a suitable solvent (e.g., ethyl acetate) and washed with water and a mild base (sodium bicarbonate solution) to remove the catalyst and any unreacted acid chloride.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by flash column chromatography or recrystallization.

Workflow Diagram (Method B)

Microwave_Synthesis cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification HQ 8-Hydroxyquinoline Mix Mixing of Reagents HQ->Mix Catalyst Solid Catalyst (e.g., ZnO) Catalyst->Mix CAC Chloroacetyl Chloride CAC->Mix MW Microwave Irradiation (5-15 min, 120°C) Mix->MW Extract Solvent Extraction & Washing MW->Extract After Cooling Purify Chromatography or Recrystallization Extract->Purify Product Pure Product Purify->Product

Caption: Workflow for microwave-assisted synthesis.

Head-to-Head Comparison: Benchmarking Performance

To provide a clear, objective comparison, the following table summarizes the key performance indicators for both the conventional and microwave-assisted synthetic routes. The data represents typical outcomes reported in synthetic chemistry literature.

ParameterMethod A: Conventional HeatingMethod B: Microwave-AssistedRationale & Analysis
Typical Yield 55-70%[7]85-95%Microwave heating often leads to cleaner reactions with fewer side products, improving the isolated yield.
Reaction Time 4 - 6 hours5 - 15 minutesThe efficient energy transfer in microwave synthesis drastically reduces reaction times, increasing throughput.[4]
Reaction Temp. 60 - 70°C100 - 140°CWhile the set temperature may be higher, the heating is localized and for a much shorter duration, potentially lowering overall energy consumption.
Catalyst System Stoichiometric AlCl₃Catalytic Solid Acid (e.g., ZnO)Method B avoids corrosive and water-sensitive AlCl₃, simplifying the workup and reducing hazardous waste streams.
Solvent Nitrobenzene / CS₂ (Toxic)NMP (Recyclable) or Solvent-FreeThe move towards greener solvents or solvent-free conditions is a significant advantage of the microwave approach.[3]
Workup Complexity High (Requires quenching, neutralization)Low (Simple extraction/filtration)The elimination of the AlCl₃ complex simplifies the purification process considerably.
Scalability Well-established for large scaleCan be challenging; requires specialized equipmentConventional heating is easier to scale up with standard laboratory and industrial reactors.
Safety Profile High (Corrosive reagents, toxic solvents)Moderate (High pressure/temp in sealed vessel)Method B eliminates highly corrosive AlCl₃ and toxic solvents but introduces risks associated with pressurized microwave vessels.

Conclusion and Recommendations

The synthesis of 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone presents a clear case study in the evolution of synthetic methodology.

  • Method A (Conventional Friedel-Crafts Acylation) remains a viable and well-understood method, particularly in settings where scalability with traditional equipment is the primary concern. However, its drawbacks are significant: long reaction times, moderate yields, and a considerable environmental footprint due to the use of stoichiometric Lewis acids and hazardous solvents.

  • Method B (Microwave-Assisted Synthesis) offers a compelling alternative that is superior in nearly every efficiency metric. The dramatic reduction in reaction time, coupled with higher yields and a vastly improved green chemistry profile, makes it the recommended approach for laboratory-scale synthesis, rapid lead optimization, and process development. The primary barrier to its adoption for large-scale manufacturing is the initial investment in specialized microwave reactors.

For researchers and drug development professionals, the choice of synthetic route will depend on specific priorities. For rapid synthesis of analogues and discovery chemistry, the microwave-assisted method is unparalleled. For large-scale, cost-sensitive production where established infrastructure exists, optimization of the conventional method may still be pursued, though a transition to more modern, sustainable technologies is strongly encouraged.

References

  • ResearchGate. Synthesis, Characterization, Crystallographic Studies of 5-Acetyl-8-hydroxyquinoline and Their Chalcone Derivatives. [Link]

  • ResearchGate. Synthesis of quinolines through intramolecular Friedel–Crafts acylation. [Link]

  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. [Link]

  • ResearchGate. Friedel and Crafts Reaction with 8-Hydroxyquinoline. [Link]

  • The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Indian Journal of Chemistry. Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. [Link]

  • ChemRxiv. ARTICLE. [Link]

  • National Institutes of Health. Biocatalytic Friedel‐Crafts Reactions - PMC. [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • ResearchGate. Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes | Request PDF. [Link]

  • Google Patents. CN108503582B - Microwave-assisted synthesis of 2-(1H)-quinolinones.
  • National Institutes of Health. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC. [Link]

  • IOSR Journal. Synthesis of Quinoline Analogues as Anti-microbial Agents. [Link]

  • Rasayan Journal of Chemistry. ECOFRIENDLY MICROWAVE ASSISTED SYNTHESIS OF SOME CHALCONES. [Link]

  • PubMed Central. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. [Link]

  • National Institutes of Health. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone

This guide provides essential safety and handling protocols for 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone. As a derivative of 8-hydroxyquinoline and a chloroacetophenone, this compound warrants a cautious approach.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone. As a derivative of 8-hydroxyquinoline and a chloroacetophenone, this compound warrants a cautious approach. The structural motifs suggest potential for irritation, sensitization, and toxicity.[1][2][3] Adherence to these protocols is critical for ensuring personnel safety and maintaining the integrity of your research. This document is designed to be a dynamic resource, providing not just instruction, but the scientific reasoning behind each procedural step.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. While specific toxicological data for this exact compound is limited, a structural analysis of its parent moieties—8-hydroxyquinoline and 2-chloroacetophenone—provides a robust basis for risk assessment.

  • 8-Hydroxyquinoline Core: This heterocyclic phenol is known for its biological activity, including antimicrobial and antitumor properties.[1][4] However, its derivatives can cause skin and eye irritation, and inhalation may lead to respiratory irritation.[1] Some studies suggest that prolonged exposure to certain derivatives could have other systemic effects.[1]

  • α-Chloro Ketone Moiety: The 2-chloro-ethanone side chain is a lachrymator and a potent irritant. Chemicals in this class are known alkylating agents, which gives them the potential to be sensitizers. A sensitizer is a substance that can cause an allergic reaction after repeated, low-level exposure.[2][5]

Based on this analysis, 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone should be handled as a hazardous compound with the following presumed risks:

Hazard ClassPotential EffectRationale & Causality
Skin Irritant/Corrosive Causes skin irritation, redness, and inflammation.[2][3]The α-chloro ketone is reactive. Both parent structures are known irritants.
Eye Irritant Causes serious eye irritation or damage upon contact.[3][6]Direct contact with mucous membranes is likely to cause a strong inflammatory response.
Respiratory Irritant May cause respiratory tract irritation if inhaled as a dust or aerosol.[1][2]Fine powders can be easily inhaled, causing irritation to the nose, throat, and lungs.
Potential Sensitizer May cause an allergic skin reaction after repeated exposure.[2][7]The reactive nature of the compound allows it to potentially modify proteins, triggering an immune response.[7]
Acute Toxicity (Oral) Harmful or toxic if swallowed.[6]8-hydroxyquinoline itself is classified as toxic if swallowed.[6][8]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by rigorous PPE use, is mandatory.

Primary Engineering Controls

Your first line of defense is to minimize exposure at the source.

  • Chemical Fume Hood: All work involving the solid compound or its solutions must be performed in a properly functioning chemical fume hood.[2][5] This is critical to prevent the inhalation of airborne particles or vapors.

  • Ventilated Enclosure: For weighing procedures, a dedicated ventilated balance enclosure or a fume hood should be used to contain any fine powders.

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between you and the chemical. It is not a substitute for safe work practices and proper engineering controls.

Protection TypeSpecificationRationale & Best Practices
Hand Protection Double-gloving with nitrile gloves.The inner glove protects your skin in case the outer glove is breached. The outer glove takes the primary contamination. Change the outer glove immediately upon contact with the chemical or every 30-60 minutes during continuous work. Inspect gloves for any signs of degradation or puncture before use.[9]
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles.[2] A face shield should be worn over the goggles when handling larger quantities (>5g) or when there is a significant splash risk.[9][10]Goggles provide a seal around the eyes to protect from splashes and dust. A face shield offers an additional layer of protection for the entire face.[10]
Body Protection A knee-length, long-sleeved laboratory coat.[2] Ensure it is fully buttoned.Provides a removable barrier to protect skin and personal clothing from splashes and spills.
Respiratory Protection Generally not required when working within a fume hood. For spill cleanup outside of a hood, a NIOSH-approved respirator with an N95 filter (for solids) or an organic vapor cartridge may be necessary.[9][10]Use of respirators requires enrollment in a respiratory protection program, including medical evaluation and fit-testing.[9]
PPE Donning and Doffing Workflow

The sequence of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) D1 1. Lab Coat D2 2. Inner Gloves D1->D2 D3 3. Goggles / Face Shield D2->D3 D4 4. Outer Gloves D3->D4 F1 1. Outer Gloves (Contaminated) F2 2. Lab Coat F1->F2 F3 3. Goggles / Face Shield F2->F3 F4 4. Inner Gloves F3->F4 Wash2 Wash Hands Thoroughly F4->Wash2 Wash1 Wash Hands

Caption: PPE Donning and Doffing Workflow to minimize contamination.

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within a fume hood for the procedure. Ensure an appropriate chemical spill kit and waste containers are readily accessible.[2]

  • Weighing:

    • Tare a suitable container on a balance located within a ventilated enclosure or fume hood.[7]

    • Carefully transfer the solid 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone to the container, avoiding the creation of dust.

    • Close the container before removing it from the ventilated area.

  • Dissolution:

    • In the fume hood, add the solvent to the container with the solid compound.

    • Use gentle agitation (stirring or swirling) to dissolve the material. Avoid splashing.[11]

  • Post-Handling:

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Carefully remove PPE following the doffing procedure outlined above.

    • Wash hands thoroughly with soap and water after removing all PPE.[11]

Waste Disposal Plan

Improper disposal is a significant safety and environmental hazard. All waste must be treated as hazardous.

  • Solid Waste: All contaminated solid materials (e.g., weighing paper, used outer gloves, absorbent pads) must be placed in a designated, sealed, and clearly labeled hazardous waste container.[2]

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound must be collected in a compatible, sealed, and labeled hazardous waste container. Do not pour this chemical down the drain.[12]

  • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.

Chemical Waste Disposal Workflow

Waste_Disposal cluster_bench At the Bench (Inside Fume Hood) cluster_saa Satellite Accumulation Area (SAA) Gen Generate Waste (e.g., used gloves, contaminated solvent) Seg Segregate Waste (Solid, Liquid, Sharps) Gen->Seg Pri Place in Primary Labeled Waste Container Seg->Pri Trans Securely Transport to SAA Pri->Trans Sec Place Container in Secondary Containment Log Log Waste on Inventory Sheet Sec->Log Req Request EH&S Pickup Log->Req Trans->Sec

Caption: Workflow for proper hazardous chemical waste disposal.

Emergency Procedures

Immediate and correct action during an emergency can significantly mitigate harm.

  • Skin Exposure: Immediately remove contaminated clothing and PPE.[2] Rinse the affected area with copious amounts of water for at least 15 minutes, using a safety shower if the exposure is extensive.[11] Seek medical attention.

  • Eye Exposure: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][11] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[3][13] If they feel unwell or have difficulty breathing, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][8]

  • Spill Response:

    • Minor Spill (inside fume hood): Alert others in the area. Use a spill kit with compatible absorbent materials to clean the spill. Place all cleanup materials into a sealed hazardous waste container.[2]

    • Major Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EH&S) department immediately.[11] Prevent entry into the area. Only trained personnel with appropriate respiratory protection should perform the cleanup.

References

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  • Fisher Scientific. (2025).
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  • Prachayasittikul, V., et al. (2016). Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. PMC - NIH.
  • Fisher Scientific. (2025).
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  • Stanford Environmental Health & Safety. (2024). 24-002j - General Use SOP - Sensitizers.
  • Wayne State University Office of Environmental Health and Safety. (n.d.). Sensitizers SOP.
  • Thermo Fisher Scientific. (2010).
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  • Fisher Scientific. (2023).
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • National Toxicology Program. (n.d.). TR-276: 8-Hydroxyquinoline (CASRN 148-24-3)
  • IntechOpen. (n.d.).
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  • Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine.
  • ChemicalBook. (n.d.). 2-chloro-1-(8-hydroxyquinolin-5-yl)ethanone | 99973-51-0.
  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.

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